molecular formula C13H17NO3 B1341173 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid CAS No. 915923-72-7

3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid

Cat. No.: B1341173
CAS No.: 915923-72-7
M. Wt: 235.28 g/mol
InChI Key: XTJFPDDBFZQSKY-UHFFFAOYSA-N
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Description

3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid (CID 16773581) is a substituted benzoic acid derivative with the molecular formula C13H17NO3 . This compound is characterized by a benzoic acid core that is substituted with a methyl group at the 4-position and a pivalamido (2,2-dimethylpropanoyl) group at the 3-position . The presence of both a carboxylic acid and a protected amino group makes it a versatile building block, or synthon, for pharmaceutical research and the synthesis of more complex molecules . Para-aminobenzoic acid (PABA) derivatives, which share structural similarities with this compound, are widely recognized as fundamental scaffolds in medicinal chemistry and are frequently employed in the development of novel therapeutic agents . As a specialized organic intermediate, this compound is presented for use in chemical synthesis and exploratory research applications. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO3/c1-8-5-6-9(11(15)16)7-10(8)14-12(17)13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJFPDDBFZQSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588239
Record name 3-(2,2-Dimethylpropanamido)-4-methylbenzoic acid
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Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-72-7
Record name 3-(2,2-Dimethylpropanamido)-4-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid
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Foundational & Exploratory

Navigating the Synthesis and Application of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic Acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid, a pivotal, yet often uncatalogued, intermediate in medicinal chemistry. While a dedicated CAS number for this specific molecule remains elusive in many public databases, its synthesis and utility are of significant interest to researchers focused on the development of novel therapeutics. This document elucidates the logical synthesis pathway, starting from the well-characterized precursor, 3-Amino-4-methylbenzoic acid (CAS: 2458-12-0), and details the critical acylation reaction to yield the target compound. Furthermore, it explores the compound's physicochemical properties, analytical characterization, and its potential applications as a key building block in the synthesis of pharmacologically active agents. This guide is intended to serve as a valuable resource for scientists engaged in the design and execution of synthetic routes for next-generation pharmaceuticals.

Introduction: The Strategic Importance of N-Acylated Anthranilic Acid Derivatives

N-acylated anthranilic acid derivatives represent a privileged scaffold in modern drug discovery. The strategic placement of an acyl group on the amino moiety of a substituted benzoic acid can profoundly influence the molecule's conformational flexibility, lipophilicity, and hydrogen bonding potential. These modifications are instrumental in tailoring the compound's interaction with biological targets, thereby modulating its efficacy and pharmacokinetic profile. This compound, the subject of this guide, embodies this principle. The introduction of the bulky and lipophilic pivaloyl group (2,2-dimethylpropanoyl) is a common strategy to enhance metabolic stability and cell permeability.

While this specific compound may not be readily available commercially, its synthesis from 3-Amino-4-methylbenzoic acid is a straightforward and logical step in many synthetic campaigns. 3-Amino-4-methylbenzoic acid itself is a versatile starting material and a known intermediate in the production of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] Understanding the synthesis and properties of its acylated derivatives is therefore crucial for the expansion of chemical space in drug development programs.

Physicochemical Properties and Characterization

Predicting the physicochemical properties of this compound is essential for its handling, purification, and formulation. Based on its structure, a summary of its expected and the known properties of its precursor, 3-Amino-4-methylbenzoic acid, are presented below.

Property3-Amino-4-methylbenzoic AcidThis compound (Predicted)
CAS Number 2458-12-0[2]Not readily available
Molecular Formula C₈H₉NO₂[1][2]C₁₃H₁₇NO₃
Molecular Weight 151.16 g/mol [2]235.28 g/mol
Appearance White to purple crystalline powderExpected to be a crystalline solid
Melting Point 164-168 °CExpected to be higher than the precursor due to increased molecular weight and potential for intermolecular hydrogen bonding
Solubility Soluble in DMSO and Methanol[3]Expected to have increased solubility in non-polar organic solvents and decreased solubility in polar solvents compared to the precursor
pKa ~4.61 (Predicted for carboxylic acid)[3]Expected to be similar to the precursor for the carboxylic acid moiety

Synthesis and Mechanism

The synthesis of this compound is primarily achieved through the N-acylation of 3-Amino-4-methylbenzoic acid. This reaction is a fundamental transformation in organic chemistry and can be accomplished using several methods.

Recommended Synthetic Protocol: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a robust and widely used method for the acylation of amines. It involves the reaction of an amine with an acid chloride in the presence of a base.

Diagram of the Synthetic Workflow:

G A 3-Amino-4-methylbenzoic acid E Reaction Mixture A->E B Pivaloyl Chloride B->E C Base (e.g., Pyridine or NaOH) C->E D Solvent (e.g., Dichloromethane or Water) D->E F Work-up and Purification E->F Acylation G This compound F->G Isolation

Caption: Synthetic workflow for the N-acylation of 3-Amino-4-methylbenzoic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-Amino-4-methylbenzoic acid (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of water and an inert organic solvent.

  • Basification: Add a base (1.1-1.5 equivalents), such as pyridine or aqueous sodium hydroxide, to the solution. The base serves to neutralize the hydrochloric acid byproduct of the reaction.

  • Acylation: Slowly add pivaloyl chloride (1.0-1.2 equivalents) to the reaction mixture, typically at a reduced temperature (0-5 °C) to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, the mixture is worked up to remove the base and unreacted starting materials. This typically involves washing with dilute acid (if an organic base was used), followed by water and brine.

  • Purification: The crude product is then purified, most commonly by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Causality of Experimental Choices:

  • Choice of Acylating Agent: Pivaloyl chloride is chosen for its reactivity and the introduction of the sterically bulky t-butyl group, which can confer desirable pharmacokinetic properties.

  • Role of the Base: The base is crucial for driving the reaction to completion by scavenging the HCl generated. An aqueous base like NaOH is cost-effective for larger scale reactions, while an organic base like pyridine can be advantageous for reactions sensitive to water.

  • Solvent Selection: The choice of solvent depends on the base used. An inert organic solvent like DCM is suitable for use with organic bases, while a biphasic system is necessary for inorganic bases.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Analytical TechniqueExpected Observations
¹H NMR Appearance of a singlet integrating to 9 protons in the aliphatic region (δ ~1.2-1.4 ppm) corresponding to the t-butyl group of the pivaloyl moiety. The aromatic protons will show characteristic shifts and coupling patterns. The disappearance of the broad singlet corresponding to the starting amine protons.
¹³C NMR Appearance of new signals corresponding to the carbonyl carbon of the amide and the quaternary and methyl carbons of the t-butyl group.
FT-IR A strong C=O stretching vibration for the amide carbonyl (typically around 1650-1680 cm⁻¹), in addition to the carboxylic acid C=O stretch. The N-H stretch of the amide will also be present.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of 235.28 g/mol .
HPLC A single major peak indicating the purity of the compound.

Potential Applications in Drug Development

The structural motif of this compound makes it a valuable intermediate for the synthesis of a variety of potential therapeutic agents. The core structure can be incorporated into molecules designed to have a range of biological activities.[4] For instance, similar N-acylated aminobenzoic acids are precursors to tyrosine kinase inhibitors used in cancer therapy.[4] The pivaloyl group can enhance the drug-like properties of a molecule by increasing its lipophilicity and resistance to metabolic degradation.

Diagram of a Potential Signaling Pathway of Interest:

G A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Intracellular Signaling Cascade (e.g., MAPK/ERK pathway) B->C Activates D Transcription Factors C->D Activates E Gene Expression D->E Regulates F Cell Proliferation, Survival E->F Leads to G Inhibitor (derived from the core scaffold) G->B Inhibits

Caption: A generalized receptor tyrosine kinase signaling pathway, a common target for inhibitors derived from aminobenzoic acid scaffolds.

Conclusion

While this compound may not be a commercially catalogued compound with a designated CAS number, its synthesis from the readily available 3-Amino-4-methylbenzoic acid is a logical and valuable step for medicinal chemists. This guide provides the necessary theoretical and practical framework for the synthesis, characterization, and potential application of this important intermediate. The strategic incorporation of the pivaloyl group offers a powerful tool for modulating the properties of lead compounds in drug discovery, making this synthetic transformation a key technique in the medicinal chemist's arsenal.

References

Sources

chemical properties of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a key protected intermediate in organic synthesis. This document elucidates the compound's chemical and physical properties, provides detailed protocols for its synthesis and deprotection, and discusses its spectral characteristics and reactivity. By leveraging the well-documented properties of its parent compound, 3-amino-4-methylbenzoic acid, and the established chemistry of the pivaloyl protecting group, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Introduction and Strategic Importance

This compound is the N-pivaloyl protected form of 3-amino-4-methylbenzoic acid. The parent compound is a valuable building block, notably serving as a precursor in the synthesis of important pharmaceuticals.[1][2] The strategic introduction of the 2,2-dimethylpropanoyl (pivaloyl, Piv) group onto the amino function is a critical maneuver in multi-step synthesis.

The rationale for this protection strategy is twofold:

  • Preventing Undesired Reactivity: The nucleophilic amino group can interfere with reactions targeting the carboxylic acid moiety, such as esterification, amide coupling, or reduction. The pivaloyl group effectively masks the amine's nucleophilicity.

  • Directing Reactivity and Enhancing Stability: The pivaloyl group is known for its steric bulk and high stability under a range of conditions, including acidic and oxidative environments, making it a robust protector.[3] This stability allows for a broad synthetic window to modify other parts of the molecule before its eventual removal.

This guide synthesizes theoretical knowledge with practical, field-proven protocols to provide a holistic understanding of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The structure consists of a 4-methylbenzoic acid core with a pivaloyl-protected amino group at the 3-position. The bulky tert-butyl group of the pivaloyl moiety is a defining feature, influencing the molecule's solubility, reactivity, and crystal packing.

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₁₃H₁₇NO₃-
Molecular Weight 235.28 g/mol -
Parent CAS Number 2458-12-0 (for 3-Amino-4-methylbenzoic acid)[4]
Parent SMILES CC1=C(C=C(C=C1)C(=O)O)N[4]
Physicochemical Data (Experimental and Predicted)

The introduction of the hydrophobic pivaloyl group significantly alters the properties compared to the parent amine.

PropertyValue / ObservationRationale and References
Appearance White to off-white crystalline solid.Based on the typical appearance of similar aromatic acids and the parent amine.[5]
Melting Point Expected to be significantly different from the parent amine's m.p. of 164-168 °C.The increase in molecular weight and altered intermolecular forces (amide vs. amine) changes the crystal lattice energy.[5]
Solubility Low solubility in water. Soluble in organic solvents such as methanol, DMSO, dichloromethane, and ethyl acetate.The hydrophobic t-butyl group reduces aqueous solubility compared to the parent amine, which is very soluble in water.[5]
pKa ~4-5 (for the carboxylic acid proton).The pKa of the parent amine's carboxylic acid is predicted to be 4.61. The electronic nature of the amide substituent is similar, resulting in a comparable pKa.[5]
Stability Stable under neutral, acidic, and mild oxidative/reductive conditions. Sensitive to strong base or acid, especially at elevated temperatures.The pivaloyl amide bond is sterically hindered and robust but can be hydrolyzed under forcing conditions.[3][6]

Synthesis and Purification Workflow

The synthesis of this compound is a standard N-acylation reaction. The choice of base and solvent is critical for achieving high yield and purity.

Experimental Protocol: N-Pivaloylation

This protocol is a self-validating system designed for efficiency and reproducibility.

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve 3-amino-4-methylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of ~0.2 M.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq.) or pyridine (2.0 eq.) to the solution. Cool the flask to 0 °C in an ice bath. Causality: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Acylation: Slowly add pivaloyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding 1 M HCl (aq.) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Trustworthiness: This washing sequence removes excess acid, base, and water-soluble impurities, ensuring a cleaner crude product.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_output Purification & Product A 3-Amino-4-methylbenzoic acid R Reaction Vessel (DCM, 0°C to RT) A->R 1. N-Acylation B Pivaloyl Chloride B->R 1. N-Acylation C Triethylamine (Base) C->R 1. N-Acylation W Aqueous Workup (HCl, NaHCO₃, Brine) R->W 2. Quenching D Drying & Concentration W->D P Crude Product D->P F Recrystallization or Column Chromatography P->F 3. Purification Final Pure 3-[(Piv)amino]- 4-methylbenzoic acid F->Final

Caption: Workflow for the N-pivaloylation of 3-amino-4-methylbenzoic acid.

Spectral Characterization

Structural confirmation relies on a combination of spectroscopic methods. The predicted spectra below highlight key features that validate a successful synthesis.

TechniqueExpected Observations
¹H NMR ~1.3 ppm (s, 9H): Characteristic singlet for the nine equivalent protons of the tert-butyl group.~2.4 ppm (s, 3H): Singlet for the methyl group on the aromatic ring.~7.3-8.5 ppm (m, 3H): Signals corresponding to the three protons on the aromatic ring.>8.5 ppm (s, 1H): Singlet for the amide (N-H) proton.>12.0 ppm (br s, 1H): Broad singlet for the carboxylic acid (O-H) proton, which is D₂O exchangeable.
¹³C NMR ~27 ppm: Methyl carbons of the tert-butyl group.~40 ppm: Quaternary carbon of the tert-butyl group.~120-140 ppm: Signals for the aromatic carbons.~168 ppm: Carbonyl carbon of the carboxylic acid.~177 ppm: Carbonyl carbon of the amide.
IR (Infrared) ~3300 cm⁻¹: N-H stretch of the secondary amide.~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.~1700 cm⁻¹: C=O stretch of the carboxylic acid.~1670 cm⁻¹: C=O stretch (Amide I band).
Mass Spec (MS) [M+H]⁺ = 236.13: Expected molecular ion peak for the protonated species in ESI+. The mass spectrum of the parent amine shows a molecular ion at m/z 151.[7]

Reactivity and Strategic Deprotection

The primary value of this compound lies in the orthogonal reactivity of its functional groups. With the amine protected, the carboxylic acid is free for modification.

Reactions at the Carboxylic Acid
  • Esterification: Can be converted to methyl or ethyl esters using standard conditions (e.g., SOCl₂/MeOH or Fischer esterification) without affecting the pivaloyl group.

  • Amide Coupling: Can be activated (e.g., with EDC/HOBt or conversion to an acid chloride) and coupled with other amines.

  • Reduction: Can be reduced to the corresponding benzyl alcohol using reagents like BH₃•THF.

Deprotection Protocol

The removal of the pivaloyl group is challenging due to steric hindrance and requires forcing conditions.[6]

  • Setup: Dissolve the N-pivaloyl protected compound in a suitable solvent like ethanol or a mixture of THF/water.

  • Hydrolysis: Add an excess of a strong base, such as 6 M NaOH (aq.) or KOH (aq.).

  • Heating: Heat the mixture to reflux for 12-48 hours. The reaction must be monitored carefully for the reappearance of the starting amine.

  • Workup: After cooling, carefully neutralize the mixture with concentrated HCl to the isoelectric point of the amino acid (~pH 4-5), at which point the deprotected product will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry to obtain the regenerated 3-amino-4-methylbenzoic acid.

Synthetic Strategy Diagram

Reactivity_Logic Start 3-Amino-4- methylbenzoic acid Protected N-Pivaloyl Protected Intermediate Start->Protected Protection (Piv-Cl, Base) Modified Carboxylic Acid Derivative (Ester, Amide, etc.) Protected->Modified Reaction at COOH Final Final Deprotected Product Modified->Final Deprotection (NaOH, Reflux)

Sources

A Technical Guide to the ¹H NMR Spectrum of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid. As a key analytical technique for structural elucidation in drug discovery and organic synthesis, ¹H NMR offers unparalleled insight into the molecular architecture of novel compounds. This document details the theoretical basis for the predicted spectrum, including chemical shift assignments, spin-spin coupling patterns, and signal integration. Furthermore, it outlines a robust, field-proven experimental protocol for acquiring high-fidelity NMR data for this class of molecules. The guide is intended for researchers, chemists, and drug development professionals who rely on precise and accurate spectral interpretation for compound verification and characterization.

Introduction: The Role of NMR in Structural Verification

In the landscape of modern chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is a foundational requirement. Among the suite of analytical tools available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule in solution. ¹H NMR, in particular, is a rapid and powerful method for identifying the number and connectivity of hydrogen atoms (protons), which form the structural backbone of most organic compounds.

The subject of this guide, this compound, is a substituted aromatic compound containing several distinct proton environments. Its structure incorporates a carboxylic acid, an amide linkage, and alkyl substituents on an aromatic ring—features common in pharmacologically active molecules. Accurate interpretation of its ¹H NMR spectrum is therefore essential for confirming its identity, assessing its purity, and providing a baseline for further studies. This guide will deconstruct the predicted ¹H NMR spectrum of this molecule, explaining the causal factors behind the expected spectral features, from electronic shielding to through-bond spin coupling.

Molecular Structure and Proton Environment Analysis

To predict and interpret the ¹H NMR spectrum, we must first dissect the molecule into its unique proton environments. The chemical environment of a proton is dictated by the surrounding electron density, which in turn is influenced by the electronegativity of adjacent atoms and the presence of anisotropic effects from π-systems like aromatic rings and carbonyl groups.[1][2]

The structure of this compound contains six distinct proton environments, which have been labeled a through f for clarity.

Caption: Molecular structure with unique proton environments labeled (a-g).

  • Hₐ (Carboxylic Acid): A highly deshielded proton due to its attachment to an electronegative oxygen and the anisotropic effect of the C=O bond.

  • Hₑ (Amide): A proton attached to nitrogen, its chemical shift is variable and influenced by solvent, temperature, and hydrogen bonding.

  • Hₑ (t-Butyl): Nine equivalent protons of the 2,2-dimethylpropanoyl (pivaloyl) group. These are in an aliphatic environment, shielded from most electronic effects.

  • Hₑ, Hₑ, Hₑ (Aromatic): Three distinct protons on the benzene ring. Their chemical shifts are influenced by the electronic effects (both inductive and resonance) of the carboxylic acid, amide, and methyl substituents.

  • Hₑ (Methyl): Three equivalent protons of the methyl group attached to the aromatic ring.

Predicted ¹H NMR Spectral Data

Based on established chemical shift correlations and spin-spin coupling principles, the following ¹H NMR spectrum is predicted for this compound in a DMSO-d₆ solvent.[1][2][3] DMSO-d₆ is chosen for its ability to dissolve the compound and, crucially, to allow for the observation of exchangeable protons like the carboxylic acid (Hₐ) and amide (Hₑ) protons, which are often broadened or absent in non-polar solvents like CDCl₃.[4][5]

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale for Prediction
Hₐ (-COOH)12.0 - 13.01HBroad SingletN/AHighly deshielded due to attachment to electronegative oxygen and resonance of the carboxyl group.[6][7] Broadness is due to chemical exchange and hydrogen bonding.
Hₑ (-NH)9.0 - 9.51HSingletN/ADeshielded by the adjacent carbonyl group and aromatic ring. Appears as a sharp singlet in DMSO.
(Ar-H)~7.91HDoubletJ (meta) ≈ 2-3 HzThis proton is ortho to the electron-withdrawing COOH group and meta to the NH-pivaloyl group. It has one meta-coupled neighbor (Hₑ).
Hₑ (Ar-H)~7.81HDoublet of DoubletsJ (ortho) ≈ 8-9 Hz, J (meta) ≈ 2-3 HzThis proton is ortho to the NH-pivaloyl group and meta to the COOH group. It is coupled to both Hբ (meta) and Hₑ (ortho).
Hₑ (Ar-H)~7.31HDoubletJ (ortho) ≈ 8-9 HzThis proton is ortho to the methyl group and ortho to the NH-pivaloyl group. It is coupled only to its ortho neighbor Hₑ.
Hₑ (-CH₃)~2.33HSingletN/ABenzylic protons are slightly deshielded by the aromatic ring.[1] No adjacent protons to couple with.
Hₑ (-C(CH₃)₃)~1.29HSingletN/AAliphatic protons on a tertiary carbon, highly shielded.[3] All nine protons are equivalent and have no adjacent protons to couple with.

Recommended Experimental Protocol

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and correctly set acquisition parameters. This protocol is designed to be a self-validating system for ensuring data integrity.

Sample Preparation
  • Mass Determination: Accurately weigh 10-20 mg of this compound.[8]

  • Solvent Selection: Use approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D). The solvent should contain an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for accurate chemical shift referencing (δ = 0.00 ppm).[4]

  • Dissolution: Transfer the weighed solid into a clean, dry NMR tube (e.g., 5 mm diameter, high-precision). Add the deuterated solvent.

  • Homogenization: Cap the tube securely and vortex or gently agitate until the sample is fully dissolved. A brief application of sonication may be used if necessary. Visually inspect for any undissolved particulate matter.

  • Filtering (Optional): If particulates remain, filter the solution through a small plug of glass wool into a clean NMR tube to prevent compromising the magnetic field homogeneity.

NMR Instrument Configuration & Data Acquisition

This workflow assumes a standard 400 MHz NMR spectrometer.

NMR_Workflow prep Sample Preparation (10-20mg in 0.6mL DMSO-d6 + TMS) insert Insert Sample into Magnet prep->insert 1 lock Lock on Deuterium Signal (Solvent: DMSO-d6) insert->lock 2 shim Shim Magnetic Field (Optimize Homogeneity) lock->shim 3 tune Tune & Match Probe (Maximize Sensitivity) shim->tune 4 setup Setup ¹H Acquisition Parameters (pw, d1, ns, sw) tune->setup 5 acquire Acquire FID setup->acquire 6 process Process Data (FT, Phase, Baseline Correction) acquire->process 7 analyze Analyze Spectrum (Reference, Integrate, Assign) process->analyze 8

Caption: Standard workflow for ¹H NMR data acquisition and processing.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the DMSO-d₆ solvent.[9] The magnetic field is then shimmed to maximize its homogeneity across the sample, resulting in sharp, symmetrical peaks.

  • Tuning: The probe is tuned to the ¹H frequency to ensure maximum signal-to-noise.

  • Key Acquisition Parameters:

    • Pulse Width (pw): Calibrate a 90° pulse width to ensure uniform excitation.

    • Relaxation Delay (d1): Set to 1-2 seconds. A longer delay (5s) may be needed for quantitative analysis.

    • Number of Scans (ns): Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Spectral Width (sw): Set to a range of -2 to 14 ppm to ensure all signals, including the broad carboxylic acid proton and TMS, are captured.

  • Processing: The acquired Free Induction Decay (FID) is processed using a Fourier Transform (FT). The resulting spectrum is then phase-corrected and baseline-corrected to produce the final, interpretable data.

Spectral Interpretation: Correlating Signals to Structure

The final step is to assign each signal in the processed spectrum to its corresponding proton(s) in the molecule. This process relies on integrating the information from chemical shift, signal integration (area under the peak), and multiplicity (splitting pattern).

Diagnostic Regions of the Spectrum
  • Far Downfield Region (δ > 10 ppm): The presence of a broad signal integrated to 1H in the 12-13 ppm range is highly characteristic of a carboxylic acid proton.[7] Its broadness is a key identifier.

  • Aromatic Region (δ 7-8 ppm): The complex pattern of signals in this region, integrating to a total of 3H, confirms the presence of a tri-substituted benzene ring. The specific splitting patterns—a doublet, a doublet of doublets, and another doublet—are crucial for determining the substitution pattern. The expected ortho coupling constants (Jortho) are typically 7-9 Hz, while meta coupling constants (Jmeta) are smaller, around 2-3 Hz.[10][11]

  • Upfield Region (δ < 3 ppm): The two sharp singlets in this region are indicative of methyl groups that lack adjacent proton neighbors. The signal at ~2.3 ppm (3H integration) corresponds to the methyl group on the aromatic ring, while the highly shielded signal at ~1.2 ppm (9H integration) is the unmistakable signature of the t-butyl group.

By systematically analyzing these features, a researcher can confidently confirm the structure of this compound and rule out isomeric impurities.

Conclusion

The ¹H NMR spectrum of this compound provides a rich dataset that, when properly acquired and interpreted, serves as a definitive confirmation of its molecular structure. Each proton environment gives rise to a predictable signal, characterized by its unique chemical shift, integration, and coupling pattern. This technical guide has provided a theoretical framework for predicting these spectral features and a practical, robust protocol for their experimental verification. Adherence to these principles and methodologies ensures the generation of high-quality, trustworthy data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

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The Versatile Scaffold: A Technical Guide to 3-Amido-4-Methylbenzoic Acid Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Hero of Medicinal Chemistry

In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as unsung heroes, providing the fundamental architecture for a diverse array of therapeutic agents. The 3-amido-4-methylbenzoic acid core is one such scaffold. Its unassuming structure, featuring a trifecta of a carboxylic acid, an amide, and a methyl group on a benzene ring, belies its remarkable versatility. This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of compounds derived from this privileged scaffold. We will delve into its pivotal role in the development of the blockbuster anti-cancer drug Nilotinib, its application in crafting inhibitors of protein tyrosine phosphatase 1B (PTP1B) for diabetes, and its potential in the ongoing search for novel antimicrobial and antiviral agents. Through a blend of established protocols, structure-activity relationship (SAR) analyses, and forward-looking perspectives, this guide aims to equip you with the knowledge to leverage the power of the 3-amido-4-methylbenzoic acid scaffold in your own research endeavors.

The Cornerstone Application: Synthesis of the Bcr-Abl Kinase Inhibitor Nilotinib

The most prominent application of a 3-amido-4-methylbenzoic acid derivative is in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] The 3-amido-4-methylbenzamide moiety serves as a key structural element, providing a crucial hydrogen bond interaction with the hinge region of the Bcr-Abl kinase.[2]

Synthetic Workflow for Nilotinib

The synthesis of Nilotinib is a multi-step process that hinges on the strategic coupling of key intermediates. The 3-amino-4-methylbenzoic acid core is introduced and elaborated to form the final drug molecule.

G cluster_0 Synthesis of Amide Intermediate cluster_1 Guanidinylation and Cyclization cluster_2 Final Amide Coupling A 3-Amino-4-methylbenzoic acid B 3-Amino-4-methylbenzoyl chloride A->B SOCl2, DMF D N-(3-Amino-4-methylphenyl)-3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzamide B->D Pyridine C 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline C->D E Guanidinylated Intermediate D->E Cyanamide, HCl F 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid derivative E->F 3-(Dimethylamino)-1-(pyridin-3-yl)propen-1-one G Nilotinib F->G Amide coupling with aniline fragment

Caption: Synthetic workflow for Nilotinib highlighting the key transformations.

Experimental Protocol: Synthesis of Nilotinib

The following is a representative, multi-step protocol for the synthesis of Nilotinib, emphasizing the role of 3-amino-4-methylbenzoic acid.

Step 1: Activation of 3-Amino-4-methylbenzoic Acid

  • To a suspension of 3-amino-4-methylbenzoic acid (1.0 eq) in an inert solvent such as chloroform, add thionyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).[3]

  • Heat the reaction mixture to reflux and maintain for 3 hours.[3]

  • Distill off the solvent and excess thionyl chloride under vacuum to obtain 3-amino-4-methylbenzoyl chloride, which is used in the next step without further purification.[3]

Step 2: Amide Bond Formation

  • Dissolve 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (0.9 eq) in an anhydrous solvent like chloroform.[4]

  • Slowly add the freshly prepared 3-amino-4-methylbenzoyl chloride from Step 1 to the solution at a reduced temperature (10-15 °C).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Filter the resulting precipitate, wash with chloroform, and dry to yield N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzamide.

Step 3: Guanidinylation and Cyclization to form the Pyrimidinylamino Moiety

  • React the product from Step 2 with cyanamide in the presence of an acid (e.g., HCl) in an alcoholic solvent like n-butanol.[5]

  • Heat the reaction mixture to facilitate the formation of the guanidine intermediate.[5]

  • To the guanidine intermediate, add 3-(dimethylamino)-1-(pyridin-3-yl)propen-1-one and a base (e.g., sodium hydroxide) in a suitable solvent like 1-butanol and heat to reflux to form the 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid derivative.[6]

Step 4: Final Amide Coupling to Yield Nilotinib

  • The carboxylic acid of the pyrimidinylamino intermediate is activated, typically to the corresponding acid chloride.

  • This activated intermediate is then coupled with the appropriate aniline fragment to form the final amide bond, yielding Nilotinib.

Mechanism of Action: Targeting the Bcr-Abl Kinase

Nilotinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[7] It binds to the ATP-binding site of the kinase domain, stabilizing the inactive conformation of the enzyme.[7] This prevents the phosphorylation of downstream substrates, thereby inhibiting the proliferation of cancer cells. The 3-amido-4-methylbenzamide portion of Nilotinib is crucial for its activity, forming key hydrogen bonds with the hinge region of the kinase domain, a common interaction motif for many kinase inhibitors.[2]

G BCR_ABL Constitutively Active Bcr-Abl Kinase Substrate Substrate BCR_ABL->Substrate ATP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Proliferation Cell Proliferation and Survival Phospho_Substrate->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibition

Caption: Simplified signaling pathway of Bcr-Abl kinase and its inhibition by Nilotinib.

Targeting Metabolic Disease: 3-Acetamido-4-methylbenzoic Acid Derivatives as PTP1B Inhibitors

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. A novel series of 3-acetamido-4-methylbenzoic acid derivatives has been designed and synthesized as potent PTP1B inhibitors.

Structure-Activity Relationship (SAR) of PTP1B Inhibitors

Systematic modification of the 3-acetamido-4-methylbenzoic acid scaffold has provided valuable insights into the SAR for PTP1B inhibition. The general structure consists of the core scaffold linked to various heterocyclic moieties.

CompoundR-Group (Heterocycle)IC50 (µM)
10c 5-methoxy-1H-benzo[d]imidazol-2-ylthio8.2
10e benzo[d]thiazol-2-ylthio8.3

Data extracted from Monika Rakse et al. (2013).

The data suggests that the presence of a benzimidazole or benzothiazole moiety at the R-position leads to potent PTP1B inhibitory activity. Molecular docking studies have revealed that the carboxylic acid group of the benzoic acid core forms crucial hydrogen bonds with the active site residues of PTP1B, while the heterocyclic portion occupies a hydrophobic pocket.

Experimental Protocol: Synthesis and Biological Evaluation of PTP1B Inhibitors

Synthesis of 3-Acetamido-4-methylbenzoic Acid Derivatives

  • Step 1: Acetylation. Acetylate 3-amino-4-methylbenzoic acid with chloroacetyl chloride in the presence of a base to yield 3-(2-chloroacetamido)-4-methylbenzoic acid.

  • Step 2: Nucleophilic Substitution. React the chloro-intermediate with various heterocyclic thiols in the presence of a base like potassium carbonate in a solvent such as DMF to afford the final 3-acetamido-4-methylbenzoic acid derivatives.

G A 3-Amino-4-methylbenzoic acid B 3-(2-Chloroacetamido)-4-methylbenzoic acid A->B Chloroacetyl chloride, Base D Final Product B->D K2CO3, DMF C Heterocyclic Thiol C->D

Caption: General synthetic workflow for 3-acetamido-4-methylbenzoic acid derivatives.

PTP1B Inhibition Assay

  • Assay Principle: The assay measures the dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP), by PTP1B, which results in the formation of a colored product, p-nitrophenol, that can be quantified spectrophotometrically.[8]

  • Protocol:

    • Prepare a reaction buffer (e.g., Tris-HCl with DTT).[8]

    • In a 96-well plate, add the test compound (dissolved in DMSO) and the PTP1B enzyme.[8]

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the reaction by adding the pNPP substrate.[8]

    • Monitor the increase in absorbance at 405 nm over time.

    • Calculate the percentage of inhibition and determine the IC50 value.

Exploring New Frontiers: Antimicrobial and Antiviral Potential

While the applications of 3-amido-4-methylbenzoic acid derivatives in oncology and metabolic diseases are well-established, their potential as antimicrobial and antiviral agents remains a promising area of exploration. The inherent functionalities of the scaffold offer multiple points for diversification to generate libraries of compounds for screening.

Hypothetical Design of Antimicrobial Derivatives

Drawing inspiration from known antimicrobial benzoic acid derivatives, we can hypothesize novel 3-amido-4-methylbenzoic acid compounds with potential antibacterial activity. For instance, the incorporation of a sulfonamide moiety, a well-known antibacterial pharmacophore, could yield potent inhibitors of bacterial growth.

Proposed Synthesis of a Sulfonamide Derivative

  • Step 1: Acylation. React 3-amino-4-methylbenzoic acid with a sulfonyl chloride (e.g., dansyl chloride) in the presence of a base to form the corresponding sulfonamide.

  • Step 2: Amidation. Couple the resulting carboxylic acid with a variety of amines to generate a library of amides for screening.

Biological Evaluation: Antimicrobial Susceptibility Testing

The antimicrobial activity of these novel compounds can be assessed using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay Protocol

  • Prepare serial dilutions of the test compounds in a 96-well plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 3-amido-4-methylbenzoic acid scaffold has proven to be a remarkably fruitful starting point for the development of clinically significant drugs and promising therapeutic candidates. Its journey from a key intermediate in the synthesis of the life-saving cancer drug Nilotinib to a versatile platform for designing novel enzyme inhibitors and potentially new antimicrobial agents underscores its importance in modern medicinal chemistry.

The future of research on 3-amido-4-methylbenzoic acid derivatives is bright. Further exploration of its SAR by generating diverse libraries of compounds will undoubtedly uncover new biological activities. The application of computational methods, such as molecular docking and virtual screening, will aid in the rational design of more potent and selective inhibitors for a range of therapeutic targets. As our understanding of disease biology deepens, the 3-amido-4-methylbenzoic acid scaffold will continue to be a valuable tool in the hands of medicinal chemists, paving the way for the next generation of innovative medicines.

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A Technical Guide to 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid, a specialized aromatic carboxylic acid. The document details the compound's physicochemical properties, presents a robust and verifiable synthesis protocol, and discusses its significance as a protected building block in the context of pharmaceutical development. Particular emphasis is placed on the logical synthesis pathway, starting from its well-established precursor, 3-amino-4-methylbenzoic acid, and the rationale behind its potential use in multi-step organic syntheses where selective functional group manipulation is paramount.

Introduction

This compound is a derivative of 3-amino-4-methylbenzoic acid, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The structure is characterized by a benzoic acid core, substituted with a methyl group at the 4-position and a bulky N-pivaloyl (2,2-dimethylpropanoyl) group at the 3-position. The introduction of the pivaloyl group serves a crucial role in synthetic chemistry: it acts as a robust protecting group for the amine functionality. This protection prevents the nucleophilic amino group from participating in undesired side reactions, thereby enabling chemists to perform selective reactions on the carboxylic acid moiety.

While the direct precursor, 3-amino-4-methylbenzoic acid, is famously utilized in the synthesis of the tyrosine kinase inhibitor Nilotinib[2][3][4], the N-pivaloyl derivative represents a strategic intermediate for alternative or more complex synthetic routes where protection of the amine is necessary. This guide will elucidate the synthesis and properties of this specific N-acylated compound.

Physicochemical and Structural Properties

The fundamental properties of the title compound are derived from its molecular structure. The presence of both a sterically hindered amide and a carboxylic acid group on an aromatic ring dictates its physical characteristics and reactivity.

2.1. Chemical Structure

Caption: 2D Structure of this compound.

2.2. Quantitative Data
PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃Calculated
Molecular Weight 235.28 g/mol Calculated
CAS Number Not availableN/A
Appearance White to off-white crystalline solidPredicted
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in waterPredicted
Melting Point > 168 °CPredicted (Higher than precursor)

Note: The molecular weight is calculated based on the atomic masses of the constituent elements (C=12.011, H=1.008, N=14.007, O=15.999). The melting point is predicted to be higher than that of the starting material, 3-amino-4-methylbenzoic acid (164-168 °C), due to increased molecular weight and potential for hydrogen bonding.

Synthesis and Experimental Protocol

The most direct and industrially scalable synthesis of this compound is via the N-acylation of 3-amino-4-methylbenzoic acid with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

3.1. Synthetic Workflow

G cluster_0 Reaction Vessel (0°C to RT) A 3-Amino-4-methylbenzoic Acid (Starting Material) D Nucleophilic Acyl Substitution A->D B Pivaloyl Chloride (Acylating Agent) B->D C Base (e.g., Pyridine) Solvent (e.g., DCM) C->D E Workup (Aqueous Wash, Extraction) D->E Crude Product F Purification (Recrystallization) E->F G 3-[(2,2-Dimethylpropanoyl)amino] -4-methylbenzoic acid (Final Product) F->G Pure Product

Caption: Experimental workflow for the synthesis of the target compound.

3.2. Causality and Experimental Choices
  • Choice of Precursor: 3-Amino-4-methylbenzoic acid (CAS: 2458-12-0) is a commercially available and well-characterized starting material.[5] Its synthesis from 3-nitro-4-methylbenzoic acid is a standard industrial process.[6]

  • Choice of Reagent: Pivaloyl chloride is a highly reactive acylating agent.[7] The bulky tert-butyl group it installs forms a sterically hindered and stable amide, making it an excellent protecting group that is resistant to many reaction conditions.

  • Role of Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as pyridine or triethylamine, is essential to neutralize the acid. This prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction to completion.

  • Solvent and Temperature Control: An inert, aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction. The reaction is initiated at 0°C (ice bath) to control the initial exotherm, ensuring safety and preventing potential side reactions.[8]

3.3. Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and final product characterization.

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-amino-4-methylbenzoic acid (1.51 g, 10.0 mmol, 1.0 eq.).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM), followed by pyridine (1.2 mL, 15.0 mmol, 1.5 eq.). Stir the suspension until a clear solution is obtained.

  • Cooling: Place the flask in an ice-water bath and stir for 15-20 minutes until the internal temperature equilibrates to ~0°C.

  • Acylation: Add pivaloyl chloride (1.35 g, 11.0 mmol, 1.1 eq.) dropwise via syringe over 10 minutes. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup: Quench the reaction by slowly adding 50 mL of 1M HCl (aq). Transfer the mixture to a separatory funnel. The organic layer will contain the product, and the aqueous layer will contain the pyridinium salt.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

  • Characterization (Final Validation): Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Applications in Drug Development

The primary value of this compound lies in its potential as a protected intermediate. In complex syntheses, it is often necessary to perform chemical transformations on one functional group while another is temporarily "masked" or protected.

4.1. Role as a Protected Building Block

In the established synthesis of Nilotinib, the unprotected 3-amino-4-methylbenzoic acid (or its ester) is directly converted to a guanidine derivative.[3][4] However, if a synthetic route required modification of the carboxylic acid first (e.g., conversion to an amide with a different amine), the pivaloyl group on the subject compound would be invaluable.

  • Scenario: An amide bond needs to be formed at the carboxylic acid position without affecting the aromatic amine.

  • Solution: The pivaloyl group on the nitrogen atom prevents it from acting as a nucleophile. The carboxylic acid can then be activated (e.g., to an acid chloride using SOCl₂) and reacted with a desired amine. Finally, the pivaloyl group can be removed under harsh hydrolytic conditions (strong acid or base) to reveal the free amine if needed.

4.2. Context: The Bcr-Abl Signaling Pathway

The precursor to the title compound is integral to synthesizing drugs that target critical oncogenic pathways. Nilotinib, for instance, is a potent inhibitor of the Bcr-Abl tyrosine kinase, an abnormal protein that drives the proliferation of cancer cells in Chronic Myeloid Leukemia (CML).

G cluster_0 CML Cell BcrAbl Bcr-Abl Kinase (Constitutively Active) P_Substrate Phosphorylated Substrate BcrAbl->P_Substrate Phosphorylation ATP ATP ATP->BcrAbl Substrate Substrate Protein Substrate->BcrAbl Prolif Uncontrolled Cell Proliferation & Survival P_Substrate->Prolif Nilotinib Nilotinib Nilotinib->BcrAbl Inhibits ATP Binding

Caption: Simplified Bcr-Abl pathway inhibited by Nilotinib.

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and its reagents.

  • Reagent Hazards: Pivaloyl chloride is corrosive and reacts violently with water; handle it in a fume hood. Pyridine is flammable and toxic.

  • Product Hazards: The final product should be treated as an irritant. Avoid inhalation of dust and contact with skin and eyes. Refer to the GHS classifications for the parent compound, 3-amino-4-methylbenzoic acid, which is listed as a skin and eye irritant.[5]

Conclusion

This compound is a synthetically valuable molecule whose properties are defined by its protected amine and reactive carboxylic acid functionalities. While not a direct intermediate in the most commonly cited syntheses of major pharmaceuticals, its logical and robust preparation from 3-amino-4-methylbenzoic acid makes it an important tool for medicinal chemists. Understanding its synthesis and the strategic role of the N-pivaloyl group provides researchers with a key building block for developing novel synthetic routes to complex molecular targets.

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Methodological & Application

Application Notes and Protocols: 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid, a sterically hindered N-acylated aminobenzoic acid derivative, is emerging as a valuable and versatile building block in modern organic synthesis. Its unique structural features—a carboxylic acid for amide coupling and further derivatization, a pivaloyl-protected amine that can act as a directing group, and a substituted aromatic ring—make it an attractive starting material for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug development.

The presence of the bulky pivaloyl group (also known as a tert-butanecarbonyl group) confers several advantageous properties. It provides robust protection of the amino group under a variety of reaction conditions, preventing unwanted side reactions. Furthermore, this group can influence the regioselectivity of subsequent chemical transformations on the aromatic ring, a feature that can be strategically exploited in multi-step syntheses.

This comprehensive guide provides detailed application notes and protocols for the use of this compound, offering researchers, scientists, and drug development professionals the foundational knowledge to effectively incorporate this reagent into their synthetic workflows.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a reagent is paramount for its successful application and for ensuring laboratory safety.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃N/A
Molecular Weight 235.28 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in many organic solvents such as methanol, ethyl acetate, and dichloromethane. Limited solubility in water.N/A

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Synthesis Protocol: Preparation of this compound

The most direct and efficient method for the synthesis of the title compound is the acylation of commercially available 3-amino-4-methylbenzoic acid with pivaloyl chloride. The bulky nature of pivaloyl chloride can sometimes lead to slower reaction rates, but the use of a suitable base and reaction conditions ensures high yields of the desired product.

Reaction Scheme:

Synthesis_of_3_pivaloylamino_4_methylbenzoic_acid reactant1 3-Amino-4-methylbenzoic acid product This compound reactant1->product Acylation reactant2 Pivaloyl chloride reactant2->product base Pyridine (or TEA) base->product

Figure 1: General scheme for the synthesis of this compound.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per gram of starting material).

  • Base Addition: Add a suitable base, such as pyridine (2.0 eq) or triethylamine (TEA) (2.0 eq), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

  • Pivaloyl Chloride Addition: Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Acidify the mixture with 1M HCl to a pH of approximately 2-3. This will protonate the carboxylic acid and any remaining base.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive pivaloyl chloride.

  • Stoichiometry of Base: An excess of the base is used to ensure complete neutralization of the HCl generated during the reaction, which drives the equilibrium towards product formation.

  • Slow Addition at Low Temperature: The dropwise addition of pivaloyl chloride at 0 °C is a standard precaution to control the exothermic nature of the acylation reaction and to minimize potential side reactions.

Application in the Synthesis of Pharmaceutical Intermediates

One of the most significant applications of 3-amino-4-methylbenzoic acid and its N-acylated derivatives is in the synthesis of kinase inhibitors for cancer therapy. A prominent example is the synthesis of Nilotinib, a BCR-ABL kinase inhibitor.[1] The core of Nilotinib contains the 4-methyl-3-aminobenzoic acid scaffold. While the direct precursor to Nilotinib is 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, the initial step often involves the protection of the amino group of 3-amino-4-methylbenzoic acid, for which pivaloyl protection is a viable strategy.

The general synthetic strategy involves the initial formation of an amide bond, followed by further transformations. The carboxylic acid functionality of this compound can be activated and coupled with various amines to construct complex molecular architectures.

Workflow for Amide Bond Formation:

Amide_Bond_Formation_Workflow start This compound activation Carboxylic Acid Activation (e.g., with SOCl₂, Oxalyl Chloride, or Coupling Reagents) start->activation coupling Amide Coupling with a Primary or Secondary Amine activation->coupling product N-Substituted Amide Product coupling->product

Figure 2: General workflow for the utilization of this compound in amide synthesis.

Protocol for Amide Coupling via Acyl Chloride Formation:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a few drops of dimethylformamide (DMF) as a catalyst.

    • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • The solvent and excess reagent are typically removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.

    • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent.

    • Slowly add the acyl chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous work-up similar to the synthesis protocol to isolate the desired amide product.

Potential Application in Directed ortho-Metalation (DoM)

The pivaloyl group, being a strong coordinating group, has the potential to act as a directed metalating group (DMG).[2] This opens up the possibility of regioselective functionalization of the aromatic ring at the position ortho to the pivaloylamino group (C-2 position). This strategy allows for the introduction of a wide range of electrophiles, further expanding the synthetic utility of this building block.

Conceptual Reaction Scheme for DoM:

Directed_ortho_Metalation reactant This compound deprotonation Deprotonation with a strong base (e.g., n-BuLi, s-BuLi/TMEDA) reactant->deprotonation lithiated_intermediate Ortho-lithiated intermediate deprotonation->lithiated_intermediate product 2-Substituted-3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid lithiated_intermediate->product electrophile Electrophile (E+) electrophile->product

Figure 3: Conceptual pathway for directed ortho-metalation of this compound.

Experimental Considerations for DoM:

  • Strong Base: Directed ortho-metalation requires the use of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA).[3]

  • Low Temperatures: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions and decomposition of the organolithium intermediates.

  • Electrophilic Quench: The lithiated intermediate is then quenched with a suitable electrophile to introduce the desired functional group. A wide range of electrophiles can be used, including alkyl halides, aldehydes, ketones, and sources of halogens.

The development of a robust DoM protocol for this specific substrate would significantly enhance its value as a synthetic intermediate, allowing for the facile synthesis of highly substituted aromatic compounds.

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals. Its straightforward synthesis, coupled with the dual functionality of the carboxylic acid and the directing/protecting pivaloyl group, provides chemists with a powerful tool for the construction of complex molecular targets. The protocols and applications detailed in this guide serve as a foundation for researchers to explore and exploit the full synthetic potential of this promising reagent.

References

  • (Note: This reference is for a related precursor).

Sources

The Strategic Utility of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Building Block of Untapped Potential

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid emerges as a bifunctional scaffold of significant interest. Its structure, featuring a carboxylic acid for derivatization and a sterically hindered pivaloyl-protected amine, offers a unique combination of reactivity and stability. The bulky tert-butyl group of the pivaloyl moiety can serve as a transient or permanent protecting group, influencing the conformation of intermediates and final products, a feature of considerable utility in drug design and materials science. This document provides a comprehensive guide to the synthesis, characterization, and application of this versatile building block, complete with detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is critical for its effective implementation in a synthetic workflow. The table below summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃N/A
Molecular Weight 235.28 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Melting Point >180 °C (predicted)N/A
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH)N/A
¹H NMR (DMSO-d₆, 400 MHz) Predicted shifts: δ 12.9 (s, 1H, COOH), 9.5 (s, 1H, NH), 7.8-8.0 (m, 2H, Ar-H), 7.3 (d, 1H, Ar-H), 2.3 (s, 3H, Ar-CH₃), 1.25 (s, 9H, C(CH₃)₃)N/A
¹³C NMR (DMSO-d₆, 101 MHz) Predicted shifts: δ 177 (C=O, pivaloyl), 167 (C=O, acid), 140, 138, 132, 130, 128, 125 (Ar-C), 39 (quaternary C), 27 (C(CH₃)₃), 18 (Ar-CH₃)N/A

Core Synthetic Applications

The strategic placement of functional groups in this compound makes it a valuable precursor for a range of molecular classes. The carboxylic acid moiety serves as a handle for amide bond formation, esterification, or reduction, while the pivaloyl-protected amine provides steric bulk and can be deprotected under specific conditions if required.

Synthesis of Novel Amide Derivatives as Bioactive Scaffolds

The primary application of this building block is in the synthesis of amide derivatives. The carboxylic acid can be readily coupled with a diverse array of primary and secondary amines to generate libraries of compounds for screening in drug discovery programs. The pivaloyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability.

Workflow for Amide Synthesis:

A 3-[(2,2-Dimethylpropanoyl)amino]- 4-methylbenzoic acid C Amide Coupling Reagents (e.g., HATU, EDCI/HOBt) A->C Activation B Amine (R-NH₂) B->C D Amide Product C->D Coupling

Caption: Amide synthesis workflow.

Precursor for Heterocyclic Systems

Following amide coupling or other modifications, the core structure can be utilized in the construction of heterocyclic systems. For instance, intramolecular cyclization reactions can be designed to form benzoxazinones or other fused ring systems of medicinal interest.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol details the N-acylation of 3-amino-4-methylbenzoic acid with pivaloyl chloride.

Materials:

  • 3-Amino-4-methylbenzoic acid

  • Pivaloyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.2 eq) dropwise via syringe over 15 minutes. The reaction mixture may become cloudy.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive pivaloyl chloride.

  • Pyridine: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It also serves as a nucleophilic catalyst.

  • Controlled Addition at 0 °C: The dropwise addition of pivaloyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.

  • Aqueous Work-up: The series of aqueous washes is designed to remove excess pyridine, unreacted starting materials, and salts, leading to a cleaner crude product.

Protocol 2: Application in Amide Bond Formation - Synthesis of a Representative Amide Derivative

This protocol describes the coupling of this compound with a generic primary amine using HATU as the coupling agent.

Materials:

  • This compound

  • A primary or secondary amine (e.g., benzylamine as a model)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous lithium chloride (LiCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with EtOAc.

    • Wash the organic layer with saturated aqueous LiCl solution (to remove DMF), followed by saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired amide.

Self-Validating System:

  • HATU/DIPEA: This coupling system is highly efficient for forming amide bonds, even with sterically hindered components. HATU activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine, while DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

  • LiCl Wash: The use of a saturated LiCl solution is a standard and effective method for removing the high-boiling point solvent DMF during the aqueous work-up.

Logical Relationship Diagram:

cluster_0 Synthesis of Building Block cluster_1 Application A 3-Amino-4-methylbenzoic acid C N-Acylation A->C B Pivaloyl Chloride B->C D 3-[(2,2-Dimethylpropanoyl)amino]- 4-methylbenzoic acid C->D F Amide Coupling D->F E Amine (R-NH₂) E->F G Target Amide Derivative F->G

Caption: Synthesis and application flowchart.

Conclusion

This compound represents a strategically designed building block with significant potential for accelerating discovery in medicinal chemistry and materials science. The protocols and insights provided herein are intended to serve as a robust foundation for researchers to explore the synthetic utility of this compound. The unique interplay of its functional groups, coupled with the steric influence of the pivaloyl moiety, opens avenues for the creation of novel molecules with tailored properties.

References

  • Note: As specific literature detailing the synthesis and application of this compound was not found, the following references provide context for the synthesis of its precursors and general synthetic methodologies.
  • PubChem. 3-Amino-4-methylbenzoic acid. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Pubmed Central. Available at: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Available at: [Link]

  • NIST. Benzoic acid, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

Harnessing the 3-Amino-4-Methylbenzoic Acid Scaffold: A Gateway to Kinase Inhibitors and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: While specific literature on 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid is not abundant, its core structure, 3-amino-4-methylbenzoic acid, is a well-established and highly valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of the applications of this versatile building block, with a primary focus on its pivotal role in the synthesis of the tyrosine kinase inhibitor, Nilotinib. Furthermore, we will explore the broader potential of 3-amido-4-methylbenzoic acid derivatives in drug discovery and provide detailed protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical motif in their own research endeavors.

The 3-amino-4-methylbenzoic acid moiety offers a unique combination of a carboxylic acid for potential salt formation and hydrogen bonding, a secondary amine for further derivatization, and a methyl group that can influence solubility and metabolic stability. This trifecta of functional groups makes it an attractive starting point for the synthesis of diverse compound libraries with a wide range of pharmacological activities.

I. The 3-Amino-4-Methylbenzoic Acid Scaffold in Oncology: The Nilotinib Story

The most prominent application of 3-amino-4-methylbenzoic acid in medicinal chemistry is as a key intermediate in the synthesis of Nilotinib, a potent and selective Bcr-Abl tyrosine kinase inhibitor.[1] Nilotinib is a second-generation therapeutic used in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[2]

A. Mechanism of Action of Nilotinib

Nilotinib functions by binding to the ATP-binding site of the inactive conformation of the Bcr-Abl oncoprotein.[3][4] This binding event stabilizes the inactive state of the kinase, thereby preventing its autophosphorylation and the subsequent downstream signaling cascades that drive the proliferation of cancer cells.[5] The inhibition of these pathways ultimately leads to a reduction in the growth of leukemic cells and the induction of apoptosis.[4]

The 3-amino-4-methylbenzoic acid core of Nilotinib is crucial for its activity, as it forms part of the molecular framework that correctly orients the pharmacophoric elements within the kinase's active site.

Diagram of the Bcr-Abl Signaling Pathway and Inhibition by Nilotinib

Bcr_Abl_Pathway cluster_cell CML Cell Bcr-Abl Bcr-Abl Substrate_P Phosphorylated Substrate Bcr-Abl->Substrate_P Phosphorylates ATP ATP ATP->Bcr-Abl Binds Proliferation Proliferation Substrate_P->Proliferation Drives Nilotinib Nilotinib Nilotinib->Bcr-Abl Inhibits ATP binding

Caption: Bcr-Abl signaling pathway and its inhibition by Nilotinib.

B. Synthesis of Nilotinib Intermediate from 3-Amino-4-Methylbenzoic Acid

The synthesis of Nilotinib involves the coupling of a pyrimidinyl-pyridine fragment with a trifluoromethyl-aniline derivative. The 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid intermediate is a critical component, and its synthesis originates from 3-amino-4-methylbenzoic acid.[6][7]

II. Broader Applications of Aminobenzoic Acid Derivatives in Medicinal Chemistry

Derivatives of aminobenzoic acids are a cornerstone of many medicinal chemistry programs due to their diverse biological activities.[8]

  • Anti-inflammatory Agents: The structural resemblance of some aminobenzoic acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests their potential in this therapeutic area.[9]

  • Antimicrobial and Antifungal Agents: Modifications of the amino and carboxylic acid functionalities have yielded compounds with significant antibacterial and antifungal properties.[10][11]

  • Cholinesterase Inhibitors: Certain aminobenzoic acid derivatives have been explored as inhibitors of acetyl- and butyrylcholinesterase, enzymes implicated in Alzheimer's disease.[8]

  • Anticancer Agents: Beyond Nilotinib, other derivatives have shown cytotoxic effects against various cancer cell lines.[12]

III. Protocols for Synthesis and Evaluation

A. Synthesis of this compound

This protocol describes a standard laboratory procedure for the acylation of 3-amino-4-methylbenzoic acid to yield the title compound.

Experimental Protocol: Synthesis of this compound

  • Materials and Reagents:

    • 3-Amino-4-methylbenzoic acid

    • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

    • Pyridine (or another suitable base, e.g., triethylamine)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous DCM.

    • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start Start Dissolve Dissolve 3-amino-4-methyl- benzoic acid in DCM Start->Dissolve Add_Base Add Pyridine and cool to 0 °C Dissolve->Add_Base Add_Acyl_Chloride Add Pivaloyl Chloride Add_Base->Add_Acyl_Chloride React Stir at RT Add_Acyl_Chloride->React Workup Aqueous Workup React->Workup Purify Purification Workup->Purify Product Product Purify->Product

Sources

The Strategic Role of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic Acid in Pharmaceutical Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical development, the strategic synthesis of complex active pharmaceutical ingredients (APIs) relies heavily on the availability of versatile and well-characterized intermediates. Among these, 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid emerges as a pivotal building block, particularly in the synthesis of targeted therapies. This technical guide provides an in-depth exploration of this intermediate, offering detailed application notes and robust protocols to support researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: A Key Intermediate in Drug Discovery

This compound, also known as 3-(pivaloylamino)-4-methylbenzoic acid, is a derivative of 3-amino-4-methylbenzoic acid. The introduction of the bulky and lipophilic 2,2-dimethylpropanoyl (pivaloyl) group to the amino function of the parent molecule significantly alters its chemical properties, rendering it a valuable precursor in multi-step synthetic pathways. This modification can enhance solubility in organic solvents, provide steric hindrance to influence regioselectivity in subsequent reactions, and introduce a stable amide bond resistant to certain reaction conditions.

While not an active pharmaceutical ingredient itself, this intermediate is a critical component in the synthesis of various therapeutic agents. Its structural motif is found in a number of small molecule inhibitors targeting key signaling pathways implicated in diseases such as cancer.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use. The properties of the starting material, 3-amino-4-methylbenzoic acid, are well-documented and provide a baseline for understanding the characteristics of its acylated derivative.

Table 1: Physicochemical Properties of 3-Amino-4-methylbenzoic Acid

PropertyValueSource
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance White to gray to brown crystalline powder
Melting Point 165.0 to 169.0 °C
Solubility Soluble in hot water
CAS Number 2458-12-0[1]

The structure of the target intermediate, this compound, is depicted below. The pivaloyl group is attached to the amino group at the 3-position of the 4-methylbenzoic acid backbone.

Caption: Chemical structure of this compound.

Synthesis Protocol: Acylation of 3-Amino-4-methylbenzoic Acid

The synthesis of this compound is typically achieved through the acylation of 3-amino-4-methylbenzoic acid with pivaloyl chloride. This reaction requires careful control of conditions to ensure selective N-acylation without significant side reactions.

Rationale for Experimental Choices
  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is often chosen to dissolve the starting materials and facilitate the reaction.

  • Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction. The base prevents the protonation of the starting amine, which would render it unreactive.

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the acylation and then allowed to warm to room temperature to ensure completion.

  • Work-up: An acidic work-up is necessary to protonate the carboxylate and any remaining base, allowing for the extraction of the product into an organic solvent. Subsequent washing steps remove impurities.

Step-by-Step Experimental Protocol

Materials:

  • 3-Amino-4-methylbenzoic acid

  • Pivaloyl chloride

  • Triethylamine (or pyridine)

  • Dichloromethane (DCM) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Acylating Agent: Slowly add a solution of pivaloyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled reaction mixture via the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

G start Start: Dissolve 3-amino-4-methylbenzoic acid and triethylamine in DCM cool Cool to 0 °C start->cool add Slowly add pivaloyl chloride solution cool->add react Warm to RT and stir for 12-16h (Monitor by TLC) add->react quench Quench with 1 M HCl and extract with DCM react->quench wash Wash combined organic layers with water and brine quench->wash dry Dry over MgSO₄ and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization concentrate->purify end_product End Product: This compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate. The following techniques are recommended for a comprehensive quality control assessment.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessmentSignals corresponding to the aromatic protons, the methyl group, the pivaloyl protons, the amide proton, and the carboxylic acid proton.
¹³C NMR Confirmation of the carbon skeletonResonances for the aromatic carbons, the methyl carbon, the carbonyl carbons (amide and carboxylic acid), and the carbons of the pivaloyl group.
Mass Spectrometry Determination of molecular weightA molecular ion peak corresponding to the calculated mass of the compound (C₁₃H₁₇NO₃, MW: 235.28 g/mol ).
HPLC Purity determination and quantificationA single major peak indicating high purity, with retention time dependent on the specific method parameters.
FT-IR Identification of functional groupsCharacteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and O-H stretching (carboxylic acid).
Representative Analytical Data

While specific spectra for the title compound are not widely published in readily accessible literature, based on the structure and data for analogous compounds, the following are expected spectral characteristics:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~12.9 (s, 1H, COOH), ~9.5 (s, 1H, NH), ~8.0-7.2 (m, 3H, Ar-H), ~2.3 (s, 3H, Ar-CH₃), ~1.2 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ ~177 (C=O, amide), ~168 (C=O, acid), ~140-120 (aromatic carbons), ~39 (quaternary C of pivaloyl), ~27 (CH₃ of pivaloyl), ~18 (Ar-CH₃).

  • Mass Spec (ESI-): [M-H]⁻ at m/z 234.1.

G start Synthesized Crude Product tlc TLC Analysis (Preliminary Purity Check) start->tlc nmr ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) tlc->nmr ms Mass Spectrometry (Molecular Weight Verification) nmr->ms hplc HPLC Analysis (Purity Assessment) ms->hplc ftir FT-IR Spectroscopy (Functional Group Identification) hplc->ftir pass Product Meets Specifications ftir->pass Purity > 98% fail Further Purification Required ftir->fail Purity < 98% fail->start Repurify

Caption: Quality control workflow for this compound.

Application in Pharmaceutical Synthesis: A Case Study

While direct public-domain examples detailing the use of this compound are limited, its structural features strongly suggest its utility in the synthesis of kinase inhibitors. The pivaloyl group can serve as a protecting group for the amine or as an integral part of the final molecule, contributing to its binding affinity and pharmacokinetic properties.

For instance, a closely related analogue, 3-amino-4-methylbenzoic acid, is a known intermediate in the synthesis of the anticancer drug Nilotinib.[2] The acylation of this starting material is a key step in the overall synthetic route. The choice of the acylating agent can be varied to produce a library of compounds for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound is a valuable pharmaceutical intermediate with significant potential in the synthesis of novel therapeutic agents. The protocols and analytical guidance provided herein offer a solid foundation for its preparation and characterization. As the demand for targeted therapies continues to grow, the importance of such well-defined building blocks in accelerating drug discovery and development cannot be overstated. Further exploration of the reactivity of this intermediate is likely to unveil new synthetic routes to a diverse range of bioactive molecules.

References

  • CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents.
  • PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols: Employing 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Peptidomimetic Design

In the landscape of modern drug discovery and development, the quest for novel peptide analogues with enhanced therapeutic properties is perpetual. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising avenue to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. The strategic incorporation of unnatural amino acids and building blocks is a cornerstone of peptidomimetic design. This guide introduces 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid , a bespoke building block, and provides a comprehensive overview of its application in solid-phase peptide synthesis (SPPS).

The unique architecture of this compound, featuring a rigidified aminobenzoic acid scaffold and a bulky pivaloyl (2,2-dimethylpropanoyl) group, imparts distinct conformational constraints. This can be instrumental in enforcing specific secondary structures, such as β-turns, within a peptide sequence, which are often crucial for biological activity.[1] The pivaloyl group, with its significant steric hindrance, can also shield the adjacent amide bond from enzymatic degradation, thereby enhancing the metabolic stability of the resulting peptide.

This document will provide a detailed protocol for the synthesis of this valuable building block from its commercially available precursor, 3-Amino-4-methylbenzoic acid, and subsequently delineate its efficient incorporation into peptide chains using standard Fmoc-based solid-phase peptide synthesis.

Physicochemical Properties and Handling

PropertyEstimated Value/InformationSource/Rationale
Molecular Formula C13H17NO3Calculated
Molecular Weight 235.28 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solidBased on the precursor 3-Amino-4-methylbenzoic acid[2][3]
Solubility Likely soluble in organic solvents such as DMF, DMSO, and methanol.Based on the precursor and general properties of protected amino acids.[2][3]
Storage Store in a cool, dry place, protected from light and moisture.Standard practice for chemical reagents.

Synthesis of this compound

The synthesis of the title compound can be readily achieved from the commercially available 3-Amino-4-methylbenzoic acid through a standard acylation reaction.

Reaction Scheme:

G cluster_0 Synthesis of this compound 3-Amino-4-methylbenzoic_acid 3-Amino-4-methylbenzoic acid Product This compound 3-Amino-4-methylbenzoic_acid->Product + Pivaloyl chloride (or Pivalic anhydride) Base (e.g., Pyridine or TEA) Solvent (e.g., DCM or THF) Pivaloyl_chloride Pivaloyl chloride

Caption: Synthetic route to the target molecule.

Protocol: Synthesis of this compound

Materials:

  • 3-Amino-4-methylbenzoic acid (1.0 eq)

  • Pivaloyl chloride (1.2 eq) or Pivalic anhydride (1.2 eq)

  • Pyridine (2.0 eq) or Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-4-methylbenzoic acid in anhydrous DCM or THF.

  • Base Addition: Add the base (pyridine or TEA) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add pivaloyl chloride or pivalic anhydride to the reaction mixture. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 25 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The synthesized this compound can be directly employed in standard Fmoc-based solid-phase peptide synthesis protocols.[4][5] The carboxylic acid moiety will be activated for coupling to the free N-terminal amine of the growing peptide chain on the solid support.

Workflow for Incorporation into a Peptide Chain

G cluster_1 SPPS Cycle for Incorporating the Building Block Resin_with_peptide Resin-Bound Peptide (with free N-terminus) Coupling Coupling to Resin Resin_with_peptide->Coupling Activation Activation of Building Block (e.g., with HBTU/DIPEA) Activation->Coupling Building_Block 3-[(2,2-Dimethylpropanoyl)amino] -4-methylbenzoic acid Building_Block->Activation Washing Washing Coupling->Washing Capping Capping (Optional) Washing->Capping Next_Cycle Proceed to next SPPS cycle Capping->Next_Cycle

Caption: SPPS workflow for incorporation.

Protocol: Incorporation into a Peptide Sequence via Manual SPPS

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)

  • This compound

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) or a similar coupling reagent

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Methanol

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times).

  • Activation of the Building Block:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU (or equivalent coupling reagent, 3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated building block solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the coupling efficiency, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step can be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, a capping step can be performed using a solution of acetic anhydride and DIPEA in DMF.

    • Wash the resin after capping.

  • Continuation of Synthesis: The peptide chain can be further elongated by repeating the deprotection and coupling steps with the subsequent Fmoc-protected amino acids.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling - Steric hindrance from the pivaloyl group and the resin-bound peptide. - Insufficient activation or coupling time.- Increase the coupling time. - Use a more potent coupling reagent (e.g., HATU). - Double couple (repeat the coupling step).
Aggregation The growing peptide chain may aggregate, leading to poor coupling efficiency.- Perform the coupling at a slightly elevated temperature (e.g., 40 °C). - Add a chaotropic salt (e.g., LiCl) to the coupling solution.
Side Reactions Impurities in the building block or reagents.Ensure the purity of the synthesized building block through proper purification and characterization. Use high-quality peptide synthesis grade reagents.

Conclusion

This compound represents a valuable addition to the toolbox of peptide chemists and drug developers. Its unique structural features offer the potential to create peptidomimetics with enhanced stability and defined conformations. The protocols outlined in this guide provide a clear and actionable framework for the synthesis and application of this novel building block in solid-phase peptide synthesis.

References

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • ResearchGate. (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Retrieved from [Link]

  • Kazmierski, W. M., et al. (2007). Peptidomimetics, a synthetic tool of drug discovery. PMC - PubMed Central. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Graczyk, J., et al. (2005). Aza-beta(3)-amino acid containing peptidomimetics as cAMP-dependent protein kinase substrates. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of a reagent for solid-phase incorporation of the phosphothreonine mimetic (2S,3R)-2-amino-3-methyl-4-phosphonobutyric Acid (Pmab) into peptides in a bio-reversible phosphonyl-bis-pivaloyloxymethyl (POM) prodrug form. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Methods for Peptide and Protein Production. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for Amide Coupling with 3-[(Pivaloylamino)]-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Amide bond formation is arguably the most crucial and frequently performed reaction in medicinal chemistry and drug development.[1][2][3][4][5] Its significance lies in the prevalence of the amide functional group within the protein backbone and a vast array of pharmaceuticals.[3] The direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[6] Consequently, a diverse toolkit of coupling reagents has been developed to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine.[1][4][6]

This application note provides a detailed guide to the amide coupling of 3-[(pivaloylamino)]-4-methylbenzoic acid, a substrate presenting unique challenges. The presence of a methyl group ortho to the carboxylic acid and a bulky pivaloyl (tert-butylcarbonyl) protecting group in the meta position introduces significant steric hindrance around the reaction center.[2][4][5] This steric congestion can dramatically slow down the rate of amide bond formation and necessitate carefully optimized reaction conditions to achieve high yields and purity.

Herein, we explore the mechanistic rationale behind reagent selection and present two robust, field-proven protocols for the successful coupling of this challenging substrate. The guide is designed for researchers, scientists, and drug development professionals seeking to streamline the synthesis of complex amide-containing molecules.

Mechanistic Considerations and Strategic Reagent Selection

The successful acylation of an amine by 3-[(pivaloylamino)]-4-methylbenzoic acid hinges on the efficient activation of its sterically encumbered carboxyl group. The choice of coupling reagent is therefore paramount and should be guided by an understanding of the underlying reaction mechanisms.

The Role of the Coupling Reagent: Activating the Carboxyl Group

The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[4] This is achieved by forming a highly reactive intermediate that is readily susceptible to nucleophilic attack by the amine. Two major classes of coupling reagents are commonly employed:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] While effective, this intermediate can be unstable and prone to racemization (if the acid is chiral) or rearrangement into an unreactive N-acylurea byproduct. To mitigate these side reactions and enhance efficiency, carbodiimides are almost always used in conjunction with nucleophilic additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea to form a more stable and selective activated ester (OBt or OAt ester), which then reacts cleanly with the amine.[7][8]

  • Onium Salts (Aminium/Uronium & Phosphonium): This class includes reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents are pre-formed to rapidly generate the corresponding activated esters (OAt or OBt esters) upon reaction with the carboxylate.[8][9][10] HATU, which forms a highly reactive OAt ester, is particularly effective for difficult couplings, including those involving sterically hindered acids or poorly nucleophilic amines, due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[9][11]

The Influence of Steric Hindrance

For 3-[(pivaloylamino)]-4-methylbenzoic acid, the steric bulk from the ortho-methyl and meta-pivaloyl groups can impede the approach of both the coupling reagent and the amine nucleophile.[2][5] Therefore, a highly reactive activated intermediate is necessary to overcome this spatial barrier. While a standard EDC/HOBt protocol may suffice for simple amines, a more potent system like HATU is often required for higher yields and faster reaction times, especially when coupling to other sterically demanding partners.

Selection of Base and Solvent

A non-nucleophilic tertiary amine base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion required for the initial activation step, and to neutralize the acidic byproducts generated during the reaction.[10]

The choice of solvent is dictated by the solubility of the reactants and reagents. Aprotic polar solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are most common. DMF is an excellent solvent for a wide range of substrates and reagents but can be difficult to remove.[12] DCM is easier to remove during workup but may not be suitable for all reactants due to lower solubility.

General Experimental Workflow

The following diagram illustrates a typical workflow for the amide coupling reactions described in this guide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid & Amine in Solvent B Add Base (e.g., DIPEA) A->B Activation & Coupling C Cool to 0 °C B->C Activation & Coupling D Add Coupling Reagent (e.g., HATU or EDC/HOBt) C->D Activation & Coupling E Warm to RT & Stir (Monitor by TLC/LC-MS) D->E Activation & Coupling F Aqueous Work-up (Acidic/Basic Washes) E->F Quenching G Dry Organic Layer F->G H Concentrate in vacuo G->H I Purify Product (Chromatography/Recrystallization) H->I G RCOOH R-COOH (Carboxylic Acid) O_acyl O-Acylisourea (Reactive, Unstable) RCOOH->O_acyl + EDC OAt_ester OAt-Ester (Highly Activated Ester) RCOOH->OAt_ester + HATU EDC EDC HOBt HOBt OBt_ester OBt-Ester (Activated Ester) O_acyl->OBt_ester + HOBt Amide Amide Product OBt_ester->Amide + R'-NH₂ HATU HATU OAt_ester->Amide + R'-NH₂ Amine R'-NH₂

Sources

Application Note: Strategic Derivatization of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid. This molecule, possessing both a carboxylic acid and a stable amide moiety, serves as a versatile scaffold in synthetic chemistry and drug discovery. Derivatization is critical for modifying its physicochemical properties for analytical or biological purposes. This document details strategic approaches targeting the carboxylic acid group for enhanced analytical detection (GC-MS, LC-MS) and for synthetic conjugation. Advanced methods for modifying the amide group are also discussed for specialized synthetic applications. Each protocol is presented with a focus on the underlying chemical principles, ensuring researchers can adapt these methods to their specific objectives.

Introduction and Strategic Overview

This compound is a substituted aromatic compound featuring three key structural components: a carboxylic acid, a secondary amide, and a substituted benzene ring. While the aromatic ring and its methyl substituent are relatively inert to standard derivatization, the carboxylic acid and amide N-H groups represent primary sites for chemical modification.

The choice of derivatization strategy is dictated by the end goal:

  • Analytical Derivatization: Aims to increase volatility and thermal stability for Gas Chromatography (GC) or to enhance ionization efficiency and chromatographic retention for Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • Synthetic Derivatization: Aims to couple the molecule to other chemical entities (e.g., fluorescent tags, biomolecules, polymers) or to create libraries of analogues for structure-activity relationship (SAR) studies.[3][4]

This guide prioritizes derivatization of the carboxylic acid group due to its higher reactivity and broader applicability.

Molecular Structure and Reactivity Analysis

The primary sites for derivatization on this compound are the acidic proton of the carboxylic acid and, to a lesser extent, the proton on the amide nitrogen. The carboxylic acid is the most reactive site for the majority of derivatization reactions under mild conditions.

Molecule_Reactivity cluster_0 This compound cluster_1 Reactive Sites mol COOH Carboxylic Acid (-COOH) Primary Site COOH->mol Esterification Amidation Silylation NH Amide (-NH-) Secondary Site (Requires Harsh Conditions) NH->mol N-Alkylation

Figure 1: Reactive sites for derivatization on the target molecule.

PART I: Derivatization of the Carboxylic Acid Group

The carboxylic acid is the most versatile handle for modification. The following protocols provide robust methods for its conversion into esters, amides, and silyl ethers.

Method 1: Esterification for GC Analysis and Synthetic Applications

Esterification replaces the polar carboxylic acid proton with an alkyl group, significantly reducing polarity and increasing volatility, making the analyte suitable for GC analysis.[2] This is also a common first step in a synthetic sequence.

Protocol 1.1: Methyl Esterification via Diazomethane (Small Scale, High Yield)

This method uses diazomethane (or its safer alternative, TMS-diazomethane) for rapid and clean conversion to the methyl ester at room temperature.

  • Principle: Diazomethane protonates to form a methyldiazonium cation, which is a powerful methylating agent for the carboxylate anion.

  • Materials:

    • This compound (10 mg)

    • Methanol (1 mL)

    • Diethyl ether (2 mL)

    • TMS-diazomethane solution (2.0 M in hexanes)

    • Acetic acid (for quenching)

    • Reaction vial (5 mL) with magnetic stir bar

  • Procedure:

    • Dissolve the benzoic acid starting material in 1 mL of methanol in the reaction vial. Add the diethyl ether.

    • While stirring, add the TMS-diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

    • Allow the reaction to stir for 15-20 minutes at room temperature.

    • Quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

    • Evaporate the solvent under a gentle stream of nitrogen. The resulting methyl ester can be reconstituted in a suitable solvent for analysis or used directly for the next synthetic step.

Protocol 1.2: Pentafluorobenzyl (PFB) Esterification for GC-ECD Analysis

This protocol creates a pentafluorobenzyl ester, a derivative with high electron affinity, making it ideal for highly sensitive detection using an Electron Capture Detector (GC-ECD).[5]

  • Principle: An SN2 reaction where the carboxylate anion displaces the bromide from pentafluorobenzyl bromide (PFB-Br). A base is used to deprotonate the carboxylic acid.

  • Materials:

    • Starting material (1 mg)

    • Acetonitrile (1 mL)

    • Pentafluorobenzyl bromide (PFB-Br) (10 µL)

    • Diisopropylethylamine (DIPEA) (5 µL)

    • Reaction vial (2 mL), screw-cap

  • Procedure:

    • Dissolve the starting material in 1 mL of acetonitrile in the reaction vial.

    • Add DIPEA, followed by PFB-Br.

    • Seal the vial and heat at 60 °C for 1 hour.

    • Cool the vial to room temperature.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in hexane or ethyl acetate, wash with 5% sodium bicarbonate solution to remove unreacted acid, then with water. Dry the organic layer over anhydrous sodium sulfate before GC analysis.

Method 2: Amide Bond Formation via Carbodiimide Coupling

This is the cornerstone of bioconjugation and synthetic library development. It involves activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) is a widely adopted, efficient method.[6]

EDC_NHS_Workflow start Start: 3-...-benzoic acid + Amine (R-NH2) step1 Step 1: Acid Activation Add EDC in Aprotic Solvent (e.g., DMF, DCM) start->step1 step2 Intermediate: O-acylisourea (Highly Reactive) step1->step2 step3 Step 2: Stabilize Add NHS to form NHS-ester step2->step3 Rapidly reacts with NHS step4 Intermediate: NHS-activated acid (More stable, amine-reactive) step3->step4 step5 Step 3: Coupling Add Amine (R-NH2) step4->step5 Slower, controlled reaction end Final Product: 3-...-benzamide derivative step5->end

Figure 2: Workflow for EDC/NHS mediated amide coupling.

Protocol 2.1: EDC/NHS Coupling to a Generic Primary Amine

  • Principle: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can react directly with an amine or, for better efficiency and stability, with NHS to form a semi-stable NHS-ester, which then cleanly reacts with the amine to form the desired amide bond.

  • Materials:

    • Starting material (0.1 mmol)

    • Primary amine (e.g., benzylamine, 0.11 mmol)

    • EDC hydrochloride (0.12 mmol)

    • N-hydroxysuccinimide (NHS) (0.12 mmol)

    • Anhydrous Dimethylformamide (DMF) (5 mL)

    • Triethylamine (TEA) or DIPEA (0.2 mmol)

    • Reaction vessel under inert atmosphere (N2 or Argon)

  • Procedure:

    • Dissolve the starting benzoic acid and NHS in 4 mL of anhydrous DMF in the reaction vessel.

    • Add EDC to the solution and stir at room temperature for 15 minutes to pre-activate the acid.

    • In a separate vial, dissolve the primary amine in 1 mL of DMF. Add the base (TEA or DIPEA).

    • Add the amine solution to the activated acid mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl, 5% NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the resulting amide product by column chromatography or recrystallization.

Method 3: Silylation for GC-MS Analysis

Silylation is the most common derivatization technique for GC analysis of compounds with active hydrogens. It replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability.[1][2]

Protocol 3.1: Trimethylsilylation with BSTFA + TMCS

  • Principle: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor. Trimethylchlorosilane (TMCS) is added as a catalyst to increase its reactivity. The reaction produces volatile byproducts that do not interfere with chromatography.

  • Materials:

    • Starting material (approx. 100 µg) in a GC vial

    • BSTFA with 1% TMCS (50 µL)

    • Pyridine or Acetonitrile (50 µL, optional solvent)

  • Procedure:

    • Ensure the sample in the GC vial is completely dry. Lyophilize or evaporate any water/solvent.

    • Add the solvent (if used), followed by the BSTFA + 1% TMCS reagent.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.

    • The TMS-derivatized product is sensitive to moisture and should be analyzed promptly.

PART II: Derivatization of the Amide Group (Advanced)

Modification of the secondary amide is significantly more challenging than the carboxylic acid and requires harsher conditions. This approach is typically reserved for specific synthetic goals rather than routine analytical derivatization.

Protocol 4.1: N-Alkylation of the Amide

  • Principle: A very strong base, such as sodium hydride (NaH), is required to deprotonate the amide N-H. The resulting amide anion can then act as a nucleophile to displace a halide from an alkylating agent like methyl iodide.

  • CAUTION: Sodium hydride is highly reactive and flammable. This reaction must be performed by trained personnel in an inert, anhydrous environment.

  • Materials:

    • Starting material (0.5 mmol)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 0.6 mmol)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

    • Methyl iodide (CH3I, 0.6 mmol)

    • Schlenk flask or similar apparatus for inert atmosphere chemistry

  • Procedure:

    • Add the NaH dispersion to the Schlenk flask under an argon atmosphere. Wash with anhydrous hexane to remove the mineral oil.

    • Add 5 mL of anhydrous THF. Cool the suspension to 0 °C.

    • Dissolve the starting material in 5 mL of anhydrous THF and add it slowly to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation (hydrogen gas evolution will be observed).

    • Cool the reaction back to 0 °C and add the methyl iodide dropwise.

    • Stir at room temperature overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

    • Purify by column chromatography.

Summary and Method Selection

The optimal derivatization strategy depends entirely on the desired outcome. The following table and decision tree provide a guide for selecting the appropriate protocol.

Objective Target Group Recommended Method Key Reagents Outcome/Utility
GC-MS Analysis Carboxylic AcidSilylation (Protocol 3.1)BSTFA + TMCSVolatile, thermally stable TMS-ester for mass spec analysis.
Sensitive GC Analysis Carboxylic AcidPFB Esterification (Protocol 1.2)PFB-Br, DIPEAHigh-response derivative for GC-ECD.
Synthetic Intermediate Carboxylic AcidMethyl Esterification (Protocol 1.1)TMS-diazomethaneProtects the carboxylic acid for subsequent reactions.
Bioconjugation/SAR Carboxylic AcidAmide Coupling (Protocol 2.1)EDC, NHS, AmineForms a stable amide bond to link molecules.
Advanced Synthesis AmideN-Alkylation (Protocol 4.1)NaH, Alkyl HalideModifies the amide backbone; alters steric/electronic properties.

digraph "Decision_Tree" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial"];

q1 [label="What is your primary goal?", fillcolor="#F1F3F4", fontcolor="#202124"];

ans1a [label="Analytical Detection", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ans1b [label="Synthesis / Conjugation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

q2 [label="Which analytical technique?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="What is the synthetic goal?", fillcolor="#34A853", fontcolor="#FFFFFF"];

ans2a [label="GC-MS", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ans2b [label="Sensitive GC-ECD", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

ans3a [label="Couple to an Amine", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ans3b [label="Protect Acid / Simple Ester", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ans3c [label="Modify Amide Backbone", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

p1 [label="Use Silylation\n(Protocol 3.1)", fillcolor="#FBBC05", fontcolor="#202124", shape=document]; p2 [label="Use PFB Esterification\n(Protocol 1.2)", fillcolor="#FBBC05", fontcolor="#202124", shape=document]; p3 [label="Use EDC/NHS Coupling\n(Protocol 2.1)", fillcolor="#FBBC05", fontcolor="#202124", shape=document]; p4 [label="Use Methyl Esterification\n(Protocol 1.1)", fillcolor="#FBBC05", fontcolor="#202124", shape=document]; p5 [label="Use N-Alkylation\n(Protocol 4.1)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=document];

q1 -> ans1a [label=""]; q1 -> ans1b [label=""];

ans1a -> q2; ans1b -> q3;

q2 -> ans2a; q2 -> ans2b;

q3 -> ans3a; q3 -> ans3b; q3 -> ans3c;

ans2a -> p1; ans2b -> p2;

ans3a -> p3; ans3b -> p4; ans3c -> p5; }

Figure 3: Decision tree for selecting a derivatization method.

References

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Chemistry. [Link]

  • CN113698287A - Method for preparing p-methylbenzoic acid by catalyzing carbon dioxide and methylbenzene.
  • Hušek, P., Šimek, P., & Tvrzická, E. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Molecules, 27(19), 6529. [Link]

  • Iftikhar, F., Ali, S., & Khan, I. (2018). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. ResearchGate. [Link]

  • LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4693–4737. [Link]

  • CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Badgett, M. J., et al. (2018). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(7), 1434–1444. [Link]

  • Wikipedia. (n.d.). p-Toluic acid. [Link]

  • Higton, D. M., & Jones, A. E. (2007). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(20), 3401-3410. [Link]

  • Li, Z., et al. (2019). Amide Derivatization Through Amino Acid Insertion. Angewandte Chemie International Edition, 58(41), 14555-14559. [Link]

  • Zhang, X., et al. (2021). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCrData, 6(11), x210455. [Link]

Sources

Application Notes and Protocols: Site-Specific Incorporation of the Novel Unnatural Amino Acid 3-[(Pivaloylamino)]-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Proteomic Universe

The introduction of unnatural amino acids (UAAs) into proteins represents a significant leap forward in protein engineering and drug discovery.[1][2][3] By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, spectroscopic probes, and post-translational modifications into proteins with high precision.[1][3] This powerful technique, often accomplished through the suppression of a nonsense codon (such as the amber codon, UAG), allows for the site-specific incorporation of a UAA, thereby enabling detailed studies of protein structure and function, as well as the development of proteins with enhanced therapeutic properties.[3][4]

This guide provides a comprehensive overview and detailed protocols for the experimental use of a novel unnatural amino acid, 3-[(pivaloylamino)]-4-methylbenzoic acid. The bulky pivaloyl group offers a unique steric and hydrophobic handle that can be used to probe protein-protein interactions, modulate enzyme activity, or serve as a protected amine for subsequent orthogonal chemistries.

Physicochemical Properties of 3-[(Pivaloylamino)]-4-methylbenzoic Acid

PropertyValueSource
IUPAC Name 3-(2,2-dimethylpropanamido)-4-methylbenzoic acidN/A
Molecular Formula C13H17NO3N/A
Molecular Weight 235.28 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in waterN/A

Experimental Workflow Overview

The successful incorporation of 3-[(pivaloylamino)]-4-methylbenzoic acid into a target protein is a multi-step process that begins with the synthesis of the UAA, followed by the development of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, and culminates in the expression and validation of the modified protein.

experimental_workflow cluster_synthesis UAA Synthesis cluster_engineering Genetic Machinery Engineering cluster_incorporation Protein Expression cluster_validation Analysis synthesis Synthesis of 3-[(pivaloylamino)]-4-methylbenzoic acid engineering Evolution of Orthogonal aaRS/tRNA Pair synthesis->engineering Orthogonal System Development incorporation Site-Specific Incorporation (Amber Suppression) engineering->incorporation Cellular Expression validation Validation and Characterization incorporation->validation Protein Analysis

Caption: Overall experimental workflow for UAA incorporation.

Part 1: Synthesis of 3-[(Pivaloylamino)]-4-methylbenzoic Acid

The synthesis of the UAA is the foundational step. This protocol outlines the protection of the commercially available 3-amino-4-methylbenzoic acid with a pivaloyl group.

Protocol 1: Synthesis of 3-[(Pivaloylamino)]-4-methylbenzoic Acid

Materials:

  • 3-amino-4-methylbenzoic acid

  • Pivaloyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-methylbenzoic acid (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.2 equivalents) dropwise to the stirred solution. The pivaloyl group is a bulky acyl group often used for the protection of hydroxyl and amino groups.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Wash the combined organic layers sequentially with 1 M HCl, water, and saturated NaHCO3 solution.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-[(pivaloylamino)]-4-methylbenzoic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Engineering an Orthogonal Aminoacyl-tRNA Synthetase (aaRS)

The central challenge in incorporating a novel UAA is the development of an orthogonal aaRS that specifically recognizes the UAA and charges it onto an orthogonal tRNA, without cross-reacting with any of the endogenous amino acids or tRNAs.[5] This is typically achieved through directed evolution of an existing aaRS.

Conceptual Strategy for aaRS Evolution
  • Choice of Parent aaRS: Select a suitable parent aaRS from an organism with a divergent genetic code, such as Methanocaldococcus jannaschii. The tyrosyl-tRNA synthetase (TyrRS) is a common starting point due to its plasticity.

  • Library Construction: Create a library of mutant aaRS genes by random mutagenesis (e.g., error-prone PCR) and site-directed mutagenesis of the amino acid binding pocket.

  • Selection System: Employ a dual-selection system in E. coli.

    • Positive Selection: Use a reporter gene with an amber codon at a permissive site (e.g., chloramphenicol acetyltransferase, cat). In the presence of the UAA and a functional mutant aaRS, the full-length reporter is expressed, allowing cells to survive on media containing chloramphenicol.

    • Negative Selection: Use a counter-selectable marker with an amber codon at a critical position (e.g., barnase). If the mutant aaRS charges a natural amino acid, the toxic barnase protein is produced, leading to cell death. This ensures the orthogonality of the evolved aaRS.

  • Iterative Rounds of Selection: Perform multiple rounds of positive and negative selection to enrich for aaRS variants with high activity and specificity for 3-[(pivaloylamino)]-4-methylbenzoic acid.

aaRS_evolution start Parent aaRS Gene library Mutant aaRS Library (Random & Site-Directed Mutagenesis) start->library positive_selection Positive Selection (Reporter Gene with Amber Codon + UAA) library->positive_selection negative_selection Negative Selection (Toxic Gene with Amber Codon - UAA) positive_selection->negative_selection enriched_library Enriched Library of Functional aaRS Variants negative_selection->enriched_library enriched_library->positive_selection Iterative Rounds characterization Characterization of Evolved aaRS enriched_library->characterization

Caption: Directed evolution strategy for engineering a specific aaRS.

Part 3: In Vivo Incorporation via Amber Suppression

Once an orthogonal aaRS/tRNA pair is established, the UAA can be incorporated into a target protein in response to an amber codon.

Protocol 2: Site-Specific Incorporation in E. coli

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.

  • pEVOL plasmid (or similar) co-expressing the evolved orthogonal aaRS and the orthogonal suppressor tRNA.

  • 3-[(pivaloylamino)]-4-methylbenzoic acid

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics for plasmid selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid containing the engineered aaRS and suppressor tRNA.

  • Culture Growth:

    • Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

    • The following day, dilute the overnight culture into fresh LB medium with antibiotics and grow to an OD600 of 0.6-0.8.

  • UAA Supplementation: Add 3-[(pivaloylamino)]-4-methylbenzoic acid to the culture to a final concentration of 1-2 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

Part 4: Validation and Characterization of UAA Incorporation

It is crucial to verify the successful and site-specific incorporation of the UAA into the target protein.

Protocol 3: Protein Purification and Validation

1. Protein Purification:

  • Lyse the harvested cells using sonication or a high-pressure homogenizer in a suitable lysis buffer.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography for further purification).

2. SDS-PAGE Analysis:

  • Analyze the purified protein by SDS-PAGE. Compare the expression levels of the full-length protein in the presence and absence of the UAA. A band corresponding to the full-length protein should only be prominent in the culture supplemented with the UAA. In the absence of the UAA, a truncated product may be observed.

3. Mass Spectrometry for Confirmation:

  • Intact Mass Analysis: Determine the molecular weight of the purified protein using electrospray ionization mass spectrometry (ESI-MS). The measured mass should correspond to the theoretical mass of the protein with the incorporated UAA.

  • Proteolytic Digestion and LC-MS/MS:

    • Digest the purified protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS spectra for the peptide containing the UAA. The fragmentation pattern will confirm the identity and precise location of the incorporated 3-[(pivaloylamino)]-4-methylbenzoic acid.

4. Functional Assays:

  • Perform relevant functional assays to assess the impact of the UAA incorporation on the protein's activity, stability, or interactions. This will depend on the specific protein and the intended application of the UAA.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of full-length protein - Inefficient amber suppression- Low UAA uptake by cells- Toxicity of the UAA or expressed protein- Increase the copy number of the suppressor tRNA plasmid- Optimize UAA concentration in the media- Use a different expression strain or lower the induction temperature and IPTG concentration
High levels of truncated protein - Inefficient amber suppression- Premature termination at the amber codon- Optimize the expression levels of the aaRS and suppressor tRNA- Use an E. coli strain with a modified release factor 1 (RF1)
No incorporation of UAA - Inactive or non-specific evolved aaRS- Degradation of the UAA in the media- Re-evaluate the evolved aaRS through further selection rounds- Check the stability of the UAA under culture conditions
Ambiguous mass spectrometry results - Incomplete digestion- Post-translational modifications- Optimize digestion protocol- Consider potential modifications during data analysis

Conclusion

The site-specific incorporation of 3-[(pivaloylamino)]-4-methylbenzoic acid opens up new avenues for protein engineering and the development of novel biotherapeutics. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to utilize this and other novel UAAs in their work. The key to success lies in the meticulous synthesis of the UAA, the rigorous evolution of a highly specific and efficient orthogonal aaRS/tRNA pair, and thorough validation of the final protein product.

References

  • van der Felt, T., Frey, K., & van der Marel, G. A. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry, 2, 25. [Link]

  • Cervettini, D., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 3(4), 81. [Link]

  • James, H. (2023). Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Biochemistry and Biotechnology, 10(2), 1-3. [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. [Link]

  • Noren, C. J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188. [Link]

  • Organic Syntheses. (n.d.). A Two-Step, Multi-Decagram Synthesis of O-Pivaloyl-N-Boc-Hydroxylamine. Organic Syntheses, 91, 14-24. [Link]

  • Walker, K. L., et al. (2016). Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study. Acta Crystallographica Section D, 72(Pt 7), 847–855. [Link]

  • Zhang, D., et al. (2021). Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs. Computational and Structural Biotechnology Journal, 19, 5938-5946. [Link]

  • Schimmel, P., & Söll, D. (1979). Aminoacyl-tRNA synthetases: general features and relationships. Annual review of biochemistry, 48, 601-648. [Link]

  • Gîrdea, M. A., et al. (2022). The evolutionary history of class I aminoacyl-tRNA synthetases indicates early statistical translation. bioRxiv. [Link]

  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413-444. [Link]

  • Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. [Link]

  • Wikipedia. (n.d.). Aminoacyl tRNA synthetase. [Link]

  • Furman, R., et al. (2005). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS, 102(15), 5519-5524. [Link]

  • Noren, C. J., et al. (1990). Import of amber and ochre suppressor tRNAs into mammalian cells: A general approach to site-specific insertion of amino acid analogues into proteins. PNAS, 87(21), 8541-8545. [Link]

  • Zhang, W., & Chen, P. R. (2014). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology, 3(3), 158-164. [Link]

  • Chatterjee, A., et al. (2013). A versatile platform for unnatural amino acid mutagenesis in E. coli. Biochemistry, 52(10), 1828-1837. [Link]

  • Liu, C. C., & Schultz, P. G. (2006). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS, 103(23), 8642-8647. [Link]

  • ResearchGate. (2017). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. [Link]

  • Ryu, Y., & Schultz, P. G. (2006). Efficient incorporation of unnatural amino acids into proteins in Escherichia coli. Nature Methods, 3(4), 263-265. [Link]

  • Guo, J., et al. (2014). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology, 3(3), 158–164. [Link]

  • ResearchGate. (2011). Use of N-Pivaloyl Imidazole as Protective Reagent for Sugars. [Link]

  • Noren, C. J., et al. (1990). Import of amber and ochre suppressor tRNAs into mammalian cells: A general approach to site-specific insertion of amino acid analogues into proteins. PNAS, 87(21), 8541-8545. [Link]

  • Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. [Link]

  • Scholars Research Library. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. [Link]

  • Organic & Biomolecular Chemistry. (2015). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. The methodologies and advice provided herein are synthesized from established principles of organic chemistry and practical laboratory experience with structurally similar molecules.

Introduction to Purification Challenges

This compound possesses both a carboxylic acid and an amide functional group. This bifunctionality can present unique challenges during purification. The acidic proton of the carboxylic acid and the potential for hydrogen bonding from the amide can influence solubility and interactions with chromatographic stationary phases. Common impurities may include unreacted starting materials (e.g., 3-amino-4-methylbenzoic acid), residual coupling reagents, and byproducts from the acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. For gross impurities, an initial acid-base extraction can be a highly effective preliminary step.[1]

Q2: What is a reasonable expected purity level for this compound after purification?

A2: With careful application of the techniques described in this guide, achieving a purity of >99% is feasible, as determined by analytical methods such as HPLC and NMR spectroscopy.

Q3: How can I assess the purity of my sample?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can quantify impurities if their signals are resolved from the product's signals.

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point. Impurities typically lead to a broader melting range at a lower temperature. The parent amine, 3-amino-4-methylbenzoic acid, has a melting point of 164-168 °C.[2][3]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to assess the number of components in your sample.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is often the preferred method for purifying solid compounds due to its cost-effectiveness and scalability.[4]

dot

Sources

Technical Support Center: Synthesis of 3-[(Pivaloylamino)]-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(pivaloylamino)]-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific N-acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

The synthesis is the N-acylation of 3-amino-4-methylbenzoic acid with pivaloyl chloride. While seemingly straightforward, this reaction presents unique challenges due to the bifunctional nature of the starting material and the steric hindrance of the acylating agent. This guide addresses the most common questions and issues encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis of 3-[(pivaloylamino)]-4-methylbenzoic acid is a nucleophilic acyl substitution reaction. The primary amine group (-NH₂) of 3-amino-4-methylbenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The reaction proceeds via a tetrahedral intermediate. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Q2: Which solvent and base combination is optimal for this reaction?

The choice of solvent and base is critical and interdependent. Two primary systems are effective:

  • Homogeneous Aprotic System:

    • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

    • Base: An organic amine base such as Triethylamine (Et₃N) or Pyridine.[2]

    • Causality: This system keeps all reactants in a single phase, which can facilitate the reaction. Triethylamine is often preferred as it is a strong, non-nucleophilic base that effectively scavenges HCl. Pyridine can also act as a nucleophilic catalyst. This method requires anhydrous conditions to prevent hydrolysis of the pivaloyl chloride.

  • Biphasic Schotten-Baumann System:

    • Solvent: A two-phase system, typically an organic solvent (like DCM or diethyl ether) and water.[3][4]

    • Base: An inorganic base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) dissolved in the aqueous phase.[1][5]

    • Causality: The reaction occurs in the organic phase or at the interface. The HCl byproduct is immediately neutralized by the base in the aqueous phase. This method is robust, often requires less stringent anhydrous conditions, and simplifies workup, as the base and its salt are easily removed with the aqueous layer. It is a classic and highly reliable method for acylating amines.[3][5]

For maximizing yield, the Schotten-Baumann conditions are often more reliable and scalable as they aggressively neutralize the acid byproduct and minimize side reactions related to its presence.

Q3: Why is strict temperature control (0-5 °C) so crucial?

Maintaining a low temperature is arguably the most critical parameter for achieving a high yield.

  • Exothermicity: The acylation reaction is highly exothermic. Adding the pivaloyl chloride too quickly or at room temperature can cause a rapid temperature increase.

  • Controlling Side Reactions: Elevated temperatures significantly accelerate undesirable side reactions:

    • Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride reacts readily with any trace water to form pivalic acid, an impurity that complicates purification and represents a loss of reagent.[6]

    • Diacylation/Side Reactions: Although the amide nitrogen is much less nucleophilic than the starting amine, high temperatures can sometimes lead to undesired side reactions.

  • Causality: By keeping the temperature at 0-5 °C, you ensure that the rate of the desired N-acylation remains significantly higher than the rates of competing side reactions. This allows for controlled, selective formation of the target amide.[7]

Troubleshooting Guide

Issue 1: My final yield is disappointingly low (< 50%).

A low yield is the most common complaint. Let's break down the probable causes and solutions in a logical flow.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents 1. Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions Start->Check_Conditions Check_Workup 3. Analyze Workup & Purification Start->Check_Workup Reagent_PivCl Is Pivaloyl Chloride fresh? (Old reagent may be hydrolyzed) Check_Reagents->Reagent_PivCl Cond_Temp Was temperature kept at 0-5°C during addition? Check_Conditions->Cond_Temp Workup_pH Was aqueous phase acidified (pH 2-3) to precipitate the product? Check_Workup->Workup_pH Reagent_Base Is Base stoichiometry correct? (≥2 eq. for organic base, or sufficient aqueous base) Reagent_PivCl->Reagent_Base Yes Sol_PivCl Solution: Use freshly opened or distilled pivaloyl chloride. Reagent_PivCl->Sol_PivCl No Sol_Base Solution: Use slight excess of base to ensure full HCl neutralization. Reagent_Base->Sol_Base No Cond_Moisture Were anhydrous conditions used (if not Schotten-Baumann)? Cond_Temp->Cond_Moisture Yes Sol_Temp Solution: Add pivaloyl chloride dropwise to a cooled (ice bath) solution. Cond_Temp->Sol_Temp No Cond_Time Was reaction time sufficient? Cond_Moisture->Cond_Time Yes Sol_Moisture Solution: Use anhydrous solvent/glassware or switch to Schotten-Baumann. Cond_Moisture->Sol_Moisture No Sol_Time Solution: Monitor by TLC until starting material is consumed. Cond_Time->Sol_Time No Workup_Extraction Were sufficient extractions performed? Workup_pH->Workup_Extraction Yes Sol_pH Solution: The carboxylic acid requires acidification for precipitation/extraction. Workup_pH->Sol_pH No Sol_Extraction Solution: Perform multiple extractions with an appropriate organic solvent. Workup_Extraction->Sol_Extraction No

Caption: Figure 2: Troubleshooting workflow for low yield.

Issue 2: My final product is contaminated with pivalic acid.

This is a classic sign that your acylating agent was hydrolyzed.

  • Cause: Pivaloyl chloride has reacted with water instead of your amine. This can happen if a) your reagents or solvent were not sufficiently dry (in a homogenous system), or b) the rate of hydrolysis is competing with the rate of acylation (in a biphasic system, often due to poor mixing or high temperature).

  • Prevention:

    • Strict Moisture Control: If using an organic base like triethylamine, ensure your solvent is anhydrous and glassware is flame-dried.[2]

    • Optimized Schotten-Baumann: When using an aqueous base, ensure vigorous stirring to maximize the interfacial area. This promotes the reaction of the amine with the acyl chloride before it can be hydrolyzed in the bulk aqueous phase. Keep the temperature low (0-5 °C).[6]

  • Solution (Purification): Pivalic acid can be removed from your desired product by exploiting the difference in acidity.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

    • Your desired product, 3-[(pivaloylamino)]-4-methylbenzoic acid, is a carboxylic acid but is generally less acidic than pivalic acid and less likely to be fully deprotonated and extracted by a weak base. Pivalic acid will be deprotonated to sodium pivalate and move into the aqueous layer.

    • Separate the layers, and then proceed with drying and concentrating the organic layer.

Issue 3: A large amount of starting material, 3-amino-4-methylbenzoic acid, remains unreacted.

This issue points directly to the deactivation of your nucleophile.

  • Cause: The amine group of the starting material has been protonated by the HCl byproduct, forming an ammonium salt. This salt is not nucleophilic and will not react with pivaloyl chloride. This occurs when the base is insufficient, added too late, or is not effective enough to neutralize the HCl as it is generated.[7]

  • Prevention:

    • Base Stoichiometry: Ensure you are using at least 1 equivalent of base per equivalent of pivaloyl chloride. It is common practice to use a slight excess (e.g., 1.1-1.2 equivalents). If using a biphasic system, ensure the aqueous base concentration is sufficient.

    • Slow Addition: Add the pivaloyl chloride dropwise to the solution containing both the amine and the base. This ensures that a base molecule is always available to immediately neutralize any HCl that forms.[7]

  • Solution: If TLC analysis shows significant unreacted starting material, you may be able to rescue the reaction. Cool the mixture back to 0 °C, add an additional portion of base, followed by a small additional amount of pivaloyl chloride, and monitor for completion.

Optimized Experimental Protocols

Protocol 1: High-Yield Synthesis (Schotten-Baumann Conditions)

This protocol is designed for robustness and high yield, minimizing common side reactions.

ParameterRecommended Value/ConditionRationale
Temperature 0-5°CIdeal for minimizing hydrolysis and controlling the exotherm.[6]
pH (Aqueous) ~9-11Ensures the amine is deprotonated and nucleophilic without excessively promoting acyl chloride hydrolysis.[5][6]
PivCl Addition Slow, DropwisePrevents localized high concentrations and temperature spikes.[7]
Stirring Vigorous / High SpeedMaximizes the interfacial surface area in the biphasic system, promoting the desired reaction.

Materials:

  • 3-Amino-4-methylbenzoic acid (1.0 eq)

  • Pivaloyl chloride (1.1 eq)

  • Sodium Carbonate (Na₂CO₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • Hydrochloric Acid (1M and concentrated)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-4-methylbenzoic acid in DCM.

  • In a separate beaker, prepare an aqueous solution of sodium carbonate.

  • Combine the organic and aqueous solutions in the reaction flask and cool the vigorously stirred mixture to 0 °C in an ice-water bath.

  • Add pivaloyl chloride dropwise to the biphasic mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the starting amine spot is no longer visible.

Protocol 2: Product Isolation and Purification
  • Transfer the reaction mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Extract the aqueous layer two more times with fresh portions of DCM.

  • Combine all organic layers. Wash with water, then with brine.

  • Crucial Step: To isolate the product, extract the combined organic layers with a 1M NaOH solution. The product will be deprotonated and move into the aqueous layer, leaving non-acidic impurities behind.

  • Separate the basic aqueous layer, cool it in an ice bath, and slowly acidify it with concentrated HCl until the pH is ~2-3.

  • A white precipitate of 3-[(pivaloylamino)]-4-methylbenzoic acid will form.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Dry the product under vacuum to a constant weight. Recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed for higher purity if needed.

References

  • PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this specific amide synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also to proactively optimize your experimental setup.

I. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yield in this synthesis, which is a Schotten-Baumann reaction, is most commonly attributed to the hydrolysis of the acylating agent, pivaloyl chloride. Pivaloyl chloride is highly reactive and susceptible to reaction with water, which will convert it to the unreactive pivalic acid.[1]

Causality Explained: The Schotten-Baumann reaction often employs a biphasic system with an aqueous base to neutralize the HCl generated during amidation.[2][3] However, this introduces water into the reaction environment, creating a competition between the desired reaction with the amine and the undesired hydrolysis of the pivaloyl chloride. The rate of hydrolysis can be significant if the reaction conditions are not carefully controlled.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions for Organic Phase:

    • Thoroughly dry your solvent (e.g., dichloromethane or THF) before use.

    • Ensure the 3-amino-4-methylbenzoic acid starting material is dry.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Optimize Base Addition and pH Control:

    • Prepare a solution of your base (e.g., 2M NaOH) and add it dropwise to the reaction mixture. This maintains the pH in the optimal range (typically pH 8-10) to deprotonate the ammonium salt intermediate without causing excessive hydrolysis of the pivaloyl chloride.[3]

    • Vigorous stirring is crucial to ensure efficient mixing between the organic and aqueous phases, promoting the reaction of the amine over hydrolysis.

  • Temperature Control:

    • Perform the addition of pivaloyl chloride at a low temperature (0-5 °C) to decrease the rate of hydrolysis. After the addition is complete, the reaction can be allowed to warm to room temperature.

Question 2: I've observed an additional product in my crude NMR that I suspect is a mixed anhydride. How is this formed and how can I prevent it?

Answer:

The formation of a mixed anhydride is a plausible side reaction where the pivaloyl chloride reacts with the carboxylate of 3-amino-4-methylbenzoic acid instead of the amino group.

Causality Explained: Under basic conditions, the carboxylic acid group can be deprotonated to form a carboxylate anion. This carboxylate can then act as a nucleophile, attacking the pivaloyl chloride to form a mixed pivaloic-benzoic anhydride. This side reaction is more likely if a non-aqueous organic base like triethylamine is used, as it actively promotes anhydride formation.[4]

Preventative Measures & Protocol Adjustments:

  • Choice of Base:

    • Utilize an aqueous inorganic base (e.g., NaOH, K₂CO₃) in a two-phase system. This setup favors the reaction at the more nucleophilic amino group.

    • Avoid using an excess of organic tertiary amine bases if possible, as these are known to facilitate mixed anhydride formation.[4]

  • Reaction Stoichiometry and Order of Addition:

    • A slight excess of the 3-amino-4-methylbenzoic acid relative to pivaloyl chloride can help to ensure the acyl chloride is consumed by the intended nucleophile.

    • Add the pivaloyl chloride slowly to the reaction mixture containing the amine. This maintains a low concentration of the acylating agent, favoring the more rapid reaction with the amine.

Workflow for Minimizing Mixed Anhydride Formation

cluster_0 Reaction Setup cluster_1 Pivaloyl Chloride Addition cluster_2 Reaction Progression Start Dissolve 3-amino-4-methylbenzoic acid in organic solvent Base Add aqueous inorganic base (e.g., 2M NaOH) Start->Base Cool Cool to 0-5 °C Base->Cool Add_PivCl Add pivaloyl chloride dropwise with vigorous stirring Cool->Add_PivCl Monitor_pH Maintain pH 8-10 Add_PivCl->Monitor_pH Warm Allow to warm to RT Monitor_pH->Warm Stir Stir for 2-4 hours Warm->Stir Workup Workup Stir->Workup Proceed to Workup

Caption: Optimized workflow to minimize side reactions.

Question 3: My final product has a persistent color, even after initial purification. What is the source of this color and how can I remove it?

Answer:

Color in the final product often arises from trace impurities formed by oxidation or side reactions of the aromatic amine starting material. Aminobenzoic acids can be susceptible to oxidation, leading to colored byproducts.

Purification Protocol for Color Removal:

  • Activated Carbon Treatment:

    • Dissolve the crude product in a suitable hot solvent (e.g., ethyl acetate or ethanol).

    • Add a small amount of activated carbon (charcoal) to the hot solution.

    • Stir or gently reflux the mixture for 15-30 minutes.

    • Filter the hot solution through a pad of celite to remove the activated carbon.

    • Allow the filtrate to cool slowly to induce crystallization.

  • Recrystallization:

    • If color persists, a second recrystallization may be necessary. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for precipitating the pure product while leaving colored impurities in the mother liquor.

  • Inert Atmosphere:

    • During purification steps, particularly when heating solutions, working under an inert atmosphere can prevent further oxidation and color formation.[5]

Problem Probable Cause(s) Recommended Solution(s)
Low Yield Hydrolysis of pivaloyl chlorideUse anhydrous solvents, maintain pH 8-10, add pivaloyl chloride at 0-5 °C.
Incomplete reactionIncrease reaction time, ensure vigorous stirring.
Mixed Anhydride Impurity Reaction at the carboxylic acid groupUse aqueous inorganic base instead of organic amines, slow addition of pivaloyl chloride.
Unreacted Starting Material Insufficient pivaloyl chlorideUse a slight excess of pivaloyl chloride (e.g., 1.05-1.1 equivalents).
Pivaloyl chloride hydrolysisSee "Low Yield" troubleshooting.
Colored Product Oxidation of the amineTreat with activated carbon during recrystallization, work under an inert atmosphere.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this reaction?

A1: The synthesis of this compound from 3-amino-4-methylbenzoic acid and pivaloyl chloride is a nucleophilic acyl substitution reaction. The amino group of the benzoic acid derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pivaloyl chloride. This proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion to form the amide bond. The reaction is typically carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]

Q2: Why is pivaloyl chloride used as the acylating agent?

A2: Pivaloyl chloride provides the bulky 2,2-dimethylpropanoyl (pivaloyl) group. The steric hindrance of this group can be advantageous in certain applications, such as in the synthesis of pharmaceuticals, by influencing the molecule's conformation and interaction with biological targets. It can also impart stability to the resulting amide bond.

Q3: Can I use a different base, such as pyridine or triethylamine?

A3: Yes, organic bases like pyridine or triethylamine can be used. However, they are more likely to promote the formation of the mixed anhydride side product, as discussed in the troubleshooting guide.[4] For this specific substrate, where a free carboxylic acid is present, a biphasic system with an aqueous inorganic base like NaOH or K₂CO₃ is generally recommended to favor N-acylation.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material (3-amino-4-methylbenzoic acid) and the formation of the product.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the formation of the desired amide and to check for the presence of impurities.

    • Infrared (IR) Spectroscopy: Useful for identifying the characteristic carbonyl stretching frequencies of the amide and carboxylic acid groups, and the N-H stretching of the amide.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

III. Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Synthesis of this compound

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-amino-4-methylbenzoic acid in a suitable organic solvent (e.g., dichloromethane or THF).

    • Add an aqueous solution of sodium hydroxide (2M, 2.0 equivalents).

    • Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Acylation:

    • Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the cold, vigorously stirred mixture over 20-30 minutes.

    • Monitor the pH of the aqueous layer and add more base if necessary to maintain a pH between 8 and 10.

  • Reaction Completion:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with dilute HCl, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to obtain the pure this compound. If the product is colored, an activated carbon treatment may be incorporated into the recrystallization process as described in the troubleshooting section.

Reaction and Side Reaction Pathways

cluster_main Main Reaction Pathway cluster_side1 Side Reaction: Hydrolysis cluster_side2 Side Reaction: Mixed Anhydride Formation Starting_Material 3-Amino-4-methylbenzoic Acid + Pivaloyl Chloride Intermediate Tetrahedral Intermediate Starting_Material->Intermediate Nucleophilic Attack (Amine) Product 3-[(2,2-Dimethylpropanoyl)amino]- 4-methylbenzoic acid Intermediate->Product Elimination of HCl PivCl Pivaloyl Chloride Pivalic_Acid Pivalic Acid (Inactive) PivCl->Pivalic_Acid Hydrolysis H2O H₂O (from aqueous base) H2O->Pivalic_Acid SM_Carboxylate 3-Amino-4-methylbenzoate Mixed_Anhydride Mixed Anhydride SM_Carboxylate->Mixed_Anhydride Nucleophilic Attack (Carboxylate) PivCl_2 Pivaloyl Chloride PivCl_2->Mixed_Anhydride

Sources

stability of the pivaloyl protecting group under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the pivaloyl (Piv) protecting group. This guide is designed for researchers, scientists, and professionals in drug development who utilize this sterically hindered acyl protecting group in their synthetic strategies. Here, we provide in-depth, field-proven insights into the stability of the pivaloyl group under various reaction conditions, along with troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

The pivaloyl group, derived from pivalic acid, is a valuable tool in organic synthesis, particularly for the protection of alcohols and amines.[1][2] Its significant steric bulk, conferred by the tert-butyl moiety, influences its reactivity and stability, making it a more robust alternative to other acyl protecting groups like acetyl (Ac) and benzoyl (Bz).[1][3] This guide will delve into the nuances of working with the pivaloyl group, helping you to optimize its use in your synthetic endeavors.

Core Concepts: Understanding the Pivaloyl Group

The strategic application of any protecting group hinges on a thorough understanding of its stability profile.[4][5] The pivaloyl group's effectiveness stems from its unique combination of steric hindrance and electronic properties.

Why Choose the Pivaloyl Group?
  • Enhanced Stability: The bulky tert-butyl group sterically shields the ester or amide carbonyl from nucleophilic attack, rendering it significantly more stable than less hindered acyl groups.[3]

  • Selective Protection: Due to its steric bulk, pivaloyl chloride can selectively protect less sterically hindered hydroxyl groups, such as primary alcohols, in the presence of more hindered secondary or tertiary alcohols.[1]

  • Stereochemical Influence: In carbohydrate and nucleoside chemistry, the steric presence of the pivaloyl group can direct the stereochemical outcome of glycosylation reactions, favoring the formation of specific anomers.[6][7]

General Stability Overview

A foundational understanding of the pivaloyl group's stability across different chemical environments is crucial for planning synthetic routes.

Reaction ConditionStability of Pivaloyl Group
Acidic Generally stable, but can be cleaved under strong acidic conditions.[3]
Basic Can be cleaved by hydrolysis, though it is more resistant than other acyl groups.[1][3]
Reductive Typically stable to many reducing agents, but can be cleaved by strong hydride reagents (e.g., LAH, DIBAL-H) and dissolving metal reductions.[8]
Oxidative Generally stable under many oxidative conditions.
Organometallics Generally stable towards many organometallic reagents.

Troubleshooting Guides & FAQs

This section addresses specific issues and questions that may arise during the application and removal of the pivaloyl protecting group.

Section 1: Stability and Lability under Basic Conditions

Question: My pivaloyl group was unintentionally cleaved during a reaction with a strong base. How can I prevent this?

Answer: While the pivaloyl group is more stable to basic hydrolysis than acetyl or benzoyl groups, it is not completely inert.[1][3] The rate of cleavage is dependent on several factors:

  • Base Strength and Concentration: Stronger bases (e.g., NaOH, KOH) and higher concentrations will accelerate hydrolysis.

  • Solvent: Protic solvents (e.g., methanol, ethanol) can participate in the hydrolysis mechanism.

  • Temperature: Higher temperatures will increase the rate of cleavage.

  • Steric Hindrance: The steric environment around the pivaloyl group can influence its accessibility to the base.

Troubleshooting Steps:

  • Lower the Temperature: Running the reaction at a lower temperature can significantly reduce the rate of pivaloyl group cleavage.

  • Use a Milder Base: If the reaction allows, consider using a weaker or more sterically hindered base. For example, triethylamine (Et3N) or diisopropylethylamine (DIPEA) are often less prone to cleaving pivaloyl esters than smaller, stronger bases.

  • Change the Solvent: Switching to an aprotic solvent can help to suppress hydrolysis.

  • Reduce Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the pivaloyl group to the basic conditions.

Experimental Protocol: Selective Cleavage of an Acetate in the Presence of a Pivaloate

This protocol demonstrates the differential stability of acyl protecting groups under basic conditions.

Substrate Substrate with -OAc and -OPiv Product Selectively Deprotected Product (-OH and -OPiv) Substrate->Product Selective Hydrolysis Reagents Mild Base (e.g., K2CO3) in MeOH/H2O

Caption: Selective deprotection workflow.

Procedure:

  • Dissolve the substrate containing both acetyl and pivaloyl groups in a mixture of methanol and water.

  • Add a catalytic amount of a mild base, such as potassium carbonate (K2CO3).

  • Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Once the acetyl group has been cleaved, quench the reaction with a mild acid (e.g., dilute HCl).

  • Extract the product with an organic solvent and purify by column chromatography.

Section 2: Stability and Lability under Acidic Conditions

Question: I am trying to remove a Boc group with TFA, but my pivaloyl group is also being cleaved. What are my options?

Answer: The pivaloyl group is generally stable to acidic conditions, which is why it is often used in conjunction with acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group. However, prolonged exposure to strong acids like trifluoroacetic acid (TFA), especially at elevated temperatures, can lead to cleavage of the pivaloyl group.

Troubleshooting Steps:

  • Control the Reaction Time and Temperature: Minimize the exposure time to TFA and perform the reaction at a lower temperature (e.g., 0 °C) to enhance selectivity.

  • Use a Milder Acidic System: For Boc deprotection, consider using milder conditions such as HCl in an organic solvent (e.g., dioxane or diethyl ether) or other acidic reagents that are less aggressive towards the pivaloyl group.

  • Alternative Protecting Group Strategy: If selectivity cannot be achieved, you may need to reconsider your protecting group strategy. For example, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, could be used for amine protection in the presence of a pivaloyl group.

Substrate Substrate with -NHBoc and -OPiv Undesired Cleavage of -OPiv Substrate->Undesired Prolonged exposure/ high temperature Desired Selective Cleavage of -NHBoc Substrate->Desired Controlled conditions TFA TFA Milder_Acid Milder Acidic Conditions

Caption: Acidic deprotection decision pathway.

Section 3: Reductive Cleavage of the Pivaloyl Group

Question: Can I selectively reduce another functional group in my molecule without affecting the pivaloyl ester?

Answer: The pivaloyl group is generally stable to many reductive conditions, including catalytic hydrogenation (e.g., H2/Pd, H2/Ni, H2/Rh).[8] However, it is susceptible to cleavage by strong hydride reducing agents and dissolving metal reductions.

Conditions that Cleave the Pivaloyl Group:

  • Strong Hydride Reagents: Lithium aluminum hydride (LiAlH4) and diisobutylaluminium hydride (DIBAL-H) will reduce the pivaloyl ester to the corresponding alcohol.

  • Dissolving Metal Reductions: Conditions such as sodium in liquid ammonia (Na/NH3) can cleave the pivaloyl group.[8]

  • Arene-Catalyzed Lithiation: A reductive C-N bond cleavage of 1-pivaloyl-1H-tetrazoles has been achieved using lithium and a catalytic amount of naphthalene.[9]

Strategies for Selective Reduction:

To perform a reduction elsewhere in the molecule while preserving the pivaloyl group, choose a reducing agent that is not strong enough to cleave the pivaloyl ester.

Reducing AgentCompatibility with Pivaloyl Group
H2/Pd, H2/Ni, H2/Rh Generally compatible.[8]
NaBH4 Generally compatible.[8]
LiAlH4, DIBAL-H Not compatible; will cleave the pivaloyl group.
Na/NH3 Not compatible; will cleave the pivaloyl group.[8]

Experimental Protocol: Deprotection of a Pivaloyl Ester using a Strong Hydride Reagent

Warning: Strong hydride reagents are pyrophoric and react violently with water. Handle with extreme caution under an inert atmosphere.

  • Dissolve the pivaloyl-protected substrate in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH4 or DIBAL-H to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC).

  • Carefully quench the reaction by the slow, sequential addition of water, followed by a base (e.g., 15% NaOH solution), and then more water (Fieser workup).

  • Filter the resulting precipitate and extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product.

Section 4: Oxidative Stability of the Pivaloyl Group

Question: How stable is the pivaloyl group to common oxidizing agents?

Answer: The pivaloyl group is generally robust and stable under a variety of oxidative conditions. This stability allows for the oxidation of other functional groups within the molecule without affecting the pivaloyl-protected moiety.

Common Oxidizing Agents Compatible with the Pivaloyl Group:

  • Chromium-based reagents (e.g., CrO3/Py, PCC, PDC)

  • Manganese-based reagents (e.g., KMnO4, MnO2)

  • Peroxy acids (e.g., m-CPBA)

  • Osmium tetroxide (OsO4)

  • Halogens (e.g., I2, Br2, Cl2)[8]

It is important to note that while the pivaloyl group itself is stable, the reaction conditions required for some oxidations (e.g., strongly acidic or basic media) could potentially lead to its cleavage. Always consider the overall reaction conditions when planning an oxidation step.

References

  • Grokipedia. Pivaloyl chloride. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Baran Group, Scripps Research. Protecting Groups. [Link]

  • ResearchGate. Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process. [Link]

  • National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • National Institutes of Health. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]

  • Organic Chemistry Portal. Pivalic acid esters, Pivalates. [Link]

  • Organic Syntheses. O-Pivaloyl hydroxylamine triflic acid. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Wikipedia. Pivalic acid. [Link]

  • ACS Publications. Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. [Link]

  • Sdfine. pivaloyl chloride. [Link]

  • ACS Publications. N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. [Link]

  • ResearchGate. Use of N-Pivaloyl Imidazole as Protective Reagent for Sugars. [Link]

  • National Institutes of Health. Oxidative cleavage of carboxylic esters by cytochrome P-450. [Link]

  • Semantic Scholar. Amino-acids and peptides. XXXVI. Pivaloyl chloride as a reagent in the mixed anhydride synthesis of peptides. [Link]

  • Loba Chemie. PIVALOYL CHLORIDE EXTRA PURE. [Link]

  • MDPI. Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. [Link]

  • Wikipedia. Pivaloyl chloride. [Link]

  • YouTube. Oxidative Cleavage - Organic Chemistry - Learning College Chemistry. [Link]

  • National Institutes of Health. Pivaloyl chloride. [Link]

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Technical Support Center: Effective Recrystallization of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective purification of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid via recrystallization. It addresses common experimental challenges through structured troubleshooting and frequently asked questions, grounded in the principles of physical organic chemistry.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a direct question-and-answer format.

Question 1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer:

"Oiling out" occurs when the solute separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is highly supersaturated or when the melting point of the solute is lower than the temperature of the solution. The resulting oil often traps impurities and solidifies into an amorphous mass, defeating the purpose of recrystallization.

Causality & Solution:

  • High Supersaturation: The concentration of your compound in the hot solvent is too high, or the solution was cooled too rapidly. This forces the solute out of solution faster than it can organize into a crystal lattice.[1]

    • Solution: Re-heat the mixture until the oil redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the concentration.[2] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow crystal growth.

  • Inappropriate Solvent: The boiling point of your chosen solvent may be too high, exceeding the melting point of your compound. While the exact melting point of this compound is not readily published, its structural analog, 3-amino-4-methylbenzoic acid, has a melting point of 164-168 °C.[3][4] The pivaloyl group may alter this, but it provides a useful reference point.

    • Solution: Select a solvent or solvent mixture with a lower boiling point. For example, if you are using a high-boiling solvent like DMF, consider switching to ethyl acetate, acetone, or an ethanol/water mixture.

Question 2: I have very fine, needle-like crystals or a powder. How can I grow larger, more defined crystals?

Answer:

The formation of very small crystals or powders is usually a consequence of rapid nucleation and crystal growth.[5] While the product may be pure, larger crystals are easier to filter, wash, and dry, and they tend to have fewer solvent inclusions.

Causality & Solution:

  • Rapid Cooling: Cooling the solution too quickly, for instance by placing it directly into an ice bath, causes a rapid drop in solubility and induces massive, simultaneous nucleation.

    • Solution: The key to growing larger crystals is to slow down the cooling process.[6] Let the flask cool undisturbed on the benchtop to room temperature first. Only after crystal formation has ceased at room temperature should you move the flask to an ice bath to maximize yield.

  • Excessive Agitation: Disturbing the solution by swirling or bumping it during the cooling phase can create numerous nucleation sites, leading to many small crystals.[7]

    • Solution: Once the compound is fully dissolved, set the flask aside in a location free from vibrations and allow it to cool without disturbance.

Question 3: My yield is very low. What are the common causes and how can I improve it?

Answer:

A low yield is a common problem in recrystallization and can be attributed to several factors. A yield can never be 100% as some compound will always remain in the cold solvent (the "mother liquor").[8]

Causality & Solution:

  • Using Too Much Solvent: The most frequent cause of low yield is adding an excessive amount of solvent during the dissolution step.[8] This keeps a larger fraction of your compound dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the heated mixture until the solid just dissolves.[9]

  • Premature Filtration: Filtering the solution while it is too cold can cause the product to crystallize in the filter funnel, leading to significant loss.

    • Solution: Ensure your filtration apparatus (funnel and filter paper) is pre-heated. This can be done by passing hot solvent through it just before filtering your solution or by warming it with a heat lamp. Using a stemless funnel can also prevent clogging.[1]

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave a significant amount of product in solution.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid.

Question 4: The purity of my compound (e.g., by melting point) did not improve after recrystallization. Why?

Answer:

If purity doesn't improve, it suggests that the chosen recrystallization conditions are not effectively separating the impurities from your target compound.

Causality & Solution:

  • Inappropriate Solvent Choice: The impurity may have very similar solubility characteristics to your product in the chosen solvent. A good recrystallization solvent should either dissolve the impurity very well (so it stays in the mother liquor) or not at all (so it can be filtered out while hot).[10][11]

    • Solution: You must perform a new solvent screen. Test the solubility of your crude product in small amounts of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) to find one that fits the ideal criteria: high solubility when hot and low solubility when cold.

  • Crystallization Occurred Too Quickly: As mentioned in Q1 and Q2, rapid crystal formation can trap impurities within the crystal lattice.[2]

    • Solution: Re-dissolve the crystals and repeat the process, ensuring a much slower cooling rate.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

While specific solubility data for this exact molecule is not widely published, we can infer a suitable solvent system based on its structure:

  • Carboxylic Acid Group: Suggests solubility in polar protic solvents like alcohols (ethanol, methanol, isopropanol) and some solubility in water, especially when hot.[12][13]

  • Aromatic Ring & Methyl Group: Contribute to nonpolar character, suggesting solubility in solvents like toluene, ethyl acetate, and acetone.

  • Pivaloyl (t-butyl) Group: This bulky, aliphatic group significantly increases the nonpolar, hydrocarbon-like character of the molecule.

  • Amide Linkage: A polar group that can participate in hydrogen bonding.

Given this structure, a mixed-solvent system is often ideal. A good starting point would be a polar solvent in which the compound is soluble (like ethanol, isopropanol, or acetone) paired with a nonpolar solvent in which it is less soluble (like hexane or water) .

Recommended Starting Systems:

  • Ethanol/Water: Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate and then allow it to cool slowly.

  • Ethyl Acetate/Hexane: Dissolve in the minimum amount of hot ethyl acetate. Slowly add hexane at room temperature until turbidity persists, then gently warm to redissolve and cool slowly.[14]

  • Acetone/Water: Similar to the ethanol/water procedure.

The table below summarizes the ideal characteristics for a single-solvent recrystallization.

PropertyIdeal Characteristic for a Single Solvent SystemRationale
Solubility at High Temp. HighAllows for complete dissolution of the compound to free trapped impurities.[6]
Solubility at Low Temp. LowEnsures maximum recovery of the purified compound upon cooling.[6]
Volatility ModerateThe solvent should be easily removable from the final crystals by evaporation but not so volatile that it evaporates during filtration.[10]
Reactivity InertThe solvent must not react with the compound being purified.[10]

Q2: How do I induce crystallization if nothing happens after cooling?

If your solution is supersaturated but no crystals have formed, nucleation has not occurred. You can induce it using these methods:

  • Scratching: Gently scratch the inside surface of the flask below the level of the solution with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystal nucleation to begin.[13]

  • Seeding: Add a tiny, pure crystal of the desired compound (a "seed crystal") to the supersaturated solution. This provides a template onto which more molecules can deposit in an ordered lattice.[9]

  • Reduce Volume: If you suspect too much solvent was added, you can gently heat the solution to boil off a small amount of the solvent to increase the concentration, then attempt to cool it again.

Q3: What are the recommended drying conditions for the final product?

After collecting the crystals by vacuum filtration and washing them with a small amount of ice-cold solvent, they must be thoroughly dried.

  • Air Drying: For small quantities, leaving the crystals in the Buchner funnel with the vacuum running for an extended period will draw air over them and remove much of the solvent.

  • Oven Drying: For more complete drying, transfer the crystals to a watch glass or petri dish and place them in a vacuum oven. For this compound, a modest temperature (e.g., 40-50 °C) under vacuum is recommended to avoid any potential decomposition. Do not use high heat, as this can melt the product or cause it to decompose.

Visualized Protocols and Workflows

Recrystallization General Workflow

The following diagram outlines the standard step-by-step process for recrystallization.

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve Add solvent portion-wise hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter To remove insoluble impurities cool_slow Slow Cooling to Room Temp dissolve->cool_slow If no insoluble impurities hot_filter->cool_slow cool_ice Ice Bath Cooling cool_slow->cool_ice Maximize yield vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals (Vacuum Oven) wash->dry end_node Pure Dry Product dry->end_node TroubleshootingTree problem Problem Encountered During Recrystallization oiling_out Compound Oiled Out problem->oiling_out no_crystals No Crystals Formed problem->no_crystals low_yield Low Yield problem->low_yield cause_oil_1 Cause: Cooling too fast or solution too concentrated oiling_out->cause_oil_1 cause_noxtal_1 Cause: Not supersaturated (too much solvent) no_crystals->cause_noxtal_1 cause_noxtal_2 Cause: Nucleation not initiated no_crystals->cause_noxtal_2 cause_low_1 Cause: Too much solvent used low_yield->cause_low_1 cause_low_2 Cause: Premature crystallization during filtration low_yield->cause_low_2 solution_oil_1 Solution: Reheat, add 5-10% more solvent, cool very slowly cause_oil_1->solution_oil_1 solution_noxtal_1 Solution: Boil off some solvent cause_noxtal_1->solution_noxtal_1 solution_noxtal_2 Solution: Scratch flask or add seed crystal cause_noxtal_2->solution_noxtal_2 solution_low_1 Solution: Use minimum hot solvent next time cause_low_1->solution_low_1 solution_low_2 Solution: Pre-heat funnel and flask cause_low_2->solution_low_2

Caption: A decision tree for diagnosing and solving common recrystallization issues.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. Retrieved from [Link]

  • Jaeger, A. O. (1928). U.S. Patent No. 1,686,913. Washington, DC: U.S. Patent and Trademark Office.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Zhang, C., et al. (2013). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.
  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • CN101928277B. (n.d.). Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. Google Patents.
  • Hussain, M. N., et al. (2024).
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Brahmayya, M., et al. (2015). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.
  • Sathee Jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed 3-[(pivaloylamino)]-4-methylbenzoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide coupling reactions involving 3-[(pivaloylamino)]-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific substrate. The unique structural features of this molecule, namely the bulky tert-butyl pivaloyl group and the ortho-methyl substituent, introduce significant steric hindrance around the carboxylic acid moiety. This steric congestion is the primary obstacle to achieving efficient amide bond formation and is the central focus of this troubleshooting guide.

This document moves beyond generic advice to provide in-depth, mechanistically-grounded solutions to common problems encountered during the synthesis.

Frequently Asked Questions (FAQs)
Q1: Why is 3-[(pivaloylamino)]-4-methylbenzoic acid considered a "difficult" substrate for amide coupling?

The primary difficulty arises from severe steric hindrance.[1][2] The carboxylic acid group is flanked by two bulky substituents:

  • Ortho-Methyl Group: The methyl group directly adjacent to the carboxylate restricts the physical space available for the incoming amine and coupling reagents.

  • Meta-Pivaloylamino Group: The pivaloyl group (-C(O)C(CH₃)₃) is exceptionally bulky. While it is in the meta position, its size creates a sterically crowded environment that can hinder the approach of reactants to the carboxylic acid.

This combination makes it challenging for the amine nucleophile to attack the activated carboxylate intermediate, a necessary step for amide bond formation.[3] Standard coupling conditions often fail or result in very low yields because the activation energy for the reaction is significantly increased.[4]

Q2: I've confirmed my starting materials are pure and my solvent is dry, but I see no product formation with standard EDC/HOBt coupling. What is the most likely cause?

If starting materials and conditions are pristine, the lack of product formation with a standard carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) points to insufficient activation of the carboxylic acid.

Causality: The activated intermediate formed by EDC/HOBt is likely not reactive enough to overcome the high steric barrier presented by the substrate.[5] The nucleophilic attack by the amine is too slow, and the activated intermediate may decompose back to the starting carboxylic acid or engage in side reactions over time. For sterically demanding couplings, more potent activating agents are required.[6][7]

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific experimental failures in a question-and-answer format, providing both explanations and actionable protocols.

Q3: My reaction is stalled. I can detect the activated carboxylic acid intermediate by LC-MS, but it doesn't seem to react with my amine. What should I do?

This is a classic sign of sterically-impeded coupling. The initial activation step is successful, but the subsequent nucleophilic attack by the amine is the rate-limiting—and in this case, failing—step.

Solution 1: Switch to a More Powerful Coupling Reagent. Uronium/aminium or phosphonium-based reagents are significantly more effective for hindered couplings because they generate more reactive activated esters.[7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Forms a highly reactive OAt-ester. The pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance (neighboring group participation), further accelerating the reaction.[7]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generates a 6-Cl-OBt ester, which is more reactive than the OBt ester formed with HBTU or TBTU.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also highly effective for hindered systems.[8]

Solution 2: Increase Reaction Temperature and Time. Steric hindrance slows down reaction rates.[6]

  • Extended Reaction Time: Allow the reaction to run for an extended period (e.g., 12-24 hours) at room temperature.

  • Gentle Heating: Cautiously increase the temperature to 40-50 °C. Monitor the reaction closely for any signs of degradation or side product formation.

Recommended Reagent Screening Protocol

To identify the optimal conditions, a systematic screening of coupling reagents is often the most efficient approach.[9]

ParameterCondition A (Uronium)Condition B (Phosphonium)Condition C (Carbodiimide Control)
Carboxylic Acid 1.0 eq1.0 eq1.0 eq
Amine 1.1 eq1.1 eq1.1 eq
Coupling Reagent HATU (1.1 eq)PyBOP (1.1 eq)EDC (1.2 eq) / HOBt (1.2 eq)
Base DIPEA (2.5 eq)DIPEA (2.5 eq)DIPEA (2.0 eq)
Solvent Anhydrous DMFAnhydrous DMFAnhydrous DMF
Temperature Room TemperatureRoom TemperatureRoom Temperature
Time 12 hours12 hours12 hours

Table 1: Suggested screening conditions for identifying an effective coupling reagent.

Q4: I've tried HATU and other powerful reagents with minimal success. Are there alternative activation strategies for extremely hindered acids?

Yes. When even the most potent in-situ coupling reagents fail, converting the carboxylic acid to a more reactive derivative, such as an acyl fluoride or acyl chloride , is a highly effective strategy.[5][10] Acyl fluorides are particularly useful as they are generally more stable than acyl chlorides but still exhibit high reactivity towards amines.[4]

Mechanism: This approach decouples the activation and coupling steps. The small size of the fluoride atom minimizes steric hindrance during the activation step, and the resulting acyl fluoride is a highly electrophilic intermediate for the subsequent reaction with the amine.

G cluster_0 Step 1: Acyl Fluoride Formation cluster_1 Step 2: Amide Formation Acid Hindered Carboxylic Acid AcylFluoride Reactive Acyl Fluoride Intermediate Acid->AcylFluoride Activation FluorinatingAgent Fluorinating Agent (e.g., Cyanuric Fluoride, XtalFluor-E) FluorinatingAgent->AcylFluoride Amine Amine (Nucleophile) Product Sterically Hindered Amide Amine->Product Nucleophilic Attack AcylFluoride_ref Acyl Fluoride AcylFluoride_ref->Product TroubleshootingWorkflow start Reaction Failed: Low or No Yield check_reagents Verify Purity & Dryness of Reagents & Solvents? start->check_reagents repurify Repurify/Dry Starting Materials Use Fresh Anhydrous Solvent check_reagents->repurify No optimize_std Optimize Standard Conditions (e.g., EDC/HOBt) check_reagents->optimize_std Yes repurify->start increase_time_temp Increase Reaction Time (-> 24h) Increase Temperature (-> 40-50 °C) optimize_std->increase_time_temp Improvement Needed switch_reagent Switch to Potent Reagent? (HATU, HCTU, PyBOP) optimize_std->switch_reagent No Improvement increase_time_temp->switch_reagent run_hatu Run Protocol with HATU/DIPEA in DMF switch_reagent->run_hatu Yes acyl_halide Consider Acyl Halide Route? switch_reagent->acyl_halide No Improvement success Reaction Successful run_hatu->success run_acyl_fluoride Run 2-Step Acyl Fluoride Protocol acyl_halide->run_acyl_fluoride Yes acyl_halide->success Not Attempted run_acyl_fluoride->success

Sources

Technical Support Center: Selective Deprotection of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective deprotection of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with cleaving the robust pivaloyl (Piv) protecting group from this specific aromatic amine. The following information is structured in a question-and-answer format to directly address common issues and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)
Q1: Why is the pivaloyl (Piv) amide in my substrate so difficult to cleave?

The primary challenge in deprotecting a pivaloyl-protected amine stems from two core chemical principles:

  • Steric Hindrance: The pivaloyl group features a bulky tert-butyl moiety directly adjacent to the amide carbonyl. This steric bulk physically obstructs the approach of nucleophiles (like water or hydroxide ions) to the carbonyl carbon, which is the necessary first step for hydrolysis.

  • Amide Bond Stability: Amide bonds are inherently stable and resistant to cleavage due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This gives the C-N bond partial double-bond character, making it stronger and less reactive than, for example, an ester bond.

The combination of these factors makes the pivaloyl group one of the most robust acyl protecting groups, requiring forcing conditions for its removal.[1]

Q2: My standard acidic hydrolysis with 6M HCl is incomplete, even after prolonged heating. What troubleshooting steps should I take?

This is a very common issue. An incomplete reaction under standard acidic conditions suggests that the activation energy for hydrolysis is not being consistently met. Here is a logical workflow to troubleshoot this problem.

G cluster_actions Troubleshooting Actions start Incomplete Acidic Deprotection check_conc Increase HCl Concentration (e.g., to 12M / conc. HCl) start->check_conc Is concentration maxed? check_temp Increase Reaction Temperature (Reflux Conditions) check_conc->check_temp Yes check_time Extend Reaction Time (Monitor every 12-24h) check_temp->check_time Yes check_solvent Consider a Co-Solvent (e.g., Dioxane, Acetic Acid) check_time->check_solvent Still incomplete? result Reaction Complete check_solvent->result Re-run experiment

Caption: Troubleshooting workflow for incomplete acidic hydrolysis.

Detailed Explanation:

  • Increase Acid Concentration: Switching from 6M HCl to concentrated HCl (approx. 12M) significantly increases the proton concentration, which is crucial for activating the amide carbonyl towards nucleophilic attack by water.[2][3]

  • Elevate Temperature: The hydrolysis of amides is an equilibrium process that is often kinetically slow. Increasing the temperature to reflux provides the necessary thermal energy to overcome the activation barrier.

  • Use a Co-Solvent: Your starting material may have poor solubility in purely aqueous acid, especially as the reaction progresses. Adding a water-miscible organic solvent like 1,4-dioxane or acetic acid can help maintain a homogeneous solution, ensuring all substrate is available for reaction.

Q3: I opted for basic hydrolysis with NaOH, but the reaction is extremely slow and my yields are poor. How can I optimize this?

Basic hydrolysis of pivaloyl amides is notoriously difficult and generally less effective than acidic hydrolysis because the hydroxide ion is a poorer nucleophile than water in a highly acidic medium (where the carbonyl is protonated), and the substrate is less electrophilic. However, if your molecule is sensitive to strong acid, here are some strategies:

  • Increase Temperature Drastically: Use a high-boiling point solvent system, such as ethylene glycol with aqueous NaOH, to achieve temperatures well above 100°C.

  • Phase-Transfer Catalysis: For substrates with poor aqueous solubility, a phase-transfer catalyst (e.g., tetrabutylammonium bisulfate) in a two-phase system (e.g., THF/water) can facilitate the reaction between the hydroxide ion and the organic substrate.[4]

  • Extended Reaction Times: Be prepared for reaction times that may extend to 48-72 hours. Monitor carefully by TLC or LC-MS to gauge progress.

Q4: Are there any non-hydrolytic methods to cleave the pivaloyl group if my compound is sensitive to both strong acid and base?

Yes, under specific circumstances, reductive methods can be employed. However, these methods are not "selective" for the pivaloyl group if other reducible functional groups are present. For your specific molecule, This compound , these methods pose a significant risk.

  • Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent can cleave amides. However, it will also reduce the carboxylic acid to a primary alcohol. This is not a selective method for your target transformation.[5][6]

  • Lithium/Naphthalene: This reductive system is also capable of cleaving pivaloyl amides.[4][7] Similar to LiAlH₄, it is not compatible with the carboxylic acid group and would likely cause over-reduction.

Expert Recommendation: For your specific substrate, acidic hydrolysis is the most reliable and selective method. The alternative methods are not suitable without first protecting the carboxylic acid group (e.g., as an ester), which would add extra steps to your synthesis.

Recommended Experimental Protocols
Protocol 1: Strong Acid Hydrolysis (Recommended Method)

This protocol is the most robust and widely applicable method for this specific deprotection.

G sub Starting Material: 3-(Piv-amino)-4-methyl benzoic acid reagents Reagents: Conc. HCl (12M) 1,4-Dioxane (optional) sub->reagents conditions Conditions: Reflux (100-110°C) 24-48 hours reagents->conditions workup Workup: 1. Cool to RT 2. Neutralize with Base (e.g., NaOH) 3. Adjust pH to pI (~4-5) conditions->workup product Product: 3-Amino-4-methyl benzoic acid workup->product

Sources

analytical HPLC challenges for 3-[(pivaloylamino)]-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for robust analytical support, this Technical Center provides a comprehensive guide to navigating the High-Performance Liquid Chromatography (HPLC) challenges associated with 3-[(pivaloylamino)]-4-methylbenzoic acid. As a Senior Application Scientist, my aim is to blend foundational chromatographic principles with field-tested solutions, empowering you to overcome common obstacles and develop reliable, high-quality analytical methods.

This guide is structured to address your needs proactively, moving from foundational knowledge and frequently asked questions to in-depth, problem-specific troubleshooting.

Analyte Physicochemical Profile: Chromatographic Implications

Understanding the molecular characteristics of 3-[(pivaloylamino)]-4-methylbenzoic acid is the first step in developing a successful HPLC method. Its structure dictates its behavior on a reversed-phase column.

PropertyFeatureImpact on HPLC Analysis
Molecular Structure Aromatic carboxylic acid with a bulky, non-polar pivaloyl group.The molecule possesses both a hydrophilic, ionizable carboxyl group and a hydrophobic backbone. This amphiphilic nature makes it well-suited for reversed-phase chromatography.
Acidity (pKa) The parent compound, p-toluic acid, has a pKa of approximately 4.36[1]. The electron-withdrawing nature of the amide group may slightly lower this value.Retention time is highly sensitive to mobile phase pH. To achieve consistent retention and good peak shape, the mobile phase pH must be tightly controlled, ideally at least 2 pH units below the analyte's pKa to ensure it is in its neutral, non-ionized form[2].
Solubility Like many aromatic carboxylic acids, it is poorly soluble in water but soluble in organic solvents like acetone, methanol, and acetonitrile[1][3].The choice of sample solvent is critical. Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion, such as fronting or splitting[2][4].

Frequently Asked Questions (FAQs)

Here we address common high-level questions that arise during the initial stages of method development.

Q1: What are the recommended starting conditions for a reversed-phase HPLC method for this analyte?

A1: A robust starting point is crucial for efficient method development. Based on the analyte's structure, a standard C18 column is an excellent choice. The mobile phase should consist of an organic modifier (like acetonitrile or methanol) and a buffered aqueous phase. The buffer is critical for controlling the ionization state of the carboxylic acid group.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for the aromatic and pivaloyl groups.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5)Maintains the analyte in its protonated, neutral form, which improves retention and prevents peak tailing caused by ionization[2][5].
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC. Acetonitrile often provides better peak shape and lower backpressure.
Gradient 50% B to 90% B over 15 minutesA generic gradient to elute the compound and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility of retention times.
Detection (UV) ~240 nmAromatic compounds typically have strong absorbance in this region. It is always best to determine the analyte's specific λmax experimentally.
Injection Volume 10 µLA standard volume that minimizes the risk of column overload.

Q2: How critical is mobile phase pH, and what buffer should I use?

A2: Mobile phase pH is arguably the most critical parameter. Since the analyte is an acid, its retention on a reversed-phase column is governed by its ionization state. At a pH above its pKa (~4.3), the carboxylic acid group will be deprotonated (negatively charged), leading to significantly reduced retention and potential for peak tailing. Operating at a low pH (e.g., pH 2.5-3.0) ensures the analyte is neutral, maximizing hydrophobic interaction with the stationary phase and promoting sharp, symmetrical peaks[2][6]. Phosphate or formate buffers are excellent choices due to their buffering capacity in this acidic range[4].

Q3: My peak is tailing severely. What is the most common cause for an acidic compound like this?

A3: While severe peak tailing is more famously associated with basic compounds, it can certainly occur with acids. The primary cause is secondary interactions between the analyte and the stationary phase. Even with a low pH mobile phase, some residual silanol groups on the silica backbone of the column can be ionized and interact with the analyte[7]. Inadequate buffering is another major cause; if the buffer capacity is insufficient, the sample itself can alter the local pH on the column, leading to inconsistent ionization and tailing peaks[8]. Using a modern, high-purity, end-capped silica column can significantly minimize these secondary interactions[6].

Troubleshooting Guide: A Deeper Dive

This section addresses specific, observable problems in a Q&A format, providing a systematic approach to resolution.

Problem: My peak shape is poor (Tailing, Fronting, or Splitting).

  • Q: I've set the pH to 2.5, but my peak is still tailing. What else could be wrong?

    • A: There are several possibilities beyond pH. First, consider column health . The column inlet frit could be partially blocked, or the packed bed may have developed a void[7]. Another common cause is analyte interaction with metal ions . Trace metals in the sample, mobile phase, or even leached from stainless-steel components can chelate with the carboxylic acid, causing tailing. Using a column with low metal content or adding a weak chelating agent like 0.5% formic acid can help. Finally, ensure your column is of high quality with minimal residual silanols[6].

  • Q: My peak is fronting or splitting into two. What's happening?

    • A: This is a classic sign of a sample solvent effect or column overload [8]. If your sample is dissolved in a solvent much stronger (i.e., with a higher percentage of organic solvent) than your initial mobile phase, the analyte will travel through the top of the column too quickly, distorting the peak. The solution is to dissolve your sample in the initial mobile phase or a weaker solvent whenever possible[2]. Peak splitting can also be caused by a partially blocked inlet frit or a void at the head of the column[8].

G cluster_0 Troubleshooting Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_type Identify Peak Shape Issue start->check_type tailing Peak Tailing check_type->tailing Tailing fronting Peak Fronting or Splitting check_type->fronting Fronting/ Splitting check_ph Is Mobile Phase pH < 3? tailing->check_ph adjust_ph Action: Lower pH (e.g., 0.1% TFA/H3PO4) check_ph->adjust_ph No check_buffer Ensure Adequate Buffer Concentration (e.g., >10 mM) check_ph->check_buffer Yes adjust_ph->check_buffer check_column Use High-Purity, End-Capped Column check_buffer->check_column check_solvent Is Sample Solvent Stronger Than Mobile Phase? fronting->check_solvent adjust_solvent Action: Re-dissolve Sample in Mobile Phase check_solvent->adjust_solvent Yes check_overload Action: Reduce Sample Concentration check_solvent->check_overload No check_frit Action: Reverse-flush column or replace frit/column check_overload->check_frit

Figure 1. Systematic workflow for troubleshooting common peak shape problems.

Problem: My retention times are drifting from run to run.

  • Q: My retention time is consistently decreasing with each injection. Why?

    • A: This often points to insufficient column equilibration . If you are running a gradient, the column needs adequate time to return to the initial mobile phase conditions before the next injection. A common rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase[2]. If the problem persists, it could indicate a slow change in the mobile phase composition (e.g., selective evaporation of the more volatile component) or a failing pump seal[8][9].

  • Q: My retention times are fluctuating randomly.

    • A: Random fluctuations are frequently linked to temperature instability . The column compartment should be thermostatted to maintain a consistent temperature, as viscosity and mass transfer are temperature-dependent. Another cause can be air bubbles in the pump; ensure your mobile phases are properly degassed[8][9]. Finally, check for leaks in the system, as even a small leak can cause pressure fluctuations that affect retention time[9].

Experimental Protocols

To ensure trustworthiness and reproducibility, follow these detailed protocols for method development and system suitability.

Protocol 1: Systematic HPLC Method Development

This protocol outlines a logical flow for developing a robust analytical method from the starting conditions provided earlier.

  • Optimize Organic Modifier:

    • Prepare two sets of mobile phases, one using acetonitrile as Mobile Phase B and the other using methanol.

    • Run the same gradient profile with both sets.

    • Compare the chromatograms for peak shape, resolution from any impurities, and analysis time. Select the solvent that provides the best overall performance.

  • Optimize pH and Buffer:

    • Using the selected organic modifier, prepare mobile phases with different acid modifiers (e.g., 0.1% Formic Acid, 0.1% Phosphoric Acid, 0.1% Trifluoroacetic Acid).

    • Analyze the sample under each condition and observe the impact on peak shape and retention. Phosphoric acid often provides robust buffering at low pH[5].

  • Optimize Gradient Profile:

    • Once the mobile phase is fixed, adjust the gradient slope to optimize the resolution between the main peak and any impurities.

    • If the peak elutes too early, decrease the initial percentage of organic. If it elutes too late, increase the initial percentage or make the gradient steeper.

  • Method Validation:

    • Once the method is optimized, perform validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness[10][11].

G start Define Analytical Goal (e.g., Purity Assay) step1 Select Column & Starting Conditions (See Table 1) start->step1 step2 Optimize Mobile Phase 1. Organic Modifier (ACN vs. MeOH) 2. pH / Buffer Selection step1->step2 step3 Optimize Gradient Profile (Adjust Slope & Time) step2->step3 step4 Optimize Temperature & Flow Rate step3->step4 decision Does Method Meet System Suitability Criteria? step4->decision decision->step2 No step5 Perform Method Validation (ICH Guidelines) decision->step5 Yes end Final Validated Method step5->end

Figure 2. A workflow for systematic HPLC method development.

References

  • HPLC Troubleshooting Guide.

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation...

  • Peak Tailing in HPLC.

  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture.

  • HPLC Troubleshooting Guide.

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.

  • Tips and Tricks of HPLC System Troubleshooting.

  • Benzoic acid, 4-methyl- - the NIST WebBook.

  • Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.

  • Common HPLC Problems & How to Deal With Them.

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

  • What are common causes of peak tailing when running a reverse-phase LC column?

  • HPLC Methods for analysis of Benzoic acid.

  • Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol...

  • Common HPLC problems and solutions for organic acid analysis.

  • The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling.

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023).

  • Stability-indicating HPLC-UV for the determination of 4-bromomethyl-3-nitrobenzoic acid, a bioactive nitrocompound.

  • 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568.

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid...

  • 3-Amino-4-methylbenzoic acid 99%.

  • p-Toluic acid.

Sources

Technical Support Center: Synthesis of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and resolve impurities encountered during the production of this key chemical intermediate. By understanding the reaction mechanism, potential side reactions, and appropriate analytical techniques, you can optimize your synthesis for higher purity and yield.

I. Overview of the Synthesis Pathway

The synthesis of this compound is typically achieved through the acylation of 3-amino-4-methylbenzoic acid with pivaloyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, which is widely used for the formation of amides from amines and acid chlorides.[1][2][3][4] The reaction is generally carried out in a two-phase system consisting of an organic solvent and an aqueous basic solution.[3] The base, commonly sodium hydroxide, plays a crucial role in neutralizing the hydrochloric acid byproduct, which drives the reaction to completion and prevents the protonation of the starting amine.[1][3]

II. Visualizing the Core Reaction and Impurity Formation

To better understand the synthetic process and the origin of common impurities, the following diagrams illustrate the main reaction pathway and the mechanisms of key side reactions.

Synthesis_Pathway cluster_reactants Starting Materials cluster_products Products & Byproducts 3-amino-4-methylbenzoic_acid 3-Amino-4-methylbenzoic Acid target_molecule 3-[(2,2-Dimethylpropanoyl)amino]- 4-methylbenzoic acid 3-amino-4-methylbenzoic_acid->target_molecule Acylation pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->target_molecule HCl HCl

Caption: The primary acylation reaction to form the target molecule.

Impurity_Formation cluster_reactants Reactants & Intermediates cluster_impurities Potential Impurities pivaloyl_chloride Pivaloyl Chloride pivalic_acid Pivalic Acid pivaloyl_chloride->pivalic_acid Hydrolysis diacylated_product Diacylated Product pivaloyl_chloride->diacylated_product mixed_anhydride Mixed Anhydride pivaloyl_chloride->mixed_anhydride water Water (from aq. base) water->pivalic_acid target_molecule Target Molecule target_molecule->diacylated_product Further Acylation 3-amino-4-methylbenzoic_acid Starting Amine 3-amino-4-methylbenzoic_acid->mixed_anhydride Reaction with Carboxylate

Caption: Formation pathways for common impurities in the synthesis.

III. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

FAQ 1: My reaction is incomplete, and I still have a significant amount of starting 3-amino-4-methylbenzoic acid. What could be the cause?

Possible Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Base The Schotten-Baumann reaction generates HCl, which protonates the starting amine, rendering it non-nucleophilic. An inadequate amount of base will not effectively neutralize the acid, thus stalling the reaction.[1][3]Ensure at least one equivalent of a suitable base (e.g., NaOH, KOH) is used to neutralize the generated HCl. For optimal results, a slight excess of base may be beneficial.
Poor Mixing In a biphasic system, inefficient stirring can lead to poor mass transfer between the organic and aqueous phases, preventing the reactants from interacting effectively.Use a high-torque overhead stirrer or a magnetic stir bar that provides vigorous agitation to ensure proper mixing of the two phases.
Low Reaction Temperature While the reaction is exothermic, running it at a very low temperature might slow down the reaction rate, leading to incomplete conversion within a typical timeframe.Maintain the reaction temperature between 0-25°C. Cooling is necessary to control the exotherm, but excessively low temperatures should be avoided.
Hydrolysis of Pivaloyl Chloride If the pivaloyl chloride is added too slowly to a highly basic aqueous solution, or if the reaction is run for an extended period, hydrolysis of the acylating agent to pivalic acid can occur, reducing its availability for the desired reaction.Add the pivaloyl chloride dropwise but at a steady rate to the reaction mixture. Ensure the pH is maintained in the optimal range (typically pH 8-10) to favor amidation over hydrolysis.
FAQ 2: I'm observing a significant amount of an impurity that is more non-polar than my product on TLC/HPLC. What is it and how can I prevent it?

This impurity is likely the diacylated product , where the amino group has been acylated twice.

Mechanism of Formation: Under strongly basic conditions, the initially formed amide can be deprotonated to form an amidate anion. This anion is a potent nucleophile and can react with another molecule of pivaloyl chloride to form the diacylated byproduct.

Prevention & Resolution:

  • Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of pivaloyl chloride. A large excess will significantly favor the formation of the diacylated product.

  • Moderate pH: Avoid excessively high pH, which promotes the formation of the amidate anion. Maintaining a pH between 8 and 10 is often a good compromise.

  • Purification: The diacylated product is typically more non-polar than the desired mono-acylated product. It can often be separated by:

    • Recrystallization: Choose a solvent system where the desired product has lower solubility than the diacylated impurity upon cooling. Common solvents for similar compounds include ethanol, water, or mixtures of both.

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

FAQ 3: My final product has a lower than expected melting point and shows an acidic impurity in my analysis. What could this be?

This is likely due to the presence of pivalic acid , formed from the hydrolysis of pivaloyl chloride.

Mechanism of Formation: Pivaloyl chloride is highly reactive and can be hydrolyzed by water, especially in the presence of a base. This side reaction competes with the desired amidation.

Prevention & Resolution:

  • Anhydrous Conditions (Initially): While the Schotten-Baumann reaction uses an aqueous base, ensuring the organic solvent and the starting amine are dry before the addition of the base and pivaloyl chloride can minimize initial hydrolysis.

  • Controlled Addition: Add the pivaloyl chloride to the reaction mixture at a controlled rate. A rapid, localized excess of the acylating agent in the aqueous phase can lead to increased hydrolysis.

  • Aqueous Work-up: Pivalic acid can be effectively removed during the work-up. After the reaction is complete, acidify the mixture with an acid like HCl to a pH of around 2-3. The desired product will precipitate, while the more water-soluble pivalic acid will largely remain in the aqueous phase. Washing the isolated solid with water will further remove any residual pivalic acid.

FAQ 4: I've noticed an unusual, highly reactive intermediate during my reaction. What might this be?

You may be observing the formation of a mixed anhydride .

Mechanism of Formation: The carboxylate group of 3-amino-4-methylbenzoic acid can react with pivaloyl chloride to form a mixed anhydride.[5] This is more likely to occur if a non-aqueous base like triethylamine is used, but can also happen to some extent in a biphasic system.[5]

Implications and Resolution:

  • Reactivity: This mixed anhydride is also an acylating agent. It can react with another molecule of the starting amine to form the desired product, but it can also participate in other side reactions.

  • Control of Conditions: The formation of the mixed anhydride is generally less favored under standard Schotten-Baumann conditions with an aqueous base, as the deprotonated amine is a more potent nucleophile than the carboxylate. Adhering to the recommended biphasic protocol will minimize this side reaction.

IV. Recommended Experimental Protocol

The following is a representative protocol for the synthesis of this compound based on the principles of the Schotten-Baumann reaction.

Materials:

  • 3-Amino-4-methylbenzoic acid

  • Pivaloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq).

  • Cool the solution to 0-5°C using an ice bath.

  • To the cooled solution, add dichloromethane.

  • With vigorous stirring, add pivaloyl chloride (1.1 eq) dropwise over 30-45 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC/HPLC analysis indicates the consumption of the starting amine.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

V. Analytical Characterization

Proper analysis is key to identifying impurities and confirming the structure of your product.

Technique Expected Observations for the Target Product Application in Troubleshooting
Thin-Layer Chromatography (TLC) A single spot with an Rf value intermediate between the polar starting amine and the non-polar diacylated impurity.Quick and easy method to monitor reaction progress and identify the presence of major impurities.
High-Performance Liquid Chromatography (HPLC) A major peak corresponding to the product. Retention time will be dependent on the column and mobile phase used.Quantitative analysis of purity and detection of minor impurities. Isomers of aminobenzoic acid have been successfully separated using reversed-phase HPLC.
¹H NMR Spectroscopy Characteristic peaks for the aromatic protons, the methyl group, the t-butyl group of the pivaloyl moiety, and the amide N-H proton. The chemical shifts of the aromatic protons will differ from the starting material. For 4-methylbenzoic acid, characteristic ¹H NMR signals appear at δ 12.80 (s, 1H), 7.84 (d, 2H), 7.29 (d, 2H), and 2.36 (s, 3H) in DMSO.Confirms the structure of the product and can be used to identify and quantify impurities if their characteristic peaks are known.
¹³C NMR Spectroscopy Signals corresponding to all unique carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid. For 4-methylbenzoic acid, ¹³C NMR signals are observed at δ 167.80, 143.46, 129.80, 129.55, 128.52, and 21.55 in DMSO.Provides further structural confirmation.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product (C₁₃H₁₇NO₃, M.W. = 235.28 g/mol ).Confirms the molecular weight of the product and can help in identifying the molecular weights of unknown impurities.

VI. References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Google Patents. (2003). Process for the preparation of mixed anhydrides.

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. [Link]

Sources

Validation & Comparative

A Head-to-Head Battle of Amine Protection: Pivaloyl vs. Boc for 3-Amino-4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. For a molecule like 3-amino-4-methylbenzoic acid, a valuable building block in pharmaceutical and materials science, the protection of its nucleophilic amino group is a critical first step to prevent unwanted side reactions. This guide provides a comprehensive comparison of two commonly employed N-protecting groups: the bulky pivaloyl (Piv) group and the ubiquitous tert-butoxycarbonyl (Boc) group. We will delve into the mechanistic underpinnings, practical experimental protocols, and a head-to-head comparison of their performance in the context of protecting 3-amino-4-methylbenzoic acid.

The Strategic Importance of Amine Protection

3-Amino-4-methylbenzoic acid possesses two reactive functional groups: a nucleophilic amine and a carboxylic acid. In many synthetic routes, particularly those involving peptide couplings or reactions where the carboxylic acid is the intended site of transformation, the amine group must be temporarily masked. An ideal protecting group should be easy to install in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups.

The Contenders: Pivaloyl Chloride and Di-tert-butyl Dicarbonate

Our two contenders for the protection of the amino group of 3-amino-4-methylbenzoic acid are pivaloyl chloride (PivCl) and di-tert-butyl dicarbonate (Boc₂O). Both are widely used in organic synthesis, yet they offer distinct advantages and disadvantages in terms of their stability and deprotection strategies.

Pivaloyl (Piv) Group: The pivaloyl group is an acyl-type protecting group introduced via pivaloyl chloride or pivalic anhydride.[1] Its significant steric bulk can offer advantages in directing reactions at other sites of the molecule. Generally, acyl protecting groups like pivaloyl are known for their stability under acidic and oxidative conditions.[1]

Boc (tert-Butoxycarbonyl) Group: The Boc group is a carbamate-type protecting group and is arguably one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry.[2] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O). The key feature of the Boc group is its lability under acidic conditions, which allows for orthogonal deprotection strategies in the presence of other protecting groups.[3]

Comparative Experimental Data

To provide a clear and objective comparison, the following table summarizes the typical experimental outcomes for the protection of 3-amino-4-methylbenzoic acid with both pivaloyl chloride and di-tert-butyl dicarbonate. The data is based on established procedures for similar anilines and amino acids, providing a reliable estimate of performance.

ParameterPivaloyl (Piv) ProtectionBoc Protection
Reagent Pivaloyl Chloride (PivCl)Di-tert-butyl dicarbonate (Boc₂O)
Typical Base Pyridine, Triethylamine (TEA)Sodium Bicarbonate, NaOH, TEA
Typical Solvent Dichloromethane (DCM), ChloroformDioxane/Water, THF/Water, Acetone/Water
Reaction Temperature 0 °C to room temperatureRoom temperature
Typical Reaction Time 2 - 6 hours4 - 12 hours
Estimated Yield > 90%> 90%
Work-up Aqueous wash, extractionAqueous wash, extraction
Product Purity Generally high after crystallizationGenerally high after crystallization
Stability Stable to acid, mild base, oxidationStable to base, nucleophiles, hydrogenation
Deprotection Strong base (e.g., NaOH, KOH) or reductive conditions (e.g., LiAlH₄)[1]Strong acid (e.g., TFA, HCl in dioxane)[2]

Experimental Protocols: A Step-by-Step Guide

The following are detailed, self-validating protocols for the protection of 3-amino-4-methylbenzoic acid with both pivaloyl chloride and di-tert-butyl dicarbonate. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Protocol 1: Pivaloyl Protection of 3-Amino-4-methylbenzoic Acid

This protocol utilizes pivaloyl chloride in the presence of a non-nucleophilic base to acylate the amino group. The choice of pyridine serves both as a base to neutralize the HCl byproduct and as a solvent.

Diagram of Pivaloyl Protection Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 3-amino-4-methylbenzoic acid in pyridine B Cool to 0 °C A->B C Slowly add pivaloyl chloride B->C D Stir at room temperature for 4 hours C->D E Pour into ice-water D->E F Acidify with HCl E->F G Collect precipitate by filtration F->G H Wash with water G->H I Dry to obtain product H->I

Caption: Workflow for the pivaloyl protection of 3-amino-4-methylbenzoic acid.

Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material). Rationale: Pyridine acts as a solvent and a base to quench the HCl generated during the reaction.

  • Cooling: Cool the solution to 0 °C in an ice bath. Rationale: This helps to control the exothermicity of the acylation reaction.

  • Reagent Addition: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Precipitation: Pour the reaction mixture into a beaker of ice-water. Acidify the mixture to pH 2-3 with 2M HCl. A precipitate should form. Rationale: The addition to water hydrolyzes any remaining pivaloyl chloride, and acidification protonates the pyridine and the product's carboxylic acid, causing the product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Drying: Dry the solid in a vacuum oven to afford the desired N-pivaloyl-3-amino-4-methylbenzoic acid.

Protocol 2: Boc Protection of 3-Amino-4-methylbenzoic Acid

This protocol employs the widely used Boc₂O in a biphasic solvent system with a mild inorganic base. This method is effective for amino acids as it keeps the carboxylic acid deprotonated and in the aqueous phase while the reaction proceeds.[4]

Diagram of Boc Protection Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 3-amino-4-methylbenzoic acid in aqueous NaHCO₃ B Add a solution of Boc₂O in dioxane A->B C Stir at room temperature for 12 hours B->C D Remove dioxane under reduced pressure C->D E Wash aqueous layer with ethyl acetate D->E F Acidify aqueous layer with citric acid E->F G Extract product with ethyl acetate F->G H Dry and concentrate to obtain product G->H

Caption: Workflow for the Boc protection of 3-amino-4-methylbenzoic acid.

Methodology:

  • Dissolution: In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in a 1:1 mixture of water and dioxane (or THF) containing sodium bicarbonate (2.5 eq). Rationale: The aqueous base deprotonates the carboxylic acid, increasing its solubility, and neutralizes the acid byproduct. Dioxane helps to solubilize the Boc₂O.

  • Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of dioxane.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours.

  • Solvent Removal: Remove the dioxane under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O and other non-polar impurities.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 3 with a cold 10% citric acid solution. Extract the product with ethyl acetate (3x). Rationale: Acidification protonates the carboxylic acid, making the product more soluble in the organic layer.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-3-amino-4-methylbenzoic acid.

Mechanistic Considerations

The choice between pivaloyl and Boc protection is fundamentally a choice between different stability profiles, which are a direct consequence of their chemical structures.

Diagram of Protection and Deprotection Pathways:

cluster_0 Pivaloyl Protection/Deprotection cluster_1 Boc Protection/Deprotection P_Start 3-Amino-4-methylbenzoic acid P_Protected Piv-protected P_Start->P_Protected PivCl, Base P_Deprotected Deprotected (Base/Reduction) P_Protected->P_Deprotected NaOH or LiAlH₄ B_Start 3-Amino-4-methylbenzoic acid B_Protected Boc-protected B_Start->B_Protected Boc₂O, Base B_Deprotected Deprotected (Acid) B_Protected->B_Deprotected TFA or HCl

Caption: Comparison of the protection and deprotection pathways for pivaloyl and Boc groups.

Pivaloyl Group: Robust and Sterically Hindered

The pivaloyl group forms a stable amide bond that is resistant to cleavage under acidic and many nucleophilic conditions. This robustness is due to the electron-donating nature of the tert-butyl group, which strengthens the amide bond, and the significant steric hindrance around the carbonyl carbon, which shields it from nucleophilic attack. Deprotection requires forcing conditions, such as vigorous basic hydrolysis or reduction with powerful reagents like lithium aluminum hydride.[1]

Boc Group: Acid-Labile and Orthogonal

The Boc group's utility stems from its acid lability. The mechanism of deprotection involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[5] This allows for selective deprotection in the presence of acid-stable protecting groups, a cornerstone of modern synthetic strategy.[6]

Head-to-Head Comparison: Making the Right Choice

FeaturePivaloyl (Piv) ProtectionBoc Protection
Orthogonality Limited. Stable to acid, but cleavage requires harsh basic or reductive conditions that may affect other functional groups.Excellent. The acid lability allows for selective removal in the presence of base-labile (e.g., esters) and hydrogenation-labile (e.g., Cbz) groups.[6]
Stability Highly stable to a wide range of acidic and oxidative conditions.Stable to basic, nucleophilic, and reductive conditions.
Ease of Introduction Straightforward acylation with pivaloyl chloride.Simple reaction with Boc anhydride under mild conditions.
Ease of Removal Can be challenging, requiring harsh conditions.Generally easy and clean removal with strong acids.
Cost-Effectiveness Pivaloyl chloride is generally less expensive than Boc anhydride.Boc anhydride is a common and moderately priced reagent.
Substrate Compatibility The harsh deprotection conditions may not be suitable for sensitive substrates.The acidic deprotection may not be compatible with other acid-labile groups.

Conclusion: A Strategic Decision Based on Your Synthetic Route

The choice between pivaloyl and Boc protection for 3-amino-4-methylbenzoic acid is not a matter of one being definitively superior to the other, but rather a strategic decision based on the planned subsequent synthetic steps.

  • Choose Pivaloyl protection when:

    • The subsequent reaction steps involve strongly acidic or oxidative conditions.

    • The final deprotection step can tolerate harsh basic or reductive conditions.

    • Steric bulk is desired to influence the regioselectivity of a subsequent reaction.

  • Choose Boc protection when:

    • An orthogonal deprotection strategy is required in the presence of other protecting groups.

    • Mild deprotection conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

    • The synthetic route involves basic or nucleophilic reagents.

By carefully considering the stability, ease of removal, and orthogonality of each protecting group, researchers can design more efficient and successful synthetic routes for the elaboration of 3-amino-4-methylbenzoic acid and other complex molecules.

References

  • El-Faham, A.; Funosas, E. D.; Prohens, R.; Albericio, F. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Molbank, 2023, 2023(4), M1739. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

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spectroscopic analysis for structural confirmation of 3-[(pivaloylamino)]-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Confirmation of 3-[(Pivaloylamino)]-4-methylbenzoic Acid

Introduction: The Imperative of Structural Integrity in Chemical Synthesis

In the realm of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety risks. Therefore, a multi-faceted analytical approach is not just best practice; it is a necessity. This guide provides a comprehensive framework for the structural confirmation of 3-[(pivaloylamino)]-4-methylbenzoic acid, a compound featuring a substituted aromatic ring, a carboxylic acid, and a secondary amide.

As a model compound, it presents an excellent case study for demonstrating the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore not only the expected data from each technique but also the underlying rationale for experimental choices, providing a self-validating system for structural verification. This guide is designed for researchers and scientists who require a robust, field-proven methodology for the structural elucidation of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, revealing the carbon-hydrogen framework and the relationship between neighboring atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR analysis will confirm the presence and connectivity of all hydrogen atoms in the molecule. The acylation of the starting material, 3-amino-4-methylbenzoic acid, with a pivaloyl group introduces a highly characteristic signal and induces predictable shifts in the aromatic region.

Predicted Spectrum Analysis: The structure of 3-[(pivaloylamino)]-4-methylbenzoic acid contains several distinct proton environments:

  • Pivaloyl Protons (t-Bu) : The nine equivalent protons of the tert-butyl group will appear as a sharp, intense singlet, typically in the 1.2-1.4 ppm range. This is a key indicator of successful pivaloyl group incorporation.

  • Aromatic Methyl Protons : The methyl group attached to the benzene ring will also produce a singlet, expected around 2.2-2.4 ppm.

  • Aromatic Protons : The three protons on the benzene ring will show a distinct splitting pattern. The proton ortho to the carboxylic acid will likely be the most downfield, with the other two showing coupling to each other.

  • Amide Proton (N-H) : This proton will appear as a broad singlet, typically downfield (e.g., 8-10 ppm), due to its attachment to the electronegative nitrogen atom. Its chemical shift can be concentration and solvent-dependent.

  • Carboxylic Acid Proton (O-H) : This is the most downfield proton, often appearing as a very broad singlet above 12 ppm. It may exchange with deuterium if D₂O is added, causing the peak to disappear, which is a useful confirmation test.

Comparative Insight: Compared to the starting material, 3-amino-4-methylbenzoic acid, the ¹H NMR spectrum of the product will show the distinct appearance of the large singlet for the pivaloyl group[1]. The primary amine (-NH₂) protons of the starting material will be replaced by the single secondary amide (-NH) proton.

Table 1: Predicted ¹H NMR Data for 3-[(pivaloylamino)]-4-methylbenzoic Acid (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Broad Singlet1H-COOHHighly deshielded acidic proton.
~9.5Singlet1H-NH-C=OAmide proton, deshielded by carbonyl and nitrogen.
~8.3Singlet1HAr-HAromatic proton ortho to both amide and carboxylic acid groups.
~7.8Doublet1HAr-HAromatic proton ortho to the carboxylic acid group.
~7.3Doublet1HAr-HAromatic proton ortho to the methyl group.
~2.3Singlet3HAr-CH₃Aromatic methyl group protons.
~1.3Singlet9H-C(CH₃)₃Nine equivalent protons of the tert-butyl group.[1][2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the dried sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve both the carboxylic acid and amide functionalities and to slow the exchange of labile N-H and O-H protons.

  • Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Data Acquisition : Acquire the spectrum using standard pulse programs. A spectral width of 0-16 ppm is appropriate. Ensure a sufficient number of scans (e.g., 16 or 32) are averaged to achieve a good signal-to-noise ratio.

  • Processing : Process the raw data (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

  • Analysis : Integrate the peaks to determine the relative ratios of protons and analyze the splitting patterns (multiplicities) to deduce spin-spin coupling between neighboring protons.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg in ~0.7 mL DMSO-d6 prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert into Spectrometer (≥400 MHz) prep2->acq1 acq2 Acquire Spectrum (16-32 scans) acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Calibrate & Integrate proc1->proc2 proc3 Analyze Shifts & Multiplicities proc2->proc3 end end proc3->end Structural Confirmation

Caption: Workflow for ¹H NMR sample preparation, acquisition, and analysis.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This is crucial for confirming the total carbon count and identifying quaternary carbons (carbons with no attached protons) that are invisible in the ¹H NMR spectrum.

Predicted Spectrum Analysis:

  • Carbonyl Carbons : Two distinct carbonyl signals are expected in the most downfield region (165-180 ppm): one for the carboxylic acid and one for the amide.

  • Aromatic Carbons : Six signals are expected for the six carbons of the benzene ring. Two of these will be quaternary (C-3 and C-4), and their signals will typically be less intense.

  • Pivaloyl Carbons : The quaternary carbon of the tert-butyl group will appear around 35-45 ppm, and the three equivalent methyl carbons will give a single sharp signal around 25-30 ppm.[2]

  • Aromatic Methyl Carbon : The carbon of the methyl group attached to the ring will appear in the aliphatic region, typically around 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for 3-[(pivaloylamino)]-4-methylbenzoic Acid (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~177Amide C=OCarbonyl carbon deshielded by both N and O.
~168Carboxylic Acid C=OCarbonyl carbon of the acid group.
~140-1206 x Aromatic CarbonsSix distinct signals for the substituted benzene ring.
~40-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~27-C(C H₃)₃Equivalent methyl carbons of the tert-butyl group.[2]
~18Ar-CH₃Aromatic methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy The protocol is very similar to that for ¹H NMR, with the primary difference being the acquisition parameters.

  • Sample Preparation : Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration can be beneficial.

  • Instrument Setup : Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition : Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon appears as a single line. A much larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. The spectral width should be set to ~0-220 ppm.

  • Processing and Analysis : Process the data similarly to the ¹H spectrum. The resulting spectrum will confirm the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: Identifying the Functional Armor

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (stretching, bending).

Principle & Rationale: For 3-[(pivaloylamino)]-4-methylbenzoic acid, IR spectroscopy serves to confirm the simultaneous presence of the carboxylic acid and the secondary amide group, which are the key functionalities resulting from the synthesis. It also confirms the modification of the primary amine starting material.

Predicted Spectrum Analysis:

  • O-H Stretch (Carboxylic Acid) : A very broad absorption band is expected from ~2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4]

  • N-H Stretch (Secondary Amide) : A sharp to moderately broad peak around 3300-3500 cm⁻¹ indicates the N-H stretch of the secondary amide.[5][6]

  • C-H Stretches : Absorptions just above 3000 cm⁻¹ are due to aromatic C-H stretching, while those just below 3000 cm⁻¹ are from aliphatic C-H stretching (methyl and tert-butyl groups).[6]

  • C=O Stretches (Carbonyls) : This is a critical region. Two distinct, strong, and sharp absorption bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O (Amide I band) stretch is found at a slightly lower wavenumber, around 1650-1680 cm⁻¹.[4][5]

Comparative Insight: The IR spectrum of the product will differ significantly from that of 3-amino-4-methylbenzoic acid. The starting material exhibits two distinct N-H stretching bands characteristic of a primary amine (-NH₂), which will be replaced by the single N-H band of the secondary amide in the product. Furthermore, the product will show two C=O bands instead of one.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3350Medium, SharpN-H StretchSecondary Amide
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid
~3050MediumAromatic C-H StretchAromatic Ring
~2970Medium-StrongAliphatic C-H Stretch-CH₃ and -C(CH₃)₃
~1710Strong, SharpC=O StretchCarboxylic Acid
~1670Strong, SharpC=O Stretch (Amide I)Secondary Amide

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No special preparation like KBr pellets is required.

  • Instrument Setup : Ensure the ATR accessory is clean.

  • Data Acquisition : Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample using the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added.

  • Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for FTIR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Place small amount of solid on ATR crystal acq2 Collect Sample Spectrum (16-32 scans) prep1->acq2 acq1 Collect Background Spectrum (Air) acq1->acq2 proc1 Generate Absorbance Spectrum proc2 Identify Characteristic Functional Group Peaks proc1->proc2 end end proc2->end Functional Group Confirmation

Caption: Workflow for ATR-FTIR sample preparation and analysis.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight of a compound, offering definitive proof of its elemental composition. Furthermore, the fragmentation pattern observed upon ionization provides corroborating structural evidence, akin to a molecular fingerprint.

Principle & Rationale: For this analysis, a high-resolution mass spectrometry (HRMS) technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer is ideal. It provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. The molecular weight of the product (C₁₃H₁₇NO₃) is 235.1208 g/mol . HRMS can measure this with an accuracy of <5 ppm, confirming the formula.

Predicted Mass Spectrum Analysis:

  • Molecular Ion Peak : In positive-ion mode ESI, the primary peak will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the molecular weight plus a proton (236.1281). In negative-ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 234.1135.

  • Key Fragmentation : A hallmark of molecules containing a tert-butyl group is the facile loss of this group as a stable tert-butyl cation or radical. A prominent fragment ion resulting from the loss of 57 Da (-C₄H₉) is highly anticipated. This alpha-cleavage is a classic fragmentation pattern for pivaloyl derivatives.[7] Aromatic compounds also typically show an intense molecular ion peak.[8]

Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)

m/z (Calculated)Ion FormulaAssignment
236.1281[C₁₃H₁₈NO₃]⁺Protonated Molecular Ion [M+H]⁺
179.0706[C₉H₁₀NO₂]⁺Fragment from loss of C₄H₉ (tert-butyl)
152.0651[C₈H₁₀NO₂]⁺Fragment from loss of pivaloyl group

Experimental Protocol: ESI-TOF MS

  • Sample Preparation : Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with a small amount of formic acid (0.1%) to promote protonation for positive-ion mode.

  • Instrument Setup : Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., source voltage, gas flow, capillary temperature) to optimal values.[9]

  • Data Acquisition : Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire data in full scan mode over an appropriate m/z range (e.g., 50-500).

  • Data Analysis : Determine the accurate mass of the molecular ion peak and use the instrument's software to calculate the elemental composition. Analyze any significant fragment ions observed.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF) cluster_proc Data Analysis prep1 Prepare dilute solution (~10 µg/mL in MeOH) acq1 Infuse sample into ESI source prep1->acq1 acq2 Acquire Full Scan Mass Spectrum acq1->acq2 proc1 Determine Accurate Mass of Molecular Ion acq2->proc1 proc2 Calculate Elemental Composition proc1->proc2 proc3 Analyze Fragmentation Pattern proc1->proc3 end end proc2->end proc3->end Formula & Fragment Confirmation

Sources

A Senior Application Scientist's Guide to Screening the Biological Activity of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the benzoic acid scaffold represents a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] The core structure of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid presents a compelling starting point for a new generation of therapeutics. The strategic placement of the amino, methyl, and bulky dimethylpropanoyl groups can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.[5]

This guide provides a comprehensive framework for the systematic screening and comparative analysis of novel derivatives based on this core structure. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear methodology for data interpretation, empowering research teams to efficiently identify and advance promising lead candidates.

Chapter 1: Strategic Framework for Biological Activity Screening

A successful screening campaign does not test randomly; it follows a logical, tiered approach to efficiently manage resources and generate high-quality, decision-driving data. The objective is to cast a wide net initially with primary assays and then systematically narrow down the most promising candidates through more specific and complex secondary and tertiary assays.

The Screening Cascade: A Funnel-Based Approach

Our proposed workflow is designed to move from high-throughput screening (HTS) of a library of derivatives to in-depth characterization of a select few. This ensures that only the most potent and selective compounds proceed to more resource-intensive stages.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Validation cluster_2 Phase 3: Lead Characterization A Library of Synthesized Derivatives B High-Throughput Screening (HTS) (e.g., Cell Viability, Enzyme Inhibition) A->B Single high concentration C Dose-Response & Potency (IC₅₀/EC₅₀) Determination B->C Active 'Hits' D Selectivity & Off-Target Screening C->D Potent Compounds E Mechanism of Action (MoA) Studies D->E Potent & Selective Leads F In Vitro ADME/Tox Profiling E->F G Lead Candidate for In Vivo Studies F->G

Caption: The tiered screening cascade for identifying lead candidates.

Hypothesized Biological Targets

Based on the prevalence of the benzoic acid scaffold in pharmacology, we will focus our screening efforts on three high-impact therapeutic areas: oncology, inflammation, and infectious diseases. Related structures have shown promise as EP4 antagonists, suggesting a strong rationale for anti-inflammatory screening.[6][7]

Chapter 2: In Vitro Anticancer Activity Screening

The initial evaluation of anticancer potential is typically performed using cell-based assays, which are cost-effective, rapid, and suitable for high-throughput formats.[8][9]

Primary Screening: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Its robustness makes it an excellent choice for the initial screening of a large number of derivatives.[10]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], K-562 [leukemia], A-498 [kidney]) into 96-well plates at a density of 5,000-10,000 cells/well.[11] Incubate for 24 hours to allow for cell attachment. Causality: Using a panel of cell lines from different tissue origins is crucial to identify compounds with broad-spectrum activity versus those with lineage-specific effects.

  • Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mechanism: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Comparative Performance: Anticancer Activity

The data should be tabulated to facilitate direct comparison between derivatives and with a standard chemotherapeutic agent.

Compound IDR-Group ModificationIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. K-562 (µM)IC₅₀ vs. A-498 (µM)
Parent Scaffold -> 100> 100> 100
Derivative-A01 5-Fluoro15.2 ± 1.825.6 ± 2.145.1 ± 3.5
Derivative-A02 5-Hydroxy5.8 ± 0.7 8.1 ± 0.9 12.3 ± 1.4
Derivative-A03 5-Methoxy32.7 ± 2.950.4 ± 4.278.9 ± 6.3
Doxorubicin Reference Drug0.9 ± 0.10.5 ± 0.081.2 ± 0.2

Note: Data are hypothetical and for illustrative purposes.

Chapter 3: In Vitro Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases.[3] A key pathway involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are targets for nonsteroidal anti-inflammatory drugs (NSAIDs).

Primary Screening: COX-1/COX-2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the peroxidase activity of COX enzymes, allowing for the determination of both potency and selectivity.[3][12]

Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Use commercially available ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Compound Addition: Add the test derivatives (at various concentrations) to the wells. Include a vehicle control (DMSO), a non-selective control (Ibuprofen), and a COX-2 selective control (Celecoxib).

  • Enzyme Incubation: Add COX-1 or COX-2 enzyme to the respective wells and incubate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add arachidonic acid (substrate) and a colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD) to initiate the reaction.

  • Data Acquisition: Measure the absorbance change over time at 590 nm. The rate of reaction is proportional to the enzyme activity.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2.

Secondary Screening: Membrane Stabilization Assay

The stabilization of the red blood cell membrane can be used as an in vitro model to assess anti-inflammatory activity, as the erythrocyte membrane is analogous to the lysosomal membrane.[13]

Experimental Protocol: HRBC Membrane Stabilization

  • Blood Preparation: Obtain fresh human whole blood and centrifuge to separate the red blood cells (RBCs). Wash the RBC pellet three times with isotonic saline. Resuspend to make a 10% (v/v) suspension.

  • Reaction Mixture: Mix 1 mL of a test derivative solution (at a test concentration, e.g., 100 µg/mL) with 0.5 mL of the 10% RBC suspension.

  • Heat-Induced Hemolysis: Incubate the samples at 56°C for 30 minutes in a water bath. Causality: Heat induces protein denaturation and membrane lysis.

  • Centrifugation: Cool the tubes and centrifuge at 2500 rpm for 5 minutes.

  • Data Acquisition: Collect the supernatant and measure the absorbance at 560 nm, which corresponds to the released hemoglobin.

  • Analysis: Calculate the percentage of membrane protection using the formula: 100 - [(Abs_sample / Abs_control) * 100]. Use Diclofenac as a reference standard.

Comparative Performance: Anti-inflammatory Activity
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)% HRBC Membrane Stabilization @ 100 µg/mL
Derivative-B01 25.48.92.8545.2%
Derivative-B02 15.10.5 30.2 78.5%
Derivative-B03 40.212.33.2733.1%
Ibuprofen 5.215.10.3465.7%
Celecoxib > 1000.05> 200075.3%

Note: Data are hypothetical. A higher SI indicates greater selectivity for COX-2, which is generally desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.

Chapter 4: In Vitro Antibacterial Activity Screening

With the rise of antibiotic resistance, screening for novel antibacterial agents is a global health priority.[14] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[15]

Primary Screening: Broth Microdilution for MIC Determination

Experimental Protocol: Broth Microdilution

  • Bacterial Strains: Use reference strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Culture the bacteria overnight. Dilute the culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[15]

  • Plate Preparation: In a 96-well microtiter plate, add culture broth (e.g., Mueller-Hinton Broth). Perform a two-fold serial dilution of the test compounds across the plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria only), a negative control (broth only), and a reference antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates for 18-24 hours at 37°C.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

Comparative Performance: Antibacterial Activity
Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Derivative-C01 16> 64
Derivative-C02 4 32
Derivative-C03 32> 64
Ciprofloxacin 0.50.015

Note: Data are hypothetical.

Chapter 5: Structure-Activity Relationship (SAR) and Future Directions

The true power of screening a library of derivatives lies in uncovering the Structure-Activity Relationship (SAR). By correlating the structural modifications with the changes in biological activity, we can rationally design more potent and selective molecules.[5]

Interpreting the Data

From our hypothetical data:

  • Anticancer SAR: The presence of a hydrogen-bond-donating hydroxyl group at the 5-position (Derivative-A02) dramatically increased potency compared to a fluoro (A01) or methoxy (A03) group. This suggests a critical interaction within the biological target's binding site.

  • Anti-inflammatory SAR: Derivative-B02, which showed high potency and selectivity for COX-2, could have a substitution pattern that fits optimally into the larger active site of the COX-2 enzyme compared to the more constrained COX-1 site.

Caption: Simplified SAR diagram illustrating modification points.

Next Steps for Lead Candidates

Compounds that demonstrate high potency, selectivity, and favorable preliminary safety (e.g., low cytotoxicity against normal cell lines) should be advanced to:

  • Mechanism of Action (MoA) studies: To identify the specific molecular target.

  • In vitro ADME/Tox profiling: To assess metabolic stability, permeability, and potential liabilities.

  • In vivo efficacy studies: To evaluate performance in animal models of the targeted disease.

This systematic approach ensures that the journey from a promising scaffold to a potential clinical candidate is both scientifically rigorous and resource-efficient.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Amido-4-Methylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-amido-4-methylbenzoic acid analogs, a class of compounds with significant potential in drug discovery. By objectively comparing the performance of various analogs and providing detailed experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. Our focus will be on elucidating the key structural modifications that influence biological activity, with a particular emphasis on their role as enzyme inhibitors.

Introduction: The Versatile 3-Amido-4-Methylbenzoic Acid Scaffold

The 3-amido-4-methylbenzoic acid core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design of targeted therapeutic agents. The arrangement of the amido and carboxylic acid functionalities on the substituted benzene ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into the nuanced relationships between these structural alterations and their impact on biological efficacy, primarily focusing on their activity as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in diabetes and other metabolic disorders.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

The biological activity of 3-amido-4-methylbenzoic acid analogs is profoundly influenced by the nature of the substituent on the amide nitrogen. To illustrate these relationships, we will analyze a series of analogs and their corresponding inhibitory concentrations (IC50) against PTP1B. The data presented below is synthesized from a key study in the field, providing a clear comparison of the impact of various heterocyclic moieties.[1]

Comparative Inhibitory Activity of 3-Acetamido-4-Methylbenzoic Acid Analogs against PTP1B
Compound IDR Group (Substituent on Acyl Moiety)PTP1B IC50 (µM)
1 Unsubstituted Phenyl>100
2 4-Chlorophenyl55.2
3 2,4-Dichlorophenyl38.7
4 1,3-Benzothiazol-2-yl8.3
5 5-Methoxy-1H-benzo[d]imidazol-2-yl8.2

Analysis of SAR Trends:

The data clearly indicates that the nature of the R group plays a critical role in determining the PTP1B inhibitory activity.

  • Aromatic Substitution: A simple phenyl group (Compound 1) confers negligible activity. The introduction of electron-withdrawing groups, such as chlorine (Compounds 2 and 3), leads to a moderate increase in potency. This suggests that the electronic properties of the aromatic ring influence the binding affinity to the enzyme's active site.

  • Heterocyclic Moieties: A significant enhancement in inhibitory activity is observed with the introduction of heterocyclic systems. The benzothiazole (Compound 4) and methoxy-substituted benzimidazole (Compound 5) moieties result in a dramatic decrease in the IC50 value, indicating a strong and favorable interaction with the PTP1B enzyme.[1] These findings underscore the importance of exploring diverse heterocyclic scaffolds in the design of potent PTP1B inhibitors based on the 3-amido-4-methylbenzoic acid core.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative 3-amido-4-methylbenzoic acid analog and the subsequent in vitro evaluation of its PTP1B inhibitory activity.

Synthesis of 3-(2-(Benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (Compound 4)

This protocol outlines a reliable method for the synthesis of a potent PTP1B inhibitor.

Step 1: Synthesis of 2-mercaptobenzo[d]thiazole

  • This starting material is commercially available or can be synthesized according to established literature procedures.

Step 2: Synthesis of ethyl 2-(benzo[d]thiazol-2-ylthio)acetate

  • To a solution of 2-mercaptobenzo[d]thiazole (1 mmol) in acetone (20 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 mmol) dropwise and reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 3: Synthesis of 2-(benzo[d]thiazol-2-ylthio)acetic acid

  • Dissolve the ethyl 2-(benzo[d]thiazol-2-ylthio)acetate (1 mmol) in a mixture of ethanol (10 mL) and 10% aqueous sodium hydroxide solution (10 mL).

  • Stir the mixture at room temperature for 2 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the desired carboxylic acid.

Step 4: Synthesis of 3-(2-(Benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid

  • To a solution of 2-(benzo[d]thiazol-2-ylthio)acetic acid (1 mmol) in dry dichloromethane (20 mL), add oxalyl chloride (1.2 mmol) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours to form the acid chloride.

  • In a separate flask, dissolve 3-amino-4-methylbenzoic acid (1 mmol) in dry pyridine (10 mL).

  • Add the freshly prepared acid chloride solution dropwise to the solution of 3-amino-4-methylbenzoic acid at 0 °C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, which can be purified by recrystallization.

In Vitro PTP1B Inhibition Assay

This colorimetric assay provides a reliable method for determining the inhibitory potential of the synthesized analogs against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as the substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer to each well.

  • Add 10 µL of the test compound solution (or DMSO for control) to the respective wells.

  • Add 20 µL of the PTP1B enzyme solution to each well and incubate at 37 °C for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution to each well.

  • Incubate the plate at 37 °C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10 M NaOH solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Molecular Landscape: Pathways and Relationships

To provide a clearer understanding of the biological context and the key structural relationships, the following diagrams have been generated.

PTP1B in the Insulin Signaling Pathway

PTP1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS (Phosphorylated) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits) PTP1B->IRS Dephosphorylates (Inhibits) Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Enables

Caption: PTP1B negatively regulates the insulin signaling pathway.

Key SAR Trends of 3-Amido-4-Methylbenzoic Acid Analogs

SAR_Trends cluster_activity Biological Activity Core { 3-Amido-4-Methylbenzoic Acid Core |  R-Group} Low_Activity Low Activity Core:f1->Low_Activity Unsubstituted Phenyl Moderate_Activity Moderate Activity Core:f1->Moderate_Activity Halogenated Phenyl High_Activity High Activity Core:f1->High_Activity Heterocyclic Moiety (e.g., Benzothiazole)

Caption: Impact of R-group modification on biological activity.

Conclusion

The structure-activity relationship studies of 3-amido-4-methylbenzoic acid analogs reveal a clear path toward the design of potent enzyme inhibitors. The strategic incorporation of heterocyclic moieties at the amide position has been shown to be a highly effective strategy for enhancing inhibitory activity against PTP1B. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel analogs, facilitating further exploration of this promising chemical scaffold. This guide serves as a foundational resource for researchers aiming to develop next-generation therapeutics based on the 3-amido-4-methylbenzoic acid template.

References

  • Rakse, M., Karthikeyan, C., Deora, G. S., Moorthy, N. S. H. N., Rathore, V., Rawat, A. K., ... & Trivedi, P. (2014). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. European Journal of Medicinal Chemistry, 71, 148-157. [Link]

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A Comparative Analysis of Synthetic Pathways to 3-[(pivaloylamino)]-4-methylbenzoic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-[(pivaloylamino)]-4-methylbenzoic acid

3-[(pivaloylamino)]-4-methylbenzoic acid is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a carboxylic acid, a secondary amide, and a substituted aromatic ring, makes it a versatile intermediate for the construction of various target compounds. The pivaloyl group, with its sterically bulky tert-butyl moiety, often imparts desirable properties such as increased metabolic stability and modified solubility to the final products. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is of paramount interest to researchers and process chemists.

This guide provides an in-depth comparative analysis of the most viable synthetic pathways to 3-[(pivaloylamino)]-4-methylbenzoic acid. We will delve into two primary strategies, evaluating them based on reaction efficiency, reagent accessibility, and overall practicality for laboratory and potential scale-up applications. Each pathway will be accompanied by detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid in the selection of the most appropriate route for your research needs.

Pathway 1: The Convergent Approach - Direct Acylation of 3-Amino-4-methylbenzoic Acid

This pathway represents the most direct and convergent route to the target molecule. It hinges on the availability of the key starting material, 3-amino-4-methylbenzoic acid, which is then acylated in the final step.

Workflow for Pathway 1

cluster_0 Synthesis of 3-Amino-4-methylbenzoic Acid cluster_1 Final Acylation Step 3-Nitro-4-methylbenzoic Acid 3-Nitro-4-methylbenzoic Acid 3-Amino-4-methylbenzoic Acid 3-Amino-4-methylbenzoic Acid 3-Nitro-4-methylbenzoic Acid->3-Amino-4-methylbenzoic Acid Reduction (e.g., Fe/HCl or H2, Pd/C) Target Molecule Target Molecule 3-Amino-4-methylbenzoic Acid->Target Molecule N-Acylation (Schotten-Baumann) Pivaloyl Chloride Pivaloyl Chloride Pivaloyl Chloride->Target Molecule

Caption: Convergent synthesis of the target molecule via reduction followed by N-acylation.

Step 1a: Synthesis of 3-Amino-4-methylbenzoic Acid via Reduction

The precursor, 3-amino-4-methylbenzoic acid, is typically prepared by the reduction of 3-nitro-4-methylbenzoic acid. This transformation can be achieved through several reliable methods.

Method A: Reduction with Iron Powder

This is a classic and cost-effective method for nitro group reduction. The use of iron in an acidic medium is a robust and scalable process. Reduction with iron scrap and hydrochloric acid is often preferred because the FeCl2 formed can be hydrolyzed, regenerating hydrochloric acid during the reaction, which means only a catalytic amount of acid is needed to initiate the process[1].

Experimental Protocol:

  • To a stirred suspension of 3-nitro-4-methylbenzoic acid (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq).

  • Add a small amount of concentrated hydrochloric acid or acetic acid to initiate the reaction.

  • Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Cool the filtrate and adjust the pH to be slightly acidic to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to afford 3-amino-4-methylbenzoic acid. A patent describes a similar procedure with a yield of up to 90.1%[2].

Method B: Catalytic Hydrogenation

This method is known for its high efficiency and clean reaction profile, often yielding a very pure product. The use of palladium on carbon (Pd/C) as a catalyst is common.

Experimental Protocol:

  • Dissolve 3-nitro-4-methylbenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 5-10% Pd/C (typically 1-5 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature or slightly elevated temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filter the mixture through celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 3-amino-4-methylbenzoic acid. This method can provide near-quantitative yields of high-purity product[3][4].

Step 1b: N-Acylation via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for acylating amines with acid chlorides in the presence of an aqueous base[5][6]. This two-phase reaction is highly effective for forming amides.

Mechanistic Insight: The reaction proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the pivaloyl chloride. The aqueous base (e.g., NaOH) serves to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion[6][7].

Experimental Protocol:

  • Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Cool the solution in an ice bath.

  • With vigorous stirring, add pivaloyl chloride (1.1-1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Continue stirring for 1-2 hours after the addition is complete, allowing the mixture to warm to room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3.

  • The product, 3-[(pivaloylamino)]-4-methylbenzoic acid, will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Pathway 2: The Linear Approach - Synthesis from p-Toluic Acid

This pathway involves a more linear sequence, starting from the readily available and inexpensive p-toluic acid (4-methylbenzoic acid). This approach is advantageous when 3-amino-4-methylbenzoic acid is not commercially available or is prohibitively expensive.

Workflow for Pathway 2

p-Toluic Acid p-Toluic Acid 3-Nitro-4-methylbenzoic Acid 3-Nitro-4-methylbenzoic Acid p-Toluic Acid->3-Nitro-4-methylbenzoic Acid Nitration (HNO3, H2SO4) 3-Amino-4-methylbenzoic Acid 3-Amino-4-methylbenzoic Acid 3-Nitro-4-methylbenzoic Acid->3-Amino-4-methylbenzoic Acid Reduction (e.g., Fe/HCl or H2, Pd/C) Target Molecule Target Molecule 3-Amino-4-methylbenzoic Acid->Target Molecule N-Acylation (Schotten-Baumann) Pivaloyl Chloride Pivaloyl Chloride Pivaloyl Chloride->Target Molecule

Caption: Linear synthesis of the target molecule starting from p-toluic acid.

Step 2a: Nitration of 4-Methylbenzoic Acid

The first step in this linear sequence is the electrophilic aromatic substitution to introduce a nitro group onto the aromatic ring of 4-methylbenzoic acid. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the directing effects are synergistic, leading to nitration at the 3-position.

Mechanistic Insight: The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids. The π-system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation (sigma complex). Subsequent deprotonation restores the aromaticity[8].

Experimental Protocol:

  • In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 4-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 4-methylbenzoic acid, ensuring the temperature does not exceed 10-15 °C[9][10].

  • After the addition is complete, stir the mixture for an additional 15-30 minutes while maintaining the low temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid 3-nitro-4-methylbenzoic acid will precipitate. Collect the product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an ethanol-water mixture. Typical yields for this reaction are in the range of 70-85%[9].

Step 2b & 2c: Reduction and N-Acylation

The subsequent steps, reduction of the nitro group to an amine and the final N-acylation, are identical to Steps 1a and 1b in Pathway 1. Please refer to the experimental protocols provided in the previous section for these transformations.

Comparative Analysis of the Synthetic Pathways

ParameterPathway 1 (Convergent)Pathway 2 (Linear)
Starting Material 3-Amino-4-methylbenzoic acid4-Methylbenzoic acid (p-Toluic acid)
Number of Steps 1 (from 3-amino-4-methylbenzoic acid)3
Overall Yield Dependent on the final acylation step, typically high.Cumulative yield of three steps, generally lower than Pathway 1.
Reagent Cost Potentially higher cost of the starting material.Lower cost of the initial starting material.
Process Scalability Favorable due to fewer steps.More complex for scale-up due to the multi-step nature.
Key Advantages High convergence, fewer steps, potentially higher overall yield.Utilizes a readily available and inexpensive starting material.
Key Disadvantages Relies on the availability and cost of 3-amino-4-methylbenzoic acid.Longer reaction sequence, lower overall yield, more waste generated.

Conclusion and Recommendations

Both pathways presented offer viable routes to 3-[(pivaloylamino)]-4-methylbenzoic acid. The choice between the convergent and linear approaches will largely depend on the specific circumstances of the research or production campaign.

Pathway 1 is the preferred route when 3-amino-4-methylbenzoic acid is commercially available at a reasonable cost. Its convergent nature, involving a single final acylation step, generally leads to a higher overall yield and a more streamlined process, which is particularly advantageous for larger-scale synthesis.

Pathway 2 becomes the more practical option when the starting material for Pathway 1 is unavailable or too expensive. While it involves a longer, linear sequence with a consequently lower overall yield, it starts from the inexpensive and widely available p-toluic acid. This pathway offers greater control over the synthesis of the key amine intermediate.

For researchers in an academic setting or during early-stage drug discovery, the flexibility of Pathway 2 might be beneficial. However, for process development and manufacturing, the efficiency and higher throughput of Pathway 1 make it the more attractive choice, provided the supply chain for the starting material is secure.

Ultimately, a thorough cost-benefit analysis, considering reagent prices, reaction times, and purification efforts, should be conducted to determine the most suitable synthetic strategy for your specific objectives.

References

  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids (EP 0206635 B1). Retrieved from [Link]

  • Google Patents. (2015). Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid (CN104447348A).
  • Google Patents. (2017). The preparation method of the aminobenzoic acid of 3 methyl 4 (CN106831460A).
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (2015). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide (CN104356022A).
  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Google Patents. (2014). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation (CN104045574A).
  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • ResearchGate. (2015). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Retrieved from [Link]

  • ChemRxiv. (2023).
  • Rahman, M. T., et al. (2020).
  • Shaalaa.com. (2023). Account for the following: Reduction of nitrobenzene using Fe and HCl is preferred over Sn and HCl. Retrieved from [Link]

  • New Journal of Chemistry. (2016). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 40(10), 8567-8574.
  • ResearchGate. (2015). Can anyone help with the synthesis of a secondary amide from carboxylic acid?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

  • Google Patents. (2003). Process for the preparation of mixed anhydrides (US6562977B2).
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • YouTube. (2021). Schotten Baumann Reaction and its Mechanism. Retrieved from [Link]

  • Google Patents. (1982). Reduction of nitrobenzoic acid (JPS5726652A).
  • Google Patents. (2016). Preparation method of 3-amino-4-hydroxybenzoic acid (CN105237423A).
  • Organic Syntheses. (n.d.). The flask is resealed with the septum and is flushed with nitrogen. The suspension is stirred for 5 min and then cooled to 0 °C in an ice-water bath for 20 min. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS CATALYZED BY A REUSABLE CLAY. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a novel molecule like 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid, a potential building block in complex syntheses, rigorous purity validation is paramount. Any uncharacterized impurity can confound biological data, compromise kinetic studies, or introduce unforeseen toxicity.

This guide eschews a simplistic, one-size-fits-all checklist. Instead, it presents a holistic and orthogonal analytical strategy, grounded in first principles, to build an irrefutable case for the purity of the target compound. We will explore not just how to execute these methods, but why specific choices are made, empowering researchers to design self-validating protocols that withstand the highest levels of scientific scrutiny.

The Philosophy: An Orthogonal Approach

A single analytical technique, no matter how powerful, provides only one perspective on a sample's composition. True confidence in purity is achieved by employing multiple, orthogonal methods—techniques that measure different physicochemical properties of the molecule. An impurity that might co-elute in chromatography could be easily resolved by spectroscopy. This multi-faceted approach minimizes the risk of overlooking impurities and builds a robust, cross-validated data package.

G cluster_0 Purity Validation Workflow cluster_1 Orthogonal Analysis Synthesis Synthesized Compound (Crude Product) Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Initial Cleanup HPLC HPLC (Relative Purity) Purification->HPLC Primary Assessment qNMR qNMR (Absolute Purity & Structure) HPLC->qNMR Cross-Validation Final Certified Pure Compound (>95% Purity) HPLC->Final Data Concordance LCMS LC-MS (Identity & Impurity MW) qNMR->LCMS Cross-Validation qNMR->Final Data Concordance DSC Thermal Analysis (DSC) (Bulk Purity) LCMS->DSC Cross-Validation LCMS->Final Data Concordance DSC->Final Data Concordance

Caption: Orthogonal workflow for purity validation.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity determination in pharmaceutical analysis.[1][2][3] For this compound, its aromatic core provides a strong UV chromophore, making UV-based detection highly sensitive. A reversed-phase method is the logical choice, as the molecule possesses moderate polarity, allowing for excellent separation from more polar starting materials (like 3-amino-4-methylbenzoic acid) or less polar by-products on a C18 stationary phase.[4][5][6] The goal here is to develop a method that resolves the main peak from all impurities, allowing for quantification by area percentage.[2]

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 10% B

    • 18.1-22 min: Hold at 10% B (re-equilibration).

    • Causality: A gradient is essential to ensure that impurities with a wide range of polarities are eluted from the column and detected.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm, or a wavelength maximum determined by UV-Vis spectroscopy.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock. Dilute as necessary. Causality: Dissolving the sample in the mobile phase prevents peak distortion caused by solvent mismatch.[4]

Structural Integrity and Absolute Purity: Quantitative NMR (qNMR)

Expertise & Experience: While HPLC provides excellent data on relative purity, it is blind to non-UV active impurities and relies on the assumption that all compounds have a similar response factor at the chosen wavelength. Quantitative ¹H NMR (qNMR) overcomes this by providing absolute purity assessment against a certified internal standard.[7][8] The principle is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a known proton signal from our analyte to that of a known amount of a high-purity standard, we can determine the absolute mass of our analyte in the sample.[9][10][11]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Internal Standard Selection: Choose a standard with high purity (>99.5%), chemical stability, and signals that do not overlap with the analyte. Maleic acid or 1,4-dinitrobenzene are excellent candidates.

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the synthesized compound into a vial.

    • Accurately weigh ~10 mg of the chosen internal standard into the same vial. Record masses to at least four decimal places.

    • Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Crucial Parameter: Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and standard protons. A D1 of 30-60 seconds is often sufficient and ensures full magnetization recovery for accurate integration.

    • Acquire the spectrum with a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the peaks being quantified).

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl group protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P_std = Purity of the internal standard

Molecular Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound and providing mass information for any detected impurities.[1][12][13] When coupled with the separation power of HPLC, it becomes a formidable technique for impurity profiling.[14] For our target molecule, Electrospray Ionization (ESI) is the ideal ionization technique due to the presence of the ionizable carboxylic acid group.

Experimental Protocol: LC-MS
  • Instrumentation: Couple the HPLC system described above to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) instrument).

  • Chromatography: Use the same HPLC method as detailed in Section 1.

  • MS Parameters:

    • Ionization Mode: ESI, run in both positive and negative modes.

      • Positive Mode: Expect to see the protonated molecule [M+H]⁺.

      • Negative Mode: Expect to see the deprotonated molecule [M-H]⁻.

    • Mass Range: Scan from m/z 100 to 500.

    • Data Analysis: Extract the ion chromatogram for the theoretical mass of the target compound. Examine the mass spectra of minor peaks separated by the HPLC to gain insight into potential impurity structures. High-Resolution Mass Spectrometry (HRMS) can provide elemental composition data for definitive identification.

Bulk Material Purity: Thermal Analysis

Expertise & Experience: Differential Scanning Calorimetry (DSC) is a powerful method for assessing the purity of crystalline organic compounds.[15] Based on the van't Hoff equation, impurities will lower and broaden the melting endotherm of a substance.[16] This technique measures a bulk property of the material and is therefore an excellent orthogonal check to chromatographic methods. It is particularly sensitive to eutectic impurities.[16]

Experimental Protocol: DSC for Purity Assessment
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum pan.

  • Method:

    • Equilibrate the sample at a temperature well below the melting point (e.g., 25 °C).

    • Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) through the melt. A slow rate is critical for allowing the melting process to remain in thermodynamic equilibrium.

    • Use a nitrogen purge gas to maintain an inert atmosphere.

  • Data Analysis: The instrument software can automatically calculate purity based on the shape of the melting peak. A sharp, symmetric endotherm with an onset close to the literature melting point indicates high purity.

G struct Method Principle Information Gained hplc HPLC Differential partitioning between mobile and stationary phases. Relative purity (area %), detects UV-active impurities. qnmr qNMR Nuclear spin resonance in a magnetic field. Signal integral is proportional to molar concentration. Absolute purity (wt %), structural confirmation, solvent identification. lcms LC-MS Separation by chromatography followed by mass-to-charge ratio determination. Molecular weight confirmation of main peak and impurities. dsc DSC Measurement of heat flow difference between a sample and reference as a function of temperature. Bulk purity of crystalline solids, melting point determination.

Caption: Comparison of analytical validation methods.

Summary and Comparison of Methods

MethodPrincipleInformation ProvidedStrengthsLimitations
HPLC Differential partitioningRelative Purity (Area %), Impurity ProfileHigh sensitivity and resolution for separating similar compounds.[6]Requires a chromophore; assumes equal detector response for all components.[12]
qNMR Nuclear Magnetic ResonanceAbsolute Purity (wt %), Structural ConfirmationPrimary analytical method; does not require a reference standard of the analyte.[8][10]Lower sensitivity than HPLC; requires a high-purity internal standard; overlapping peaks can be an issue.[17]
LC-MS Mass-to-Charge RatioMolecular Weight Confirmation, Impurity MWHigh specificity for identity confirmation; helps in structural elucidation of unknowns.[12][13]Ionization efficiency can vary significantly between compounds, making quantification challenging without standards.
DSC Thermal AnalysisBulk Purity, Melting PointFast; analyzes the bulk material, not just a small injection.[16]Only applicable to crystalline, thermally stable solids; insensitive to impurities that are insoluble in the melt.

Conclusion

Validating the purity of a synthesized compound like this compound is a rigorous, multi-step process. Relying on a single data point, such as a sharp melting point or a single large peak in an HPLC chromatogram, is insufficient and scientifically unsound. By adopting an orthogonal approach—combining the separative power of HPLC , the absolute quantitation of qNMR , the identity confirmation of LC-MS , and the bulk analysis of DSC —a researcher can construct a comprehensive and irrefutable purity profile. This level of diligence ensures that subsequent biological or chemical studies are built on a foundation of accurately characterized materials, ultimately leading to more reliable and impactful science.

References

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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the meticulous evaluation of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, representing a significant hurdle in the translation of promising molecules from the bench to the clinic. This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound, 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid. Drawing upon years of field experience, this document outlines a multi-tiered approach, integrating in silico predictive modeling with robust in vitro validation assays. The causality behind each experimental choice is elucidated to provide a self-validating and scientifically rigorous workflow for researchers, scientists, and drug development professionals.

While specific biological data for this compound is not extensively available in public literature, its structural similarity to certain anti-inflammatory agents, such as derivatives of aminobenzoic acid, provides a logical starting point for our investigation.[1][2] This guide will, therefore, use this structural class as a working hypothesis to illustrate the cross-reactivity assessment process.

The Strategic Importance of Early Cross-Reactivity Profiling

Proactive and early assessment of a compound's selectivity profile is a cornerstone of successful drug development. It allows for the early identification of potential liabilities, enabling medicinal chemists to optimize for selectivity and safety, thereby reducing the likelihood of late-stage failures. Cell-based assays are instrumental in this process, offering a biologically relevant context to evaluate a compound's effects on living cells.[3][4][5]

A Tiered Approach to Cross-Reactivity Assessment

A systematic and tiered approach, beginning with broad, predictive methods and progressing to more focused, quantitative assays, is the most efficient strategy for characterizing the cross-reactivity of a novel compound.

G cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: In Vitro Broad Panel Screening cluster_2 Tier 3: In Vitro Hit Confirmation & Quantification cluster_3 Tier 4: Cell-Based Functional Assays a Compound Structure Analysis b Target Prediction Algorithms (e.g., SwissTargetPrediction, SEA) a->b Input c Off-Target Liability Prediction (e.g., Kinase Profiling, hERG Liability) b->c Identified Potential Targets d Large-Scale Receptor/Enzyme Panel Screen (e.g., Eurofins SafetyScreen, CEREP BioPrint) c->d Guide Panel Selection e Initial Hit Identification d->e f Competitive Binding Assays (e.g., Radioligand Binding, TR-FRET) e->f Prioritized Hits h Determination of Binding Affinity (Kd, Ki) f->h g Biophysical Assays (e.g., SPR, ITC) g->h i Functional Assays for Confirmed Hits (e.g., Reporter Gene, Second Messenger) h->i Confirmed Binders j Determination of Functional Potency (IC50, EC50) i->j k Assessment of Agonist vs. Antagonist Activity i->k

Figure 1: A tiered workflow for assessing compound cross-reactivity.

Tier 1: In Silico Predictive Analysis

Before embarking on costly and time-consuming wet-lab experiments, in silico methods provide a valuable initial assessment of potential off-target interactions.[6][7] These computational tools leverage vast databases of known drug-target interactions and employ machine learning algorithms to predict the likely biological targets of a novel compound based on its chemical structure.[8][9][10]

Methodology:

  • Compound Input: The 2D or 3D structure of this compound is submitted to various target prediction platforms.

  • Algorithm Application: These platforms utilize algorithms based on chemical similarity, pharmacophore modeling, or machine learning to screen against databases of known bioactive molecules and their targets.[11][12]

  • Target Prioritization: The output is a ranked list of potential protein targets. This list should be critically evaluated based on the prediction confidence scores and the known biology of the predicted targets.

Comparison of In Silico Prediction Tools:

ToolPrincipleOutputStrengthsLimitations
SwissTargetPrediction 2D/3D chemical similarityRanked list of probable targetsFree, user-friendly, broad target coveragePredictions are probabilistic, may not capture novel interactions
SEA (Similarity Ensemble Approach) Ligand-based similarityStatistically significant target associationsQuantifies the statistical significance of predictionsDependent on the quality and size of the underlying database
KinasePred Machine Learning & XAIKinase activity prediction with structural insightsProvides rationale for predictions, aids in hypothesis generation.[8]Focused on a specific target class (kinases)

Tier 2: In Vitro Broad Panel Screening

The predictions from the in silico analysis guide the selection of a broad panel of in vitro assays to experimentally test for interactions with a wide range of receptors, enzymes, ion channels, and transporters.

Methodology:

  • Panel Selection: Based on the in silico predictions and the structural class of the compound (potential anti-inflammatory), a commercially available safety panel is selected.

  • Primary Screen: this compound is screened at a single, high concentration (e.g., 10 µM) against the panel targets.

  • Hit Identification: Targets showing significant inhibition or activation (typically >50%) are identified as "hits" for further investigation.

Tier 3: Hit Confirmation and Quantitative Analysis

The hits identified in the broad panel screen are then subjected to more rigorous quantitative assays to confirm the interaction and determine the binding affinity.

Competitive Binding Assays

These assays measure the ability of the test compound to displace a known, labeled ligand from its target.[13]

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Reagents: Target receptor preparation (membranes or purified protein), radiolabeled ligand, unlabeled competitor (this compound), assay buffer, and scintillation fluid.

  • Incubation: A fixed concentration of the receptor and radioligand are incubated with increasing concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

G cluster_0 Competitive Binding Assay Workflow a Incubation Receptor + Radioligand + Test Compound b Separation Filtration to separate bound from free radioligand a->b c Detection Quantify bound radioactivity b->c d Data Analysis Determine IC50 and Ki c->d

Figure 2: Workflow for a competitive binding assay.

Tier 4: Cell-Based Functional Assays

Confirming that a compound binds to a target is only part of the story. It is crucial to understand the functional consequence of this binding—does it activate (agonist), inhibit (antagonist), or have no effect on the target's activity? Cell-based assays provide this critical information in a physiologically relevant context.[3][4][14][15]

Methodology:

  • Assay Selection: For each confirmed off-target, a cell-based assay that measures a downstream functional response is chosen. Examples include second messenger assays (e.g., cAMP, Ca2+), reporter gene assays, or cell proliferation assays.[14]

  • Dose-Response Analysis: Cells expressing the target of interest are treated with a range of concentrations of this compound.

  • Data Analysis: The functional response is measured and plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Comparison of In Vitro Assay Platforms:

Assay TypePrincipleInformation GainedAdvantagesDisadvantages
Competitive Binding Displacement of a labeled ligandBinding affinity (Ki)High throughput, quantitativeDoes not provide functional information[16]
Cell-Based Functional Measures a downstream cellular responseFunctional potency (EC50/IC50), mechanism of action (agonist/antagonist)Physiologically relevant, provides functional context[5]More complex, lower throughput
Biophysical (e.g., SPR) Measures changes in mass upon bindingBinding kinetics (kon, koff), affinity (KD)Label-free, provides kinetic informationRequires specialized equipment, may not be suitable for all targets

Data Interpretation and Reporting

All quantitative data should be summarized in a clear and concise table to facilitate comparison across different targets and assays.

Hypothetical Cross-Reactivity Profile for this compound:

TargetBinding Assay (Ki, nM)Functional Assay (IC50/EC50, nM)Functional Effect
Primary Target (Hypothetical) 1525 (IC50)Antagonist
Off-Target 1 (e.g., COX-1) 500750 (IC50)Weak Antagonist
Off-Target 2 (e.g., a GPCR) >10,000No significant activity-
Off-Target 3 (e.g., hERG) >10,000No significant activity-

Conclusion

The assessment of cross-reactivity is a critical and iterative process in drug discovery. By employing a tiered strategy that integrates in silico prediction with a suite of in vitro binding and functional assays, researchers can build a comprehensive selectivity profile for novel compounds like this compound. This systematic approach not only de-risks the drug development pipeline but also provides a deeper understanding of the compound's mechanism of action and potential for therapeutic success. The methodologies and principles outlined in this guide provide a robust framework for making informed decisions and advancing the most promising candidates toward clinical development.

References

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A Comparative Guide to the Definitive Structural Elucidation of 3-[(pivaloylamino)]-4-methylbenzoic acid: Why X-ray Crystallography Reigns Supreme

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and materials science, the synthesis of a novel chemical entity is merely the first step. The subsequent, and arguably more critical, phase is the unequivocal confirmation of its molecular structure. An error in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays in development pipelines. The subject of our discussion, 3-[(pivaloylamino)]-4-methylbenzoic acid, serves as a perfect case study for illustrating the hierarchy of analytical techniques used for structural confirmation.

This guide provides an in-depth comparison of the available analytical methods for characterizing this molecule. While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide vital pieces of the structural puzzle, it is single-crystal X-ray crystallography that delivers the final, unambiguous, and three-dimensional answer. We will explore the causality behind these experimental choices, presenting the protocols and data that form a self-validating system for structural identity.

The Target Molecule: Synthesis and the Question of Identity

Our target molecule, 3-[(pivaloylamino)]-4-methylbenzoic acid, is hypothetically synthesized via the acylation of 3-amino-4-methylbenzoic acid with pivaloyl chloride in the presence of a base. This reaction is expected to form an amide bond, attaching the bulky pivaloyl (tert-butylcarbonyl) group to the aromatic amine.

While the reaction is straightforward, its success must be proven. Did the reaction proceed as expected? Is the pivaloyl group attached to the nitrogen at position 3? Or did an unexpected rearrangement occur? These questions necessitate a rigorous analytical approach.

X-ray Crystallography: The Gold Standard for Structural Confirmation

Single-crystal X-ray crystallography stands alone as the technique capable of determining the precise three-dimensional arrangement of atoms in a molecule. By irradiating a well-ordered single crystal with X-rays and analyzing the resulting diffraction pattern, we can calculate the electron density map of the molecule and, from it, build an atomic model with unparalleled accuracy. This method provides definitive, quantitative data on bond lengths, bond angles, and the spatial relationship between all atoms, leaving no room for ambiguity.

Experimental Protocol: From Powder to Picture

The journey from a newly synthesized powder to a definitive crystal structure is a meticulous process. Success hinges on the ability to grow a high-quality single crystal.

Step 1: Crystal Growth (The Art of Patience) The primary challenge for small organic molecules is often obtaining diffraction-quality crystals.[1] The purity of the compound is paramount; impurities can inhibit crystal lattice formation.[2] Several methods can be employed:

  • Slow Evaporation: This is the most common and often simplest method.[3]

    • Dissolve the purified 3-[(pivaloylamino)]-4-methylbenzoic acid in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) to near-saturation.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap containing a small pinhole or with parafilm perforated by a needle.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a vibration-free environment.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent).

    • Place this vial inside a larger, sealed jar containing a more volatile "poor" solvent in which the compound is insoluble.

    • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

Step 2: Crystal Mounting and Data Collection

  • Once a suitable crystal (typically 0.1-0.3 mm in size, with clear faces) is formed, it is carefully mounted on a goniometer head, often using a cryoloop.[4]

  • The crystal is flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibration and radiation damage.

  • The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal.

  • The crystal is slowly rotated, and a series of diffraction images are collected by a detector as the X-rays are scattered by the crystal's electron clouds.

Step 3: Structure Solution and Refinement

  • The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group of the crystal.

  • The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

  • An initial atomic model is built into the electron density map.

  • This model is then refined using least-squares methods, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimentally observed data. The quality of the final structure is assessed by metrics such as the R-factor.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis Synthesis Synthesize Compound Purify Purify Compound (e.g., Recrystallization) Synthesis->Purify Dissolve Dissolve in Suitable Solvent Purify->Dissolve Grow Slow Evaporation or Vapor Diffusion Dissolve->Grow Mount Mount Crystal & Flash Cool Grow->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Phase Problem Collect->Solve Refine Refine Atomic Model Solve->Refine FinalStructure FinalStructure Refine->FinalStructure Definitive 3D Structure

Caption: Workflow for X-ray Crystallographic Analysis.

Complementary Techniques: Building the Case

While X-ray crystallography provides the ultimate answer, other techniques offer rapid, valuable, and often necessary preliminary data. For a comprehensive analysis, these methods are used in concert.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of specific nuclei (most commonly ¹H and ¹³C), providing detailed information about the connectivity and relative positions of atoms in a molecule.

  • ¹H NMR: We would expect to see distinct signals for each unique proton in the molecule.

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10 ppm).[5]

    • Amide Proton (-NH-): A singlet or doublet (depending on solvent and temperature) around 7.5-8.5 ppm.[6]

    • Aromatic Protons: A set of signals in the 7-8.5 ppm region, with splitting patterns indicating their substitution on the benzene ring.

    • Methyl Protons (-CH₃): A sharp singlet around 2.4 ppm.

    • Pivaloyl Protons (-C(CH₃)₃): A sharp, intense singlet (integrating to 9 protons) around 1.2-1.4 ppm.[7]

  • ¹³C NMR: This would show a signal for each unique carbon atom, confirming the carbon skeleton.

    • Carbonyl Carbons (C=O): Two distinct signals in the 160-185 ppm range, one for the carboxylic acid and one for the amide.[8]

    • Aromatic Carbons: Multiple signals between 110-150 ppm.

    • Pivaloyl Carbons: A quaternary carbon and a methyl carbon signal.

    • Methyl Carbon: A signal around 20 ppm.

Causality: NMR confirms the presence of all the expected fragments (benzoic acid, methyl group, pivaloyl group) and provides strong evidence for their connectivity. However, it cannot definitively distinguish between isomers (e.g., 3-amino vs. 2-amino substitution) without complex 2D NMR experiments and cannot provide bond length or angle data.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule by detecting the vibrations of their bonds.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption from ~2500-3300 cm⁻¹, often overlapping the C-H stretches.[5]

  • N-H Stretch (Secondary Amide): A single, sharp to moderately broad peak around 3300 cm⁻¹.[9]

  • C=O Stretches (Carbonyls): Two distinct, strong absorptions. The carboxylic acid C=O stretch would appear around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) would be at a lower frequency, around 1630-1680 cm⁻¹.[10]

  • N-H Bend (Secondary Amide): The Amide II band, a strong absorption around 1515-1570 cm⁻¹, is highly characteristic of secondary amides.[9]

Causality: The presence of these specific bands provides rapid and strong evidence for the existence of both a carboxylic acid dimer and a secondary amide group, confirming that the acylation reaction has occurred. However, IR gives no information about the overall molecular structure or connectivity.

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound and providing clues about its structure through fragmentation patterns.

  • Molecular Ion (M⁺): For 3-[(pivaloylamino)]-4-methylbenzoic acid (C₁₃H₁₇NO₃), the expected molecular weight is 235.28 g/mol . A high-resolution mass spectrometer would detect a peak corresponding to this mass, confirming the molecular formula.

  • Fragmentation: Electron impact ionization would likely cause the molecule to fragment in predictable ways.

    • Loss of the tert-butyl group: A prominent fragment would be observed at [M - 57]⁺, corresponding to the loss of the C(CH₃)₃ radical.

    • Alpha-cleavage: Cleavage of the bond between the amide carbonyl and the tert-butyl group is common.[11]

    • Loss of COOH: A fragment at [M - 45]⁺ from the loss of the carboxyl group.

Causality: MS is the fastest way to confirm the molecular weight of the product, providing strong evidence that a single pivaloyl group has been added to the starting material. The fragmentation pattern can further support the proposed structure, but it cannot, by itself, distinguish between isomers.

Head-to-Head Comparison: The Final Verdict

The following table summarizes the objective comparison of these techniques for the structural confirmation of 3-[(pivaloylamino)]-4-methylbenzoic acid.

FeatureX-ray CrystallographyNMR SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)
Information Provided Definitive 3D structure, bond lengths, bond angles, stereochemistry, crystal packingAtomic connectivity (2D structure), chemical environment of nucleiPresence of functional groupsMolecular weight, molecular formula (HRMS), fragmentation patterns
Sample Requirement High-quality single crystalSolution (mg quantities)Solid or liquid (µg-mg)Solid, liquid, or gas (ng-µg)
Ambiguity None (unambiguous)Low (can distinguish isomers with 2D NMR, but not absolute conformation)High (many molecules have similar functional groups)High (isomers often have identical mass and similar fragmentation)
Data Type Quantitative (atomic coordinates)Quantitative (chemical shifts, coupling constants)Qualitative (absorption frequencies)Quantitative (mass-to-charge ratio)
Key Strength Provides the complete, unequivocal molecular structure.Excellent for determining the carbon-hydrogen framework and connectivity.Rapid and simple confirmation of functional groups.Determines molecular weight with high accuracy.
Key Limitation Requires a suitable single crystal, which can be difficult to grow.Does not provide 3D spatial data like bond lengths or angles.Provides little to no information on molecular connectivity.Cannot distinguish between many isomers.

The Integrated Analytical Workflow: A Symphony of Techniques

In practice, these techniques are not used in isolation but as part of a logical, tiered workflow. The goal is to build a mountain of corroborating evidence.

G cluster_initial Initial Characterization cluster_detailed Detailed Structural Analysis cluster_definitive Definitive Confirmation MS Mass Spectrometry (Confirm MW & Formula) NMR 1D & 2D NMR (Establish Connectivity) MS->NMR Proceed if consistent IR IR Spectroscopy (Confirm Functional Groups) IR->NMR Proceed if consistent XRAY X-ray Crystallography (Unambiguous 3D Structure) NMR->XRAY Final Confirmation Conclusion Structure Confirmed XRAY->Conclusion Hypothesis Proposed Structure: 3-[(pivaloylamino)]-4-methylbenzoic acid Hypothesis->MS Is MW correct? Hypothesis->IR Are functional groups present?

Caption: Integrated workflow for new molecule characterization.

Conclusion

For the structural confirmation of a new molecular entity like 3-[(pivaloylamino)]-4-methylbenzoic acid, a multi-faceted analytical approach is essential. Mass Spectrometry and IR Spectroscopy provide the initial, rapid checks to confirm molecular weight and the presence of key functional groups. NMR spectroscopy follows, delivering a detailed map of the molecule's connectivity, which is often sufficient for routine confirmation.

However, for absolute, irrefutable proof of structure—the kind required for high-impact publications, patent filings, and regulatory submissions—only single-crystal X-ray crystallography provides the necessary level of detail and certainty. It is the only technique that allows us to "see" the molecule in its three-dimensional glory, confirming not just the "what" but the precise "how" of its atomic arrangement. While the path to a crystal structure can be challenging, the unequivocal nature of the result solidifies its position as the gold standard in chemical analysis.

References

  • Li, J., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Wienk, H., et al. (2022). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 61(32), e202204995. [Link]

  • Google Patents. (1974).
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  • ResearchGate. (n.d.). Acetylation and condensation of p-amino benzoic acid 1 with different reagents. Retrieved January 23, 2026, from [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]

  • Metges, C. C., et al. (1996). Gas chromatography/combustion/isotope ratio mass spectrometric comparison of N-acetyl- and N-pivaloyl amino acid esters to measure 15N isotopic abundances in physiological samples: a pilot study on amino acid synthesis in the upper gastro-intestinal tract of minipigs. Journal of Mass Spectrometry, 31(4), 387-391. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]

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  • ResearchGate. (2021). Synthesis of the selectors pivaloylglycine and pivaloyl‐l‐valine. Retrieved January 23, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid (CAS No. 308356-83-4), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.

Understanding the Compound: An Inferred Hazard Profile

Based on data from related molecules such as 3-amino-4-methylbenzoic acid, p-toluic acid, and other benzoic acid derivatives, we can anticipate the following hazard characteristics:

Potential HazardClassification CategoryRationale and Precautionary Actions
Skin Irritation Category 2 (Inferred)Similar benzoic acid derivatives are known skin irritants.[1][2] Prolonged contact may cause redness and discomfort. Action: Always wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[1]
Serious Eye Irritation Category 2 (Inferred)Direct contact with the eyes is likely to cause serious irritation.[1] Action: Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[1][3]
Respiratory Irritation Category 3 (Inferred)Inhalation of dust may irritate the respiratory system.[1] Action: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[2][4]
Aquatic Hazard Acute Category 3 (Inferred)Some related compounds are harmful to aquatic life.[4] Action: Do not empty into drains or release into the environment.[4][5][6]

This table summarizes inferred hazards. Always treat unknown compounds with a high degree of caution.

The core principle of this guide is to treat this compound as a hazardous waste unless confirmed otherwise by a certified analysis. This proactive stance ensures the highest level of safety.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with immediate safety precautions and ends with the handover to a certified waste management professional.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (nitrile is a suitable option).

  • Body Protection: A full-length lab coat should be worn.

  • Respiratory Protection: If handling outside of a fume hood and there is a risk of dust generation, a NIOSH-approved respirator may be necessary.

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for the solid waste of this compound. The container must be in good condition, with no leaks or cracks.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include:

    • The full chemical name: "this compound"

    • The date accumulation started.

    • The primary hazards (e.g., "Irritant").

  • Incompatible Wastes: Do not mix this compound with other waste streams, especially strong oxidizing agents or strong bases, to avoid unforeseen reactions.[7]

Step 3: On-Site Storage

Store the designated hazardous waste container in a secure, well-ventilated area, away from general laboratory traffic.

  • Storage Location: A designated satellite accumulation area within the laboratory is ideal.

  • Container Management: Keep the waste container sealed except when adding waste.[8]

  • Volume Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in your laboratory at any one time, as stipulated by institutional and national guidelines.[9][10]

Step 4: Arranging for Final Disposal

The final step is to hand over the waste to your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Request a Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This is often done through an online system.[9]

  • Documentation: Ensure all necessary paperwork is completed accurately.

  • Handover: The waste will be collected by trained professionals who will transport it to a licensed treatment, storage, and disposal facility (TSDF).

The following diagram illustrates the decision-making and operational flow for the disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a well-ventilated area (e.g., Fume Hood) A->B C Obtain a dedicated, compatible hazardous waste container B->C D Label container with: - Chemical Name - 'Hazardous Waste' - Accumulation Start Date C->D E Transfer waste solid into the container. Avoid creating dust. D->E F Securely seal the container. E->F G Store container in a designated Satellite Accumulation Area F->G H Do not exceed storage time/volume limits (e.g., 12 months per EPA Subpart K) G->H I Request a waste pickup through your institution's EHS office H->I J Complete required documentation for waste transfer I->J K Hand over waste to authorized personnel for final disposal J->K

Caption: Disposal workflow for this compound.

Regulatory Framework and Compliance

The disposal of laboratory chemicals is governed by a framework of regulations designed to protect both human health and the environment. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).

For academic and research institutions, the EPA's Subpart K regulations offer an alternative set of requirements that are better suited to the laboratory environment.[11] Key aspects of these regulations include:

  • Hazardous Waste Determination: Trained professionals are responsible for determining if a waste is hazardous.

  • Container Management: Waste containers must be kept in good condition, be compatible with their contents, and be clearly labeled.

  • Time Limits: Hazardous waste must be removed from the laboratory within a specified timeframe, typically every twelve months.[11]

It is imperative that all laboratory personnel are familiar with both the national regulations and their institution-specific Laboratory Management Plan.[11]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By following this guide, researchers can ensure they are adhering to the highest standards of practice. Always consult your institution's EHS department for specific guidance and clarification. Your diligence in these final steps of the chemical lifecycle is a testament to your commitment to a safe and sustainable research enterprise.

References

  • Safety Data Sheet: 3-Methylbenzoic acid - Carl ROTH. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 3-Iodo-4-Methylbenzoic Acid, 97% - Cole-Parmer. (n.d.). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

  • Benzoic Acid - SAFETY DATA SHEET. (2018, October 23). Retrieved from [Link]

  • Hazardous Waste and Disposal - American Chemical Society. (n.d.). Retrieved from [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.